molecular formula C11H17NO3 B1676408 Methoxamine, (-)- CAS No. 390-28-3

Methoxamine, (-)-

Cat. No.: B1676408
CAS No.: 390-28-3
M. Wt: 211.26 g/mol
InChI Key: WJAJPNHVVFWKKL-CPCISQLKSA-N
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Description

Methoxamine is an amphetamine in which the parent 1-phenylpropan-2-amine skeleton is substituted at position 1 with an hydroxy group and the phenyl ring is 2- and 5-substituted with methoxy groups. It is an antihypotensive agent (pressor), an agonist acting directly at alpha-adrenoceptors with selectivity for the alpha-1 adrenoceptor subtype similar to phenylephrine. It has a role as an antihypotensive agent and an alpha-adrenergic agonist.
An alpha-adrenergic agonist that causes prolonged peripheral vasoconstriction. It has little if any direct effect on the central nervous system.
Methoxamine has been reported in Lophophora williamsii with data available.
METHOXAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for cardiovascular disease and has 3 investigational indications.
An alpha-1 adrenergic agonist that causes prolonged peripheral VASOCONSTRICTION.
See also: Pseudoephedrine (related);  Octopamine (related);  Methoxamine Hydrochloride (active moiety of).

Properties

Key on ui mechanism of action

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic).

CAS No.

390-28-3

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1

InChI Key

WJAJPNHVVFWKKL-CPCISQLKSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N

Appearance

Solid powder

Other CAS No.

390-28-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

61-16-5 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble (185 g/L)
9.21e+00 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydrochloride, Methoxamine
Methoxamedrin
Methoxamine
Methoxamine Hydrochloride
Metoxamine Wellcome
Vasoxin
Vasoxine
Vasoxyl
Vasylox
Wellcome, Metoxamine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (-)-Methoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and pharmacology of (-)-methoxamine, a selective α1-adrenergic receptor agonist. Initially developed in the mid-20th century as a vasopressor, its stereospecific activity and mechanism of action have been the subject of ongoing research. This document details its discovery, evolution of synthetic methodologies from racemic mixtures to the targeted synthesis of the active (1R,2S)-enantiomer, and its interaction with adrenergic signaling pathways. Quantitative pharmacological data are presented for comparative analysis, and detailed experimental protocols are provided for key synthetic transformations.

Discovery and History

Methoxamine was first synthesized by 1944 and was subsequently marketed in the United States by 1949 under brand names such as Vasoxine and Vasoxyl. It was developed as a sympathomimetic agent for the treatment of hypotension, particularly during surgery.[1] Early research focused on its vasopressor effects, which are mediated by the selective agonism of α1-adrenergic receptors, leading to peripheral vasoconstriction and an increase in blood pressure.[2]

A significant milestone in the history of methoxamine was the elucidation of its stereochemistry. The molecule possesses two chiral centers, and it was later discovered that the therapeutically active enantiomer is the (1R,2S)-isomer, also known as L-erythro-methoxamine.[1] This discovery shifted the focus of synthetic chemistry towards stereoselective methods to produce the enantiomerically pure compound, minimizing potential side effects and improving therapeutic efficacy. While the specific original 1944 publication remains elusive in readily available literature, a key historical document is the U.S. Patent 2,359,707, which describes an early synthesis of racemic methoxamine.[1]

Pharmacological Profile

Mechanism of Action

(-)-Methoxamine is a direct-acting α1-adrenergic receptor agonist with high selectivity.[2] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells. This activation initiates a Gq protein-coupled signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

Signaling Pathway

methoxamine_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Gq_protein Gq Protein Alpha1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca2 Ca²⁺ SR->Ca2 releases Calmodulin Calmodulin Ca2->Calmodulin activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC phosphorylates Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_Myosin_LC Contraction Smooth Muscle Contraction Phosphorylated_Myosin_LC->Contraction

Caption: (-)-Methoxamine Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for methoxamine, facilitating comparison of its activity and properties.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

Receptor SubtypeKi (nM)EC50 (µM)SpeciesAssay Type
α1A-Adrenergic-5.10HumanFunctional Assay (AGONIST)
α1B-Adrenergic4-HumanRadioligand Binding (AGONIST)
α1D-Adrenergic-4.90HumanFunctional Assay (AGONIST)

Data sourced from Drug Central.

Table 2: Pharmacokinetic Parameters

ParameterValueSpeciesRoute of Administration
Elimination Half-life~3 hoursHumanIntravenous
Onset of Action (IV)1-2 minutesHumanIntravenous
Duration of Action (IV)~60 minutesHumanIntravenous
Onset of Action (IM)15-20 minutesHumanIntramuscular
Duration of Action (IM)~90 minutesHumanIntramuscular
Protein BindingLow--

Data compiled from Wikipedia and Taylor & Francis.[1]

Synthesis of (-)-Methoxamine

The synthesis of methoxamine has evolved from the production of a racemic mixture to stereoselective routes yielding the desired (1R,2S)-enantiomer.

Historical Racemic Synthesis (based on U.S. Patent 2,359,707)

This early synthesis started from 2,5-dimethoxypropiophenone.

racemic_synthesis Start 2,5-Dimethoxypropiophenone Step1 Reaction with Methyl Nitrite Start->Step1 Intermediate1 2,5-Dimethoxy-α- isonitrosopropiophenone Hydrochloride Step1->Intermediate1 Step2 Reduction (Palladium on Carbon) Intermediate1->Step2 Intermediate2 β-(2,5-Dimethoxyphenyl)-β- ketoisopropylamine Hydrochloride Step2->Intermediate2 Step3 Reduction (Platinum Black) Intermediate2->Step3 End Racemic Methoxamine Hydrochloride Step3->End

Caption: Historical Racemic Synthesis Workflow.

Experimental Protocol:

  • Preparation of 2,5-dimethoxy-α-isonitrosopropiophenone hydrochloride: 2,5-dimethoxypropiophenone is dissolved in diethyl ether. The solution is treated with methyl nitrite. The resulting product precipitates as the hydrochloride salt.

  • Reduction to β-(2,5-dimethoxyphenyl)-β-ketoisopropylamine hydrochloride: The isonitroso intermediate is reduced using a palladium on carbon catalyst.

  • Reduction to Racemic Methoxamine: The keto-amine intermediate is further reduced to the final product using platinum black as a catalyst.

Note: This is a generalized protocol based on the patent description. Specific reaction conditions such as temperature, pressure, and reaction times would require further optimization.[1]

Stereospecific Synthesis of (1R,2S)-Methoxamine Hydrochloride

A more modern approach allows for the specific synthesis of the active (-)-methoxamine enantiomer.

Experimental Protocol for the final step:

Conversion of (1R,2S)-Methoxamine to its Hydrochloride Salt:

  • Reactants: (1R,2S)-methoxamine (1.9 g, 9.00 mmol), anhydrous diethyl ether (30 cm³), dry HCl gas.

  • Procedure:

    • A solution of (1R,2S)-methoxamine in anhydrous diethyl ether is prepared in a suitable flask and cooled in an ice bath.

    • A stream of dry HCl gas is passed through the solution for approximately 45 minutes.

    • The resulting precipitate is collected by suction filtration.

    • The solid is washed with cold diethyl ether.

    • The product is dried under a stream of nitrogen to yield (1R,2S)-methoxamine hydrochloride as a white solid.

  • Yield: 1.5 g (68%).[3]

Structural Information

Conclusion

(-)-Methoxamine is a synthetically accessible and potent α1-adrenergic receptor agonist with a well-defined mechanism of action. The historical progression of its synthesis from racemic mixtures to the stereospecific production of the (1R,2S)-enantiomer highlights the importance of chirality in drug design and development. The detailed pharmacological data and synthetic protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and pharmacology. Further research could focus on obtaining a definitive crystal structure to better understand its interaction with the α1-adrenergic receptor at a molecular level.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Structure of (-)-Methoxamine

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, with a focus on the (-)-enantiomer. The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

(-)-Methoxamine, also known as (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, is a sympathomimetic amine.[3] Its structure is characterized by a substituted phenyl ring and an amino group, which are crucial for its interaction with adrenergic receptors.

Table 1: Chemical and Physical Properties of (-)-Methoxamine

PropertyValueSource
IUPAC Name (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol[3]
CAS Number 390-28-3[3]
Molecular Formula C₁₁H₁₇NO₃[3]
Molecular Weight 211.26 g/mol [3]
Melting Point Not specified for (-)-enantiomer. Racemic HCl salt: 212-216 °C[4]
Boiling Point Not specified
pKa 9.2 (for HCl salt)[4]
Solubility Not specified for (-)-enantiomer. Racemic HCl salt: Soluble in water and ethanol; practically insoluble in ether and chloroform.[4]

Mechanism of Action and Signaling Pathway

(-)-Methoxamine exerts its pharmacological effects primarily through the selective activation of α1-adrenergic receptors.[1][2] This interaction initiates a well-defined intracellular signaling cascade.

Alpha-1 Adrenergic Receptor Activation

As an agonist, (-)-Methoxamine binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family.[5] This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gq protein.

Downstream Signaling Cascade

The activation of the Gq protein initiates a series of intracellular events:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[5]

  • PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid.[6]

  • Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[5]

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a physiological response.[7]

Signaling_Pathway Methoxamine (-)-Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to G_Protein Gq Protein (α, β, γ) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC Co-activates Response Physiological Response PKC->Response Leads to

Figure 1: (-)-Methoxamine Signaling Pathway.

Pharmacological Data

The potency and affinity of (-)-Methoxamine for α1-adrenergic receptors are critical parameters for its pharmacological characterization. Limited data is available specifically for the (-)-enantiomer.

Table 2: Pharmacological Activity of Methoxamine

ParameterReceptor SubtypeValueCompound FormSource
EC₅₀ α1A5.10 µMNot Specified[8]
EC₅₀ α1D4.90 µMNot Specified[8]
Ki α1B4 µMNot Specified[8]
EC₅₀ α1 (porcine internal anal sphincter)17.6 µML-erythro-methoxamine ((-)-enantiomer)[9]

Note: EC₅₀ (Half-maximal effective concentration) and Ki (inhibitor constant) values are measures of drug potency and binding affinity, respectively.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of (-)-Methoxamine's pharmacological properties. The following sections outline general methodologies that can be adapted for studying this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of (-)-Methoxamine for α1-adrenergic receptor subtypes.

Objective: To quantify the binding of (-)-Methoxamine to α1-adrenergic receptors.

General Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the α1-adrenergic receptor subtype of interest.[10]

  • Incubation: Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-prazosin) and varying concentrations of unlabeled (-)-Methoxamine.[11]

  • Separation: Separate the bound from free radioligand by rapid filtration.[10]

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ (concentration of (-)-Methoxamine that inhibits 50% of radioligand binding), which can then be converted to a Ki value.[12]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation with α1-Adrenergic Receptors Incubation Incubation of Membranes, Radioligand, and (-)-Methoxamine Membrane_Prep->Incubation Radioligand Radioligand ([³H]-prazosin) Radioligand->Incubation Competitor (-)-Methoxamine (varying concentrations) Competitor->Incubation Filtration Separation of Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantification of Radioactivity Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Data_Analysis

Figure 2: Radioligand Binding Assay Workflow.
Gq Protein Activation Assay

This assay measures the ability of (-)-Methoxamine to activate Gq proteins.

Objective: To quantify Gq protein activation upon stimulation with (-)-Methoxamine.

General Protocol:

  • Cell Culture: Use cells co-expressing the α1-adrenergic receptor and a Gq protein biosensor (e.g., a FRET-based sensor).[13]

  • Stimulation: Treat the cells with varying concentrations of (-)-Methoxamine.

  • Measurement: Measure the change in the biosensor signal (e.g., FRET ratio) over time using a plate reader.[13]

  • Data Analysis: Plot the change in signal as a function of (-)-Methoxamine concentration to determine the EC₅₀ for Gq activation.

Phospholipase C (PLC) Activity Assay

This assay determines the effect of (-)-Methoxamine on PLC activity.

Objective: To measure the increase in PLC activity following α1-adrenergic receptor stimulation by (-)-Methoxamine.

General Protocol:

  • Cell Lysis: Prepare cell lysates from cells expressing the α1-adrenergic receptor.

  • Reaction Setup: Incubate the cell lysates with a chromogenic or fluorogenic PLC substrate in the presence of varying concentrations of (-)-Methoxamine.[14]

  • Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.[14]

  • Data Analysis: Calculate the rate of substrate hydrolysis to determine PLC activity and plot it against the (-)-Methoxamine concentration to obtain an EC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of PLC activation.

Objective: To measure the accumulation of inositol phosphates in response to (-)-Methoxamine.

General Protocol:

  • Cell Labeling: Label cells expressing the α1-adrenergic receptor with [³H]-myo-inositol.

  • Stimulation: Treat the cells with varying concentrations of (-)-Methoxamine in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.[15]

  • Extraction: Extract the inositol phosphates from the cells.

  • Separation and Quantification: Separate the different inositol phosphate isomers using ion-exchange chromatography and quantify the radioactivity of each fraction.[16]

  • Data Analysis: Plot the amount of accumulated inositol phosphates against the (-)-Methoxamine concentration to determine the EC₅₀.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of (-)-Methoxamine are crucial for understanding its in vivo behavior. Enantioselectivity can play a significant role in these processes.[17][18]

  • Absorption and Distribution: Information on the specific absorption and distribution of the (-)-enantiomer is limited.

  • Metabolism: Methoxamine is known to undergo metabolism, but specific pathways for the (-)-enantiomer are not well-documented.[5]

  • Excretion: The primary route of excretion for methoxamine is via the urine.[19]

Further studies are needed to fully characterize the enantioselective pharmacokinetics of methoxamine.

Conclusion

(-)-Methoxamine is a selective α1-adrenergic receptor agonist with a well-defined signaling pathway. This guide has provided an overview of its chemical properties, structure, and mechanism of action, along with general experimental protocols for its characterization. Further research is required to obtain more specific quantitative data for the (-)-enantiomer, particularly regarding its binding affinities for α1-adrenergic receptor subtypes and its detailed pharmacokinetic profile. Such data will be invaluable for the continued development and understanding of this and related compounds.

References

An In-depth Technical Guide to the Stereoisomers of Methoxamine and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been used clinically as a pressor agent to treat hypotension.[1] Its chemical structure contains two chiral centers, giving rise to four distinct stereoisomers. It is well-established in pharmacology that stereoisomerism can have profound effects on the biological activity of a drug, with enantiomers often exhibiting different potencies, efficacies, and even mechanisms of action.[2][3] This technical guide provides a comprehensive overview of the stereoisomers of methoxamine, their differential biological activities, the underlying signaling pathways, and the experimental methodologies used for their evaluation.

Introduction to Methoxamine and Stereoisomerism

Methoxamine, chemically known as (RS)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, is a sympathomimetic amine that exerts its effects primarily through the activation of α1-adrenergic receptors.[4] This activation leads to vasoconstriction and a subsequent increase in blood pressure.[1]

The presence of two chiral carbons in the methoxamine molecule results in the existence of four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These stereoisomers can be grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror images), referred to as the erythro and threo pairs. The differential spatial arrangement of these isomers dictates their interaction with the chiral environment of biological systems, such as receptor binding pockets.

G cluster_racemate Racemic Methoxamine cluster_diastereomers Diastereomeric Pairs cluster_enantiomers Enantiomers racemate Mixture of all four stereoisomers erythro Erythro Pair ((1R,2S) and (1S,2R)) racemate->erythro Separation threo Threo Pair ((1R,2R) and (1S,2S)) racemate->threo Separation erythro->threo Diastereomers R_S_erythro (1R,2S)-methoxamine (L-erythro) erythro->R_S_erythro Chiral Resolution S_R_erythro (1S,2R)-methoxamine (D-erythro) erythro->S_R_erythro Chiral Resolution R_R_threo (1R,2R)-methoxamine threo->R_R_threo Chiral Resolution S_S_threo (1S,2S)-methoxamine threo->S_S_threo Chiral Resolution R_S_erythro->S_R_erythro Enantiomers R_R_threo->S_S_threo Enantiomers

Biological Activity of Methoxamine Stereoisomers

Research has demonstrated significant differences in the biological activity of the four stereoisomers of methoxamine. The α1-adrenergic agonist activity resides predominantly in the (1R,2S)-isomer, also known as L-erythro-methoxamine.[5][6]

A study evaluating the contractile effect of methoxamine isomers on porcine internal anal sphincter smooth muscle provided quantitative evidence of this stereoselectivity. The L-erythro-methoxamine isomer was found to be approximately four times more potent than the racemic mixture.[6] While detailed quantitative data for the other three isomers are not as readily available, the study indicated that L-erythro-methoxamine was significantly more potent than the other three.[6] This highlights the critical role of stereochemistry in the pharmacological profile of methoxamine.

Data Presentation: Potency of Methoxamine Stereoisomers
CompoundConfigurationTest SystemPotency (EC50) in µMRelative Potency (vs. Racemate)
Racemic MethoxamineMixturePorcine Internal Anal Sphincter74.7 (± 16.5)[6]1.0
L-erythro-methoxamine(1R,2S)Porcine Internal Anal Sphincter17.6 (± 3.7)[6]~4.2
Other Isomers(1S,2R), (1R,2R), (1S,2S)Porcine Internal Anal SphincterSignificantly less potent than (1R,2S)[6]Data not available

Signaling Pathway of Methoxamine

Methoxamine exerts its physiological effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade is initiated upon binding of methoxamine to the receptor, leading to a conformational change and activation of the associated heterotrimeric Gq protein.

The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of calcium-dependent signaling pathways, ultimately resulting in smooth muscle contraction and vasoconstriction.

G methoxamine Methoxamine receptor α1-Adrenergic Receptor methoxamine->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to IP3 Receptor on ca_release Ca²⁺ Release sr->ca_release Stimulates contraction Smooth Muscle Contraction ca_release->contraction Leads to

Experimental Protocols

Chiral Separation of Methoxamine Stereoisomers by HPLC

The separation of methoxamine stereoisomers is crucial for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for achieving this.[7][8]

Objective: To separate the four stereoisomers of methoxamine from a racemic mixture.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., a cyclodextrin-based column)

  • Racemic methoxamine standard

  • Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, methanol with additives like trifluoroacetic acid)

Protocol:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic methoxamine in the mobile phase to a known concentration.

  • Injection: Inject a small volume of the prepared sample onto the column.

  • Elution: Elute the sample isocratically with the chosen mobile phase. The mobile phase composition is critical and often requires optimization to achieve baseline separation of all four isomers.

  • Detection: Monitor the eluent using a UV detector at a wavelength where methoxamine exhibits strong absorbance.

  • Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The order of elution will depend on the specific chiral stationary phase and mobile phase used.

Radioligand Receptor Binding Assay for α1-Adrenergic Receptors

This assay determines the binding affinity (Ki) of each methoxamine stereoisomer for the α1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity of each methoxamine stereoisomer for the α1-adrenergic receptor.

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissue homogenates)

  • Radiolabeled ligand with high affinity for α1-adrenergic receptors (e.g., [3H]-prazosin)

  • Unlabeled methoxamine stereoisomers

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup: In a series of tubes, add a constant amount of the receptor-containing membranes and the radiolabeled ligand.

  • Competition: Add increasing concentrations of the unlabeled methoxamine stereoisomer to the tubes. Include controls for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by filtering the incubation mixture through glass fiber filters. The receptors and bound radioligand will be retained on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (concentration of the stereoisomer that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

G start Start prepare Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds (Isomers) start->prepare incubate Incubate: Receptors + Radioligand + Competitor prepare->incubate filter Rapid Filtration: Separate bound from free ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting: Quantify bound radioactivity wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Conclusion

The biological activity of methoxamine is highly dependent on its stereochemistry. The (1R,2S)-isomer, L-erythro-methoxamine, is the most potent α1-adrenergic agonist among the four stereoisomers. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in research and development. A thorough understanding of the pharmacological profiles of individual stereoisomers is essential for optimizing therapeutic efficacy and minimizing potential side effects. The methodologies outlined in this guide provide a framework for the chiral separation and biological evaluation of methoxamine stereoisomers and can be adapted for the study of other chiral drug candidates.

References

(-)-Methoxamine's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that induces vasoconstriction in vascular smooth muscle (VSM).[1][2] Its mechanism of action is primarily mediated through the activation of α1-adrenoceptors, leading to a cascade of intracellular signaling events that culminate in smooth muscle contraction. This guide provides a detailed technical overview of the molecular pathways involved, presents quantitative pharmacological data, outlines key experimental protocols for studying its effects, and includes visualizations of the signaling and experimental workflows.

Core Mechanism: α1-Adrenoceptor Activation and Gq/11 Signaling

(-)-Methoxamine exerts its vasoconstrictor effect by binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells.[3][4] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G-proteins.[3]

Upon agonist binding, the α1-adrenoceptor undergoes a conformational change, which in turn activates the associated Gq/11 protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gαq/11 subunit then dissociates from the βγ-subunits and interacts with its primary effector, phospholipase C (PLC).[3]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] These two molecules initiate parallel signaling pathways that work in concert to induce vascular smooth muscle contraction.

Signaling Pathway of (-)-Methoxamine in Vascular Smooth Muscle

Methoxamine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Methoxamine (-)-Methoxamine Alpha1_AR α1-Adrenoceptor Methoxamine->Alpha1_AR binds Gq11 Gq/11 Alpha1_AR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates RhoA RhoA Gq11->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_SR Ca2+ IP3_Receptor->Ca2_SR releases SR Sarcoplasmic Reticulum (SR) Ca2_cyto ↑ [Ca2+]i Ca2_SR->Ca2_cyto Calmodulin Calmodulin Ca2_cyto->Calmodulin binds CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Contraction pMLC->Contraction PKC->Contraction Ca2+ Sensitization ROCK Rho Kinase (ROCK) RhoA->ROCK activates ROCK->Contraction Ca2+ Sensitization MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLCP->pMLC dephosphorylates

Caption: Signaling cascade of (-)-Methoxamine in vascular smooth muscle.

Intracellular Calcium Mobilization

The binding of IP3 to its receptors on the sarcoplasmic reticulum (SR) triggers the opening of calcium channels, leading to the release of stored calcium into the cytoplasm.[3][5] This results in a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i is a primary trigger for smooth muscle contraction.

Calcium ions bind to the protein calmodulin, forming a calcium-calmodulin complex. This complex then activates myosin light chain kinase (MLCK).[3] Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.

Calcium Sensitization Pathways

In addition to direct calcium-dependent activation of MLCK, (-)-Methoxamine-induced vasoconstriction is also modulated by calcium sensitization pathways, which increase the force of contraction at a given intracellular calcium concentration. These pathways are primarily mediated by DAG and the RhoA/Rho-kinase (ROCK) signaling cascade.

  • Diacylglycerol (DAG) and Protein Kinase C (PKC): DAG, the other second messenger produced from PIP2 hydrolysis, activates protein kinase C (PKC).[5][6] Activated PKC can phosphorylate various downstream targets that contribute to the contractile response, including proteins that inhibit myosin light chain phosphatase (MLCP).[6]

  • RhoA/Rho-Kinase (ROCK) Pathway: The activation of Gq/11-coupled α1-adrenoceptors can also lead to the activation of the small GTPase RhoA.[7][8][9][10][11] Activated RhoA, in turn, activates Rho-kinase (ROCK).[7][8][9][10][11] ROCK phosphorylates and inhibits the myosin-binding subunit of MLCP.[8] MLCP is responsible for dephosphorylating the myosin light chain, which leads to muscle relaxation. By inhibiting MLCP, the RhoA/ROCK pathway promotes a sustained contractile state, effectively sensitizing the contractile apparatus to calcium.[8]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for (-)-Methoxamine at the three main α1-adrenoceptor subtypes.

Parameterα1A-Adrenoceptorα1D-Adrenoceptorα1B-AdrenoceptorReference
EC50 (nM) 794312589-[1]
Ki (nM) --4000[1]

Note: EC50 values were converted from pEC50 values of 5.10 and 4.90, respectively. Ki value is reported directly.

Experimental Protocols

Isometric Tension Measurement in Isolated Aortic Rings

This protocol describes the measurement of vascular contractile responses to (-)-Methoxamine using wire myography.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

  • (-)-Methoxamine hydrochloride

  • Phenylephrine (for reference)

  • Wire myograph system

  • Dissection microscope and tools

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Under a dissection microscope, carefully remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Mount each aortic ring on two stainless steel wires in the organ bath of the wire myograph system. The organ bath should contain Krebs-Henseleit solution continuously gassed with carbogen and maintained at 37°C.

  • Equilibration and Normalization: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes. After equilibration, normalize the tension by stretching the rings to a predetermined optimal length-tension relationship.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl). After washing, assess endothelium integrity by pre-contracting with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM).

  • Cumulative Concentration-Response Curve: After a final wash and return to baseline tension, add (-)-Methoxamine in a cumulative manner to the organ bath, typically in half-log increments of concentration (e.g., 1 nM to 100 µM). Record the isometric tension developed at each concentration until a maximal response is achieved.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a reference agonist like phenylephrine or as the absolute tension developed. Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).

Experimental Workflow for Isometric Tension Measurement

Isometric_Tension_Workflow Start Start Aorta_Excision Excise Thoracic Aorta Start->Aorta_Excision Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Excision->Ring_Preparation Mounting Mount Rings in Wire Myograph Ring_Preparation->Mounting Equilibration Equilibrate and Normalize Tension Mounting->Equilibration Viability_Check Check Viability and Endothelium Integrity Equilibration->Viability_Check Drug_Addition Cumulative Addition of (-)-Methoxamine Viability_Check->Drug_Addition Data_Recording Record Isometric Tension Drug_Addition->Data_Recording Data_Analysis Analyze Data (EC50, Emax) Data_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for isometric tension measurement in isolated aortic rings.

Intracellular Calcium Measurement in Vascular Smooth Muscle Cells

This protocol outlines the measurement of intracellular calcium changes in response to (-)-Methoxamine using the fluorescent indicator Fura-2 AM.

Materials:

  • Primary cultured vascular smooth muscle cells (VSMCs)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • (-)-Methoxamine hydrochloride

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

  • Ionomycin and EGTA for calibration

Procedure:

  • Cell Culture: Culture primary VSMCs on glass coverslips until they reach 70-80% confluency.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells three times with HBSS to remove extracellular Fura-2 AM. Then, incubate the cells in fresh HBSS for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Perfuse the cells with HBSS at 37°C.

  • Baseline and Stimulation: Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. After establishing a stable baseline, stimulate the cells by perfusing with a solution containing (-)-Methoxamine.

  • Data Acquisition: Continuously record the fluorescence intensities at both excitation wavelengths throughout the experiment. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

  • Calibration: At the end of each experiment, calibrate the Fura-2 signal to determine the absolute [Ca2+]i. This is done by first perfusing the cells with a Ca2+-free HBSS containing EGTA and ionomycin to obtain the minimum fluorescence ratio (Rmin), followed by perfusion with a high Ca2+ solution with ionomycin to obtain the maximum fluorescence ratio (Rmax). The [Ca2+]i can then be calculated using the Grynkiewicz equation.

Experimental Workflow for Intracellular Calcium Measurement

Calcium_Imaging_Workflow Start Start Cell_Culture Culture VSMCs on Coverslips Start->Cell_Culture Dye_Loading Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Washing Wash and De-esterify Dye_Loading->Washing Imaging_Setup Mount Coverslip and Perfuse with HBSS Washing->Imaging_Setup Baseline_Recording Record Baseline F340/F380 Ratio Imaging_Setup->Baseline_Recording Stimulation Stimulate with (-)-Methoxamine Baseline_Recording->Stimulation Data_Acquisition Acquire Fluorescence Data Stimulation->Data_Acquisition Calibration Calibrate with Ionomycin/EGTA Data_Acquisition->Calibration Data_Analysis Calculate [Ca2+]i Calibration->Data_Analysis End End Data_Analysis->End

Caption: Workflow for intracellular calcium measurement in VSMCs.

Conclusion

The vasoconstrictor action of (-)-Methoxamine in vascular smooth muscle is a multi-faceted process initiated by its selective binding to α1-adrenergic receptors. This triggers a well-defined signaling cascade involving Gq/11 protein activation, PLC-mediated generation of IP3 and DAG, and a subsequent increase in intracellular calcium. The contractile response is further amplified and sustained by calcium sensitization mechanisms involving the PKC and RhoA/ROCK pathways. A thorough understanding of these intricate molecular mechanisms is crucial for the development of novel therapeutic agents targeting the α1-adrenergic system for the management of cardiovascular disorders.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (-)-Methoxamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been used clinically as a vasopressor to treat hypotension.[1][2] Understanding the pharmacokinetic (PK) and metabolic profile of this compound in preclinical animal models is crucial for drug development, enabling researchers to predict its behavior in humans and design safe and effective therapeutic strategies. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of (-)-methoxamine in various animal models, details relevant experimental protocols, and visualizes key pathways and workflows.

Metabolism of (-)-Methoxamine

The primary metabolic pathway for (-)-methoxamine in animal models is O-dealkylation. This process involves the removal of a methyl group from one of the methoxy groups on the phenyl ring, resulting in the formation of the major metabolite, 2-hydroxymethoxamine.[1] This metabolic transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][4] While specific CYP isoforms responsible for (-)-methoxamine metabolism have not been definitively identified in the literature, CYP2D6 and CYP3A4 are commonly involved in the metabolism of similar compounds.[3][5]

Data Presentation

A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life, clearance) for (-)-methoxamine in rats, dogs, or monkeys. The discontinuation of the drug in most countries may have limited recent in-depth pharmacokinetic research in these preclinical species.

For the benefit of researchers designing future studies, the following tables illustrate the standard format for presenting such data.

Table 1: Pharmacokinetic Parameters of (-)-Methoxamine in Rats (Template)

ParameterIntravenous AdministrationOral Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Half-life (t½) (h)
Clearance (CL) (mL/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (%)

Table 2: Pharmacokinetic Parameters of (-)-Methoxamine in Dogs (Template)

ParameterIntravenous AdministrationOral Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Half-life (t½) (h)
Clearance (CL) (mL/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (%)

Table 3: Pharmacokinetic Parameters of (-)-Methoxamine in Monkeys (Template)

ParameterIntravenous AdministrationOral Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Half-life (t½) (h)
Clearance (CL) (mL/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (%)

Experimental Protocols

The following are detailed methodologies for conducting pharmacokinetic studies of (-)-methoxamine in animal models, based on established preclinical research practices and specific analytical methods identified in the literature.

Protocol 1: Pharmacokinetic Study of (-)-Methoxamine in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).[6][7]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before oral administration.[7]

  • Surgical Preparation: For intravenous administration and serial blood sampling, rats should be surgically implanted with a catheter in the jugular vein and/or carotid artery under anesthesia one day prior to the study.[8]

2. Drug Formulation and Administration:

  • Intravenous (IV) Formulation: (-)-Methoxamine hydrochloride should be dissolved in a sterile, isotonic vehicle suitable for intravenous injection, such as 0.9% saline. The solution should be filtered through a 0.22 µm filter before administration.[9]

  • Oral (PO) Formulation: For oral administration, (-)-methoxamine can be dissolved in a suitable vehicle like water or a 0.5% methylcellulose solution.[6]

  • Dose Administration:

    • IV: Administer as a slow bolus injection via the jugular vein catheter.[6]

    • PO: Administer via oral gavage using a suitable gavage needle.[6]

3. Blood Sample Collection:

  • Time Points: Collect serial blood samples (approximately 0.2-0.3 mL) at predetermined time points. For IV administration, typical time points include pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, typical time points include pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6][8]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate plasma. Store the plasma samples at -80°C until analysis.[7]

4. Bioanalytical Methodology:

  • Method 1: HPLC with Fluorescence Detection [10]

    • Principle: This method involves the derivatization of (-)-methoxamine with a fluorescent agent, allowing for sensitive detection.[10]

    • Sample Preparation:

      • To a plasma or urine sample, add an internal standard.

      • Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ether and dichloromethane).

      • Evaporate the organic layer to dryness under a stream of nitrogen.

      • Reconstitute the residue in a derivatization buffer (e.g., borate buffer, pH 9.5).[10]

      • Add the derivatizing agent (e.g., 4-chloro-7-nitrobenzofurazan) and incubate to allow the reaction to complete.[10]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

      • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40, v/v).[10]

      • Flow Rate: 1.2 mL/min.[10]

      • Detection: Fluorescence detector with excitation and emission wavelengths set to 458 nm and 521 nm, respectively.[10]

    • Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of (-)-methoxamine in the samples based on the peak area ratio to the internal standard.

  • Method 2: LC-MS/MS [11][12]

    • Principle: This is a highly sensitive and specific method for quantifying (-)-methoxamine and its metabolites.[11]

    • Sample Preparation:

      • To a plasma or urine sample, add an internal standard (ideally a stable isotope-labeled version of methoxamine).[11]

      • Perform protein precipitation with a solvent like acetonitrile or methanol.[13]

      • Alternatively, use solid-phase extraction (SPE) for cleaner samples.[12]

      • Centrifuge the sample and inject the supernatant into the LC-MS/MS system.

    • Chromatographic and Mass Spectrometric Conditions:

      • Column: C18 or other suitable reverse-phase column.[11]

      • Mobile Phase: A gradient of water and acetonitrile containing a modifier like formic acid or ammonium formate.[12]

      • Ionization: Electrospray ionization (ESI) in positive mode.[13]

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for (-)-methoxamine and its metabolite, 2-hydroxymethoxamine.

Adaptations for Other Animal Models
  • Dogs: Beagle dogs are a commonly used non-rodent species.[14] Due to their larger size, larger blood volumes can be collected, and a crossover study design can be employed where each animal receives both IV and oral formulations with a suitable washout period in between.[15] Catheterization of a peripheral vein (e.g., cephalic or saphenous) is common for administration and sampling.[16]

  • Monkeys: Cynomolgus or Rhesus monkeys are often used as non-human primate models.[17][18] Similar to dogs, a crossover design is feasible. Catheters are typically placed in the femoral or saphenous veins.[19] It is important to consider the potential for faster metabolism in monkeys compared to other species.

Mandatory Visualization

G Preclinical Pharmacokinetic Study Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_analysis Analytical Phase cluster_postanalysis Post-Analytical Phase Animal_Acclimatization Animal Acclimatization (Rats/Dogs/Monkeys) Catheter_Implantation Catheter Implantation (e.g., Jugular Vein) Animal_Acclimatization->Catheter_Implantation Drug_Admin Drug Administration (IV or Oral) Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Extraction/Derivatization) LC_MS_Analysis LC-MS/MS or HPLC Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Reporting Reporting PK_Analysis->Reporting

Caption: Workflow of a typical preclinical pharmacokinetic study.

G (-)-Methoxamine Signaling Pathway Methoxamine (-)-Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Increase Increased Intracellular Ca²⁺ Ca_Release->Ca_Increase Smooth_Muscle_Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Increase->Smooth_Muscle_Contraction leads to

Caption: Signaling pathway of (-)-methoxamine via the α1-adrenergic receptor.[1][20]

References

(-)-Methoxamine: A Comprehensive Technical Guide to a Selective Alpha-1 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor agonist renowned for its vasopressor effects. This technical guide provides an in-depth exploration of its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development, offering detailed insights into the signaling pathways it modulates and the quantitative assessment of its receptor interactions.

Introduction

(-)-Methoxamine, a sympathomimetic amine, functions as a direct-acting agonist with high selectivity for alpha-1 adrenergic receptors.[1] Unlike endogenous catecholamines such as norepinephrine and epinephrine, it exhibits minimal to no activity at beta-adrenergic receptors.[2] This selectivity makes (-)-Methoxamine a valuable pharmacological tool for studying the physiological and pathophysiological roles of alpha-1 adrenoceptors, particularly in the regulation of vascular tone and blood pressure.[1]

Clinically, methoxamine has been used as a pressor agent to treat hypotensive states, especially those associated with spinal anesthesia.[2][3] Its primary therapeutic effect stems from its ability to induce peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[1] The (-)-erythro isomer of methoxamine has been identified as the most potent stereoisomer.[4]

Mechanism of Action: The Alpha-1 Adrenergic Signaling Cascade

(-)-Methoxamine exerts its effects by binding to and activating alpha-1 adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. These receptors are primarily coupled to the Gq/11 family of heterotrimeric G proteins.

Upon agonist binding, the alpha-1 adrenergic receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein. The activated Gαq-GTP subunit then dissociates from the βγ-dimer and stimulates the membrane-bound enzyme, phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream effector proteins, ultimately culminating in a physiological response, such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Methoxamine (-)-Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Gq_protein Gq Protein (αβγ) Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds to Response Physiological Response (e.g., Vasoconstriction) PKC->Response Ca_release Ca²⁺ Release Ca_release->Response IP3R->Ca_release Triggers

Caption: Alpha-1 adrenergic receptor signaling pathway activated by (-)-Methoxamine.

Pharmacological Profile: Quantitative Data

The affinity (Ki) and potency (EC50) of (-)-Methoxamine at the three human alpha-1 adrenergic receptor subtypes are summarized in the table below. This data is crucial for understanding its selectivity and predicting its physiological effects.

Receptor SubtypeLigandParameterValueUnitsSource
Human α1A-Adrenergic Receptor MethoxamineEC505.10µMDrugCentral (WOMBAT-PK, CHEMBL)[5][6]
Human α1B-Adrenergic Receptor MethoxamineKi4µMDrugCentral (IUPHAR, CHEMBL)[5][6]
Human α1D-Adrenergic Receptor MethoxamineEC504.90µMDrugCentral (WOMBAT-PK, CHEMBL)[5][6]
Porcine Internal Anal Sphincter Methoxamine (racemate)EC5074.7µMBr J Surg (2003)[4]
Porcine Internal Anal Sphincter (-)-erythro-MethoxamineEC5017.6µMBr J Surg (2003)[4]
Rabbit Thoracic Aorta MethoxaminepKA~4.5-Br J Pharmacol (1993)[7]

Disclaimer: The data presented is compiled from various sources and may have been generated under different experimental conditions. For direct comparison, data from a single, comprehensive study is ideal.

Experimental Protocols

The characterization of (-)-Methoxamine's interaction with alpha-1 adrenergic receptors typically involves two key in vitro assays: radioligand binding assays to determine receptor affinity and functional assays, such as calcium mobilization assays, to determine agonist potency and efficacy.

Radioligand Binding Assay: [3H]-Prazosin Competition

This protocol describes a competition binding assay to determine the binding affinity (Ki) of (-)-Methoxamine for alpha-1 adrenergic receptors using the selective antagonist radioligand, [3H]-prazosin.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from CHO-K1 cells expressing human α1-ARs) start->prep_membranes incubation Incubate Membranes with: - [3H]-Prazosin (constant concentration) - (-)-Methoxamine (varying concentrations) prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate competition curve - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Experimental workflow for a [3H]-prazosin competition binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Test Compound: (-)-Methoxamine hydrochloride.

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in duplicate or triplicate:

    • Total Binding: 50 µL of [3H]-prazosin (final concentration ~0.2-0.5 nM) and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of [3H]-prazosin and 50 µL of phentolamine (final concentration 10 µM).

    • Competition: 50 µL of [3H]-prazosin and 50 µL of varying concentrations of (-)-Methoxamine (e.g., 10^-10 to 10^-3 M).

  • Incubation: Add 100 µL of the membrane preparation to each well. Incubate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (-)-Methoxamine to generate a competition curve.

    • Determine the IC50 value (the concentration of (-)-Methoxamine that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for (-)-Methoxamine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: FLIPR Calcium Mobilization

This protocol describes a functional assay to measure the potency (EC50) of (-)-Methoxamine in stimulating intracellular calcium mobilization in cells expressing alpha-1 adrenergic receptors, using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Mobilization_Workflow start Start cell_plating Plate Cells (e.g., CHO-K1 expressing human α1-ARs) in a 96-well plate start->cell_plating dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition Add Varying Concentrations of (-)-Methoxamine to the wells dye_loading->compound_addition measurement Measure Fluorescence Intensity over time using a FLIPR instrument compound_addition->measurement analysis Data Analysis: - Generate dose-response curve - Determine EC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor.

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., F-12K with 10% FBS for CHO-K1).

  • Calcium-sensitive Dye: Fluo-4 AM or a similar calcium indicator.

  • Probenecid: An anion transport inhibitor to prevent dye leakage (optional, but recommended).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: (-)-Methoxamine hydrochloride.

  • Positive Control: A known alpha-1 agonist (e.g., phenylephrine or norepinephrine).

  • FLIPR Instrument and appropriate black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the cell culture medium from the wells and add 100 µL of the loading buffer.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Preparation: Prepare serial dilutions of (-)-Methoxamine in assay buffer at 4x the final desired concentration.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to measure a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 50 µL of the (-)-Methoxamine dilutions to the respective wells.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log concentration of (-)-Methoxamine to generate a dose-response curve.

    • Determine the EC50 value (the concentration of (-)-Methoxamine that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

(-)-Methoxamine remains a cornerstone tool for the pharmacological investigation of the alpha-1 adrenergic system. Its high selectivity allows for the precise dissection of alpha-1 adrenoceptor-mediated signaling and its physiological consequences. This technical guide provides a foundational understanding of (-)-Methoxamine's mechanism of action, a summary of its quantitative pharmacology, and detailed protocols for its in vitro characterization. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their efforts to further elucidate the roles of alpha-1 adrenergic receptors in health and disease and to develop novel therapeutics targeting this important receptor family.

References

Early Studies on the Vasoconstrictive Effects of (-)-Methoxamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been the subject of numerous pharmacological studies due to its distinct vasoconstrictive properties.[1][2][3] Unlike other sympathomimetic amines, (-)-Methoxamine's action is primarily mediated through direct stimulation of α1-adrenoceptors on vascular smooth muscle, leading to a pronounced increase in peripheral vascular resistance with minimal direct cardiac effects.[4][5] This technical guide provides a comprehensive overview of early, foundational research (pre-2000) into the vasoconstrictive effects of (-)-Methoxamine. It is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and a clear visualization of the underlying signaling pathways.

Core Mechanism of Action: The α1-Adrenergic Signaling Pathway

(-)-Methoxamine elicits its vasoconstrictive effects by binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells. This activation initiates a well-defined intracellular signaling cascade, as depicted below.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (-)-Methoxamine (-)-Methoxamine Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor (-)-Methoxamine->Alpha-1 Adrenergic Receptor Gq Protein Gq Protein Alpha-1 Adrenergic Receptor->Gq Protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor on Ca2+ Ca²⁺ SR->Ca2+ releases Calmodulin Calmodulin Ca2+->Calmodulin binds to CaM-Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM-Complex MLCK Myosin Light Chain Kinase (MLCK) CaM-Complex->MLCK activates Active MLCK Active MLCK MLCK->Active MLCK Myosin-LC Myosin Light Chain Active MLCK->Myosin-LC phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Vasoconstriction Myosin-LC-P->Contraction leads to

Caption: (-)-Methoxamine induced vasoconstriction signaling pathway.

Quantitative Data from Early In Vivo and In Vitro Studies

The following tables summarize key quantitative data from seminal pre-2000 studies on the vasoconstrictive effects of (-)-Methoxamine.

Table 1: In Vivo Hemodynamic Effects of (-)-Methoxamine in Dogs

ParameterControl(-)-Methoxamine Infusion% ChangeReference
Mean Arterial Pressure (mmHg) 105 ± 5158 ± 8+50.5%[4]
Total Peripheral Resistance (mmHg/L/min) 35.2 ± 3.170.8 ± 5.2+101.1%[4]
Cardiac Output (L/min) 3.0 ± 0.42.2 ± 0.3-26.7%[4]
Heart Rate (beats/min) 120 ± 1095 ± 8-20.8%[4]
Foreleg Venous Resistance (mmHg/mL/min) 7.8 ± 0.914.2 ± 1.5+82.1%[1]
Foreleg Total Vascular Resistance (mmHg/mL/min) 45.3 ± 4.788.9 ± 7.9+96.2%[1]

Data are presented as mean ± SEM. Experiments were conducted on anesthetized, spinalized, and ganglion-blocked dogs.

Table 2: In Vivo Hemodynamic Effects of (-)-Methoxamine in Rats

ParameterControl(-)-Methoxamine (0.025 mg/kg)% ChangeReference
Mean Aortic Pressure (mmHg) 110 ± 6145 ± 8+31.8%[2]
Total Peripheral Resistance (arbitrary units) 0.85 ± 0.051.25 ± 0.08+47.1%[2]
Heart Rate (beats/min) 380 ± 15330 ± 12-13.2%[2]
Cardiac Output (mL/min) 130 ± 10116 ± 9-10.8%[2]

Data are presented as mean ± SEM. Experiments were conducted on Wistar-Kyoto rats.

Table 3: In Vitro Vasoconstrictive Effects of (-)-Methoxamine on Isolated Rabbit Thoracic Aorta

AgonistEC50 (μM)Maximum Contraction (% of KCl max)Reference
(-)-Methoxamine 5.2 ± 0.795 ± 4[6]
Norepinephrine 0.18 ± 0.03100[6]
Phenylephrine 0.85 ± 0.1198 ± 3[6]

Data are presented as mean ± SEM. EC50 values represent the concentration of agonist that produces 50% of the maximum response.

Detailed Experimental Protocols

This section outlines the methodologies employed in the key early studies cited in this guide.

In Vivo Hemodynamic Studies in Dogs

Animal Preparation Animal Preparation Anesthesia Anesthesia (e.g., pentobarbital sodium) Animal Preparation->Anesthesia Surgical Instrumentation Surgical Instrumentation Anesthesia->Surgical Instrumentation Spinalization Spinalization (C1 transection) Surgical Instrumentation->Spinalization Ganglion Blockade Ganglionic Blockade (e.g., hexamethonium) Spinalization->Ganglion Blockade Hemodynamic Monitoring Hemodynamic Monitoring Ganglion Blockade->Hemodynamic Monitoring Drug Administration (-)-Methoxamine Infusion (stepwise increased doses) Hemodynamic Monitoring->Drug Administration Data Acquisition Data Acquisition Drug Administration->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: In vivo experimental workflow in dogs.

Protocol:

  • Animal Preparation: Adult mongrel dogs of either sex were used. The animals were fasted overnight with free access to water.

  • Anesthesia and Surgical Preparation: Anesthesia was induced and maintained with an appropriate agent (e.g., pentobarbital sodium). The animals were tracheotomized and artificially ventilated. Catheters were placed in the femoral artery for blood pressure measurement, in the femoral vein for drug administration, and a flow probe was placed around the ascending aorta or a regional artery (e.g., foreleg artery) to measure blood flow.

  • Spinalization and Ganglionic Blockade: To eliminate reflex autonomic changes, the spinal cord was transected at the first cervical vertebra (C1), and a ganglionic blocking agent such as hexamethonium was administered.[4]

  • Hemodynamic Measurements: Arterial blood pressure, heart rate, and cardiac output (or regional blood flow) were continuously recorded. Total peripheral resistance was calculated by dividing the mean arterial pressure by the cardiac output.

  • Drug Administration: (-)-Methoxamine was administered as a continuous intravenous infusion at stepwise increasing doses.

  • Data Analysis: Hemodynamic parameters were measured at baseline and at each dose of (-)-Methoxamine. Dose-response curves were constructed to determine the effect of the drug on vascular resistance.

In Vitro Isolated Blood Vessel Studies

Tissue Preparation Tissue Preparation (e.g., Rabbit Thoracic Aorta) Mounting in Organ Bath Mounting in Organ Bath Tissue Preparation->Mounting in Organ Bath Equilibration Equilibration (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) Mounting in Organ Bath->Equilibration Viability Test Viability Test (e.g., KCl depolarization) Equilibration->Viability Test Cumulative Concentration-Response Curve Cumulative Concentration-Response Curve to (-)-Methoxamine Viability Test->Cumulative Concentration-Response Curve Data Recording Isometric Tension Recording Cumulative Concentration-Response Curve->Data Recording Data Analysis EC50 and Maximum Response Calculation Data Recording->Data Analysis

Caption: In vitro isolated tissue experimental workflow.

Protocol:

  • Tissue Preparation: Rabbits were euthanized, and the thoracic aorta was carefully excised and placed in cold, oxygenated physiological salt solution (PSS). The aorta was cleaned of adherent connective tissue and cut into rings of approximately 3-5 mm in length.[6]

  • Mounting in Organ Bath: The aortic rings were mounted in organ baths containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. The rings were connected to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check: The tissues were allowed to equilibrate for a period of 60-90 minutes under a resting tension. The viability of the smooth muscle was then assessed by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Cumulative Concentration-Response Curves: After a washout period, cumulative concentration-response curves to (-)-Methoxamine were generated by adding the agonist in a stepwise manner to the organ bath.

  • Data Analysis: The contractile responses were recorded, and the data were used to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum contraction.

Conclusion

The early studies on (-)-Methoxamine consistently demonstrated its potent vasoconstrictive effects, primarily through the direct activation of α1-adrenergic receptors. In vivo experiments in dogs and rats revealed a significant increase in total peripheral resistance, leading to a rise in blood pressure, often accompanied by a reflex decrease in heart rate.[1][2][4] In vitro studies on isolated arteries, such as the rabbit thoracic aorta, provided quantitative measures of its potency and efficacy, allowing for comparison with other sympathomimetic amines.[6] The detailed experimental protocols from these foundational studies established a robust framework for investigating vascular pharmacology. The signaling pathway, involving the Gq protein, phospholipase C, and subsequent increase in intracellular calcium, provides a clear molecular basis for its vasoconstrictive action. This body of early research has been instrumental in defining the pharmacological profile of (-)-Methoxamine and its role as a selective α1-adrenergic agonist.

References

An In-Depth Technical Guide to (-)-Methoxamine's Effects on Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Methoxamine, a selective α1-adrenergic receptor agonist, plays a critical role in modulating intracellular calcium ([Ca2+]i) signaling, primarily in smooth muscle cells. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental methodologies, and downstream consequences of (-)-Methoxamine-induced calcium mobilization. By activating the Gq/11 protein-coupled receptor pathway, (-)-Methoxamine triggers a well-defined signaling cascade culminating in the release of calcium from intracellular stores and, in some cases, influx from the extracellular space. This elevation in cytosolic calcium is a pivotal event that initiates a variety of physiological responses, most notably vasoconstriction. This document details the core signaling pathway, provides standardized protocols for its investigation, and presents available quantitative data to serve as a resource for researchers in pharmacology and drug development.

Core Signaling Pathway

(-)-Methoxamine exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G proteins.[1][2] This initiates a cascade of intracellular events:

  • Receptor Activation and G-Protein Coupling: Upon binding of (-)-Methoxamine, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gq/11 protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαq/11).[2]

  • Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex then binds to and activates Phospholipase C-β (PLCβ).[3][4]

  • Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]

  • Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic/sarcoplasmic reticulum (ER/SR).[1] This binding opens the IP3R channels, leading to a rapid efflux of stored Ca2+ into the cytosol, causing a sharp increase in intracellular calcium concentration.[1]

  • Downstream Effects of DAG and Calcium: DAG remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC).[4][5] The increased cytosolic calcium also binds to calmodulin, which in turn activates various downstream effectors, including myosin light-chain kinase (MLCK) in smooth muscle cells, leading to contraction.[2] Furthermore, this calcium signaling can influence other pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular processes like proliferation and differentiation.[6][7][8]

Signaling Pathway of (-)-Methoxamine-Induced Calcium Release

Gq_Signaling Methoxamine (-)-Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds to Gq_protein Gq/11 Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_SR Endoplasmic/Sarcoplasmic Reticulum IP3->ER_SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER_SR->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Contraction, Proliferation) Ca_release->Downstream PKC->Downstream workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Calcium Imaging cluster_analysis Data Analysis cell_culture Culture cells on coverslips/plate prepare_fura2 Prepare Fura-2 AM loading solution cell_culture->prepare_fura2 load_cells Incubate cells with Fura-2 AM (30-60 min) prepare_fura2->load_cells wash_cells Wash to remove extracellular dye load_cells->wash_cells deesterify Allow for de-esterification (30 min) wash_cells->deesterify mount Mount on microscope/ plate reader deesterify->mount baseline Record baseline fluorescence (F340/F380) mount->baseline stimulate Apply (-)-Methoxamine baseline->stimulate record Record fluorescence changes stimulate->record calculate_ratio Calculate F340/F380 ratio record->calculate_ratio calibrate Calibrate with Ionomycin and EGTA (optional) calculate_ratio->calibrate analyze_data Analyze dose-response and kinetics calibrate->analyze_data downstream Methoxamine_Ca (-)-Methoxamine-induced [Ca²⁺]i Increase Calmodulin Calmodulin Methoxamine_Ca->Calmodulin Binds to PKC_Activation PKC Activation (with DAG) Methoxamine_Ca->PKC_Activation Co-activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to MAPK_ERK MAPK/ERK Pathway PKC_Activation->MAPK_ERK Can activate Proliferation Cell Proliferation/ Differentiation MAPK_ERK->Proliferation Regulates

References

Initial In Vitro Characterization of (-)-Methoxamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine, the levorotatory isomer of methoxamine, is a selective α1-adrenergic receptor agonist.[1] Like other α1-agonists, it elicits its pharmacological effects by binding to and activating α1-adrenergic receptors, leading to a cascade of intracellular events. This technical guide provides an in-depth overview of the initial in vitro characterization of (-)-Methoxamine, focusing on its receptor binding, functional activity, and the experimental protocols used for its evaluation.

Core Concepts: Receptor Selectivity and Signaling Pathway

(-)-Methoxamine demonstrates selectivity for α1-adrenergic receptors with little to no effect on β-adrenergic receptors.[1] Its primary mechanism of action involves the activation of the Gq protein-coupled signaling pathway.[2] Upon binding to the α1-adrenergic receptor, (-)-Methoxamine induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This elevation in intracellular Ca2+ is a key event that leads to various physiological responses, including smooth muscle contraction.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for (-)-Methoxamine and its related compounds from in vitro studies.

Table 1: Functional Potency (EC50) in Porcine Internal Anal Sphincter (IAS) Contraction

CompoundEC50 (µM)[3]
(-)-Methoxamine (L-erythro-methoxamine) 17.6
Racemic Methoxamine74.7
Phenylephrine58.3

Table 2: Binding Affinity (pKA) in Rabbit Thoracic Aorta

CompoundpKA[4]
Methoxamine ~4.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Functional Potency Assessment in Porcine Internal Anal Sphincter (IAS) Strips[3]

Objective: To determine the concentration-response relationship and potency (EC50) of (-)-Methoxamine in inducing smooth muscle contraction.

Materials:

  • Porcine internal anal sphincter (IAS) tissue

  • Krebs solution (composition not specified in the source)

  • (-)-Methoxamine (L-erythro-methoxamine) and other test compounds

  • Superfusion organ bath

  • Isometric force transducer

Methodology:

  • Isolate porcine IAS tissue and cut it into strips.

  • Suspend the tissue strips in a superfusion organ bath containing Krebs solution and allow them to equilibrate.

  • Subject the equilibrated tissue strips to increasing concentrations of the test compounds, including (-)-Methoxamine, for 20 seconds at each concentration, which is sufficient to obtain a stable muscle tone.

  • Record the isometric contraction force using a force transducer.

  • Plot the concentration of the agonist against the contractile response to generate a concentration-response curve.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, from the concentration-response curve.

Protocol 2: Radioligand Binding Assay for α1-Adrenergic Receptors (General Protocol)

Objective: To determine the binding affinity (Ki) of (-)-Methoxamine for α1-adrenergic receptors.

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissues)

  • Radioligand (e.g., [3H]-prazosin)

  • (-)-Methoxamine and other non-labeled competitor ligands

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Binding Reaction: In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-prazosin), and varying concentrations of the unlabeled competitor ligand (e.g., (-)-Methoxamine).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the concentration of the competitor ligand against the percentage of specific binding of the radioligand. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Intracellular Calcium Mobilization Assay (General Protocol)

Objective: To measure the functional activity of (-)-Methoxamine in stimulating intracellular calcium release.

Materials:

  • Cells expressing α1-adrenergic receptors (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • (-)-Methoxamine and other test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Methodology:

  • Cell Culture: Culture the cells expressing the α1-adrenergic receptor in a suitable format (e.g., 96-well plate).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific time at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Add varying concentrations of (-)-Methoxamine to the cells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Plot the concentration of (-)-Methoxamine against the peak fluorescence response to generate a concentration-response curve and calculate the EC50 value.

Mandatory Visualizations

Signaling Pathway of (-)-Methoxamine

G (-)-Methoxamine Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_AR α1-Adrenergic Receptor Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Physiological_Response Physiological Response Ca2_release->Physiological_Response Leads to Methoxamine (-)-Methoxamine Methoxamine->alpha1_AR Binds to

Caption: Signaling cascade initiated by (-)-Methoxamine binding to the α1-adrenergic receptor.

Experimental Workflow for Radioligand Binding Assay

G Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes with α1-AR Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and (-)-Methoxamine Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End End Analysis->End

Caption: Workflow for determining the binding affinity of (-)-Methoxamine.

Experimental Workflow for Calcium Mobilization Assay

G Calcium Mobilization Assay Workflow Start Start Cell_Culture Culture Cells Expressing α1-AR Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Agonist_Addition Add (-)-Methoxamine Baseline->Agonist_Addition Fluorescence_Measurement Measure Fluorescence Change Agonist_Addition->Fluorescence_Measurement Analysis Data Analysis (EC50 Calculation) Fluorescence_Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing the functional activity of (-)-Methoxamine.

References

Foundational Research on (-)-Methoxamine's Cardiovascular Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1][2][3] Its primary cardiovascular effects stem from its ability to induce peripheral vasoconstriction, leading to a significant increase in both systolic and diastolic blood pressure.[1] This direct action on vascular smooth muscle makes it a subject of interest for understanding α1-adrenergic signaling and for its historical use in treating hypotensive states. This technical guide provides an in-depth overview of the foundational research into the cardiovascular effects of (-)-Methoxamine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

(-)-Methoxamine exerts its cardiovascular effects by selectively binding to and activating α1-adrenergic receptors on vascular smooth muscle cells.[1][2] This interaction initiates a well-defined signaling cascade. The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[4]

Methoxamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxamine (-)-Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light- Chain Kinase (MLCK) CaM_Complex->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of (-)-Methoxamine-induced vasoconstriction.

Quantitative Data on Cardiovascular Effects

The following tables summarize the quantitative data on the cardiovascular effects of (-)-Methoxamine from various preclinical studies.

Table 1: Hemodynamic Effects of Intravenous (-)-Methoxamine in Anesthetized Rats

Dose (mg/kg)Mean Arterial Pressure (MAP) ChangeHeart Rate (HR) ChangeCardiac Output (CO) ChangeReference
0.025IncreaseDecreaseLittle to no change[5]
0.1 - 3.0Hypertensive effectBradycardia at higher dosesNot specified[6]

Table 2: Hemodynamic Effects of Intravenous (-)-Methoxamine in Anesthetized Rabbits

DoseMean Arterial Pressure (MAP) ChangeLeft Ventricular (LV) Pressure ChangeOther EffectsReference
4 mg↑ 50 ± 12%Not specified[7]
2 mg (in isolated heart)Not applicable↓ 43 ± 9% (isovolumic peak systolic)Negative inotropic effect[7]
70 nmol/kg/min (continuous infusion)Maintained adequate systemic circulationNot specifiedUsed to counteract TTX-induced hypotension[4]

Table 3: Effects of (-)-Methoxamine on Isolated Tissues

Tissue PreparationSpeciesConcentrationEffectReference
Thoracic Aorta RingsRabbit0.1 - 100 µMConcentration-dependent contraction[8]
Perfused Mesenteric Vascular BedsRat7 µMSustained increase in perfusion pressure[9]
Ventricular MyocardiumRabbitNot specifiedPositive inotropic effect[10]

Table 4: Receptor Binding Affinity of (-)-Methoxamine

Receptor SubtypeTissuepKAReference
α1-adrenoceptorRabbit Thoracic Aorta~4.5[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are summaries of key experimental protocols used to study the cardiovascular effects of (-)-Methoxamine.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol is designed to measure the direct effects of intravenously administered (-)-Methoxamine on systemic blood pressure and heart rate in a living animal model.

InVivo_BP_Protocol cluster_prep Animal Preparation cluster_exp Experimental Procedure Anesthesia Anesthetize rat (e.g., urethane or pentobarbitone) Cannulation_V Cannulate femoral vein for drug administration Anesthesia->Cannulation_V Cannulation_A Cannulate carotid artery for blood pressure measurement Anesthesia->Cannulation_A Connect Connect arterial cannula to pressure transducer Cannulation_A->Connect Stabilize Allow animal to stabilize (10-20 minutes) Connect->Stabilize Baseline Record baseline blood pressure and heart rate Stabilize->Baseline Administer Administer (-)-Methoxamine intravenously (bolus or infusion) Baseline->Administer Record Continuously record hemodynamic parameters Administer->Record Analyze Analyze changes from baseline Record->Analyze

Caption: Experimental workflow for in vivo blood pressure measurement.

Detailed Steps:

  • Anesthesia: Anesthetize the rat using an appropriate agent such as urethane (1.2 g/kg, i.p.) or a ketamine/xylazine cocktail.[11]

  • Surgical Preparation: Place the anesthetized rat on a surgical board and maintain body temperature. Surgically expose the femoral vein and carotid artery.

  • Cannulation: Cannulate the femoral vein with a polyethylene catheter for intravenous drug administration. Cannulate the carotid artery and connect the catheter to a pressure transducer for continuous blood pressure monitoring.[11]

  • Stabilization: Allow the animal to stabilize for a period of 10-20 minutes after the surgical procedures.

  • Data Acquisition: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer a bolus injection or a continuous infusion of (-)-Methoxamine at the desired dose(s).

  • Data Analysis: Record the changes in MAP and HR and analyze the dose-response relationship.

Isolated Thoracic Aortic Ring Preparation

This ex vivo protocol allows for the direct assessment of (-)-Methoxamine's vasoconstrictor effects on arterial smooth muscle, independent of systemic physiological factors.

Aortic_Ring_Protocol cluster_dissection Tissue Dissection and Preparation cluster_mounting Mounting and Equilibration cluster_experiment Contraction Studies Euthanize Euthanize rat (e.g., CO₂ inhalation) Dissect Dissect thoracic aorta Euthanize->Dissect Clean Clean aorta of connective and adipose tissue Dissect->Clean Cut Cut aorta into 2-3 mm rings Clean->Cut Mount Mount aortic rings in organ bath with Krebs solution Cut->Mount Equilibrate Equilibrate under tension (e.g., 90 minutes) Mount->Equilibrate Wash Periodically wash with fresh Krebs solution Equilibrate->Wash Contract Induce contraction with (-)-Methoxamine (cumulative doses) Wash->Contract Record_T Record isometric tension Contract->Record_T Analyze_CR Analyze concentration- response curve Record_T->Analyze_CR

Caption: Workflow for isolated aortic ring experiments.

Detailed Steps:

  • Tissue Isolation: Humanely euthanize a rat and excise the thoracic aorta.[7][12]

  • Preparation of Aortic Rings: Carefully clean the aorta of surrounding connective and adipose tissue in cold Krebs-Henseleit solution. Cut the aorta into rings of 2-3 mm in length.[12][13]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60-90 minutes under a resting tension.

  • Experimentation: After equilibration, construct a cumulative concentration-response curve by adding increasing concentrations of (-)-Methoxamine to the organ bath.

  • Data Recording: Record the changes in isometric tension using a force transducer.

Langendorff Isolated Perfused Heart Preparation

The Langendorff preparation is an ex vivo model used to study the effects of pharmacological agents directly on the heart, in the absence of neuronal and hormonal influences.

Langendorff_Protocol cluster_heart_prep Heart Isolation cluster_perfusion Retrograde Perfusion cluster_measurement Data Acquisition Anesthetize_L Anesthetize and heparinize rat Excise Rapidly excise the heart Anesthetize_L->Excise Cannulate_L Cannulate the aorta Excise->Cannulate_L Mount_L Mount heart on Langendorff apparatus Cannulate_L->Mount_L Perfuse Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer Mount_L->Perfuse Stabilize_L Allow heart to stabilize Perfuse->Stabilize_L Insert_Balloon Insert balloon into left ventricle for isovolumic pressure measurement Stabilize_L->Insert_Balloon Administer_L Administer (-)-Methoxamine into the perfusate Insert_Balloon->Administer_L Record_P Record left ventricular developed pressure (LVDP) and heart rate Administer_L->Record_P

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Detailed Steps:

  • Heart Isolation: Anesthetize a rat and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.[10][14]

  • Cannulation and Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Initiate retrograde perfusion with oxygenated (95% O2/5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[8][15]

  • Instrumentation: Insert a balloon-tipped catheter into the left ventricle to measure isovolumic ventricular pressure.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period.

  • Drug Administration: Introduce (-)-Methoxamine into the perfusate at various concentrations.

  • Data Measurement: Record parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

Conclusion

The foundational research on (-)-Methoxamine has clearly established its role as a selective α1-adrenergic receptor agonist with potent vasoconstrictor properties. The quantitative data from both in vivo and ex vivo studies consistently demonstrate its ability to increase blood pressure. The detailed experimental protocols outlined in this guide provide a basis for future investigations into the nuanced cardiovascular effects of α1-adrenergic stimulation. A thorough understanding of the signaling pathways and the methodologies used to study them is essential for the development of novel therapeutics targeting the adrenergic system. Further research could explore the differential effects of (-)-Methoxamine on various vascular beds and its potential therapeutic applications beyond its historical use as a pressor agent.

References

Methodological & Application

Application Notes and Protocols: Preparation of (-)-Methoxamine Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Methoxamine is a selective α1-adrenergic receptor agonist that induces peripheral vasoconstriction, leading to an increase in systemic blood pressure.[1][2][3] It is a valuable tool in physiological and pharmacological research to study the effects of α1-adrenergic stimulation. Proper preparation of (-)-Methoxamine solutions is critical for obtaining accurate and reproducible results in in vivo studies. This document provides detailed protocols for the preparation of (-)-Methoxamine solutions, along with relevant physicochemical data and a summary of its signaling pathway.

I. Physicochemical Properties and Solubility

(-)-Methoxamine is commonly used in its hydrochloride salt form, which is a white or colorless crystalline powder.[4] It is important to understand its solubility and stability to ensure proper solution preparation and storage.

Table 1: Solubility of (-)-Methoxamine Hydrochloride

SolventSolubilityReference
Water1 g in 2.5 mL (Very Soluble)[4]
Ethanol1 g in 12 mL[4]
DMSO50 mg/mL[5]
EtherPractically Insoluble[4]
BenzenePractically Insoluble[4]
ChloroformPractically Insoluble[4]
Corn Oil≥ 2 mg/mL (with 10% DMSO)[6]
Saline (0.9% NaCl)≥ 2 mg/mL (with 10% DMSO, 40% PEG300, 5% Tween-80)[3][6]

Stability:

  • pH: The pH of an aqueous solution of (-)-Methoxamine hydrochloride is between 4.5 and 5.5.[4]

  • Temperature: It is thermostable.[4]

  • Light: Solutions are sensitive to light and should be protected from light exposure.[4] It is recommended to wrap containers in aluminum foil.[7]

II. Experimental Protocols

A. Protocol for Preparation of (-)-Methoxamine in Saline (for Intravenous or Intramuscular Injection)

This protocol is suitable for preparing a simple aqueous solution for acute in vivo experiments.

Materials:

  • (-)-Methoxamine hydrochloride powder

  • Sterile 0.9% saline solution

  • Sterile vials or tubes

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Sterile filter (0.22 µm)

  • Aluminum foil

Procedure:

  • Calculation: Determine the required concentration and total volume of the (-)-Methoxamine solution based on the experimental design and animal weight.

  • Weighing: Accurately weigh the required amount of (-)-Methoxamine hydrochloride powder using a calibrated balance. Perform this in a fume hood or a designated area for handling chemical powders.

  • Dissolution: Add the weighed powder to a sterile vial. Using a sterile pipette, add the required volume of sterile 0.9% saline.

  • Mixing: Cap the vial and vortex until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: For intravenous administration, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Protect the solution from light by wrapping the vial in aluminum foil. For immediate use, the solution can be kept on ice. For longer-term storage, refer to stability data, though fresh preparation is recommended.

B. Protocol for Preparation of (-)-Methoxamine in a Vehicle for Poorly Soluble Compounds (for Oral Gavage or Specialized Injections)

For some studies, a more complex vehicle may be required. The following is an example of a common vehicle for in vivo studies.

Materials:

  • (-)-Methoxamine hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile 0.9% saline solution

  • Sterile vials or tubes

  • Calibrated balance

  • Pipettes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare the vehicle by sequentially adding the components. For a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow the proportions below for a 1 mL final volume:

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Saline

  • Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of (-)-Methoxamine in DMSO (e.g., 20 mg/mL).[6]

  • Final Solution Preparation:

    • Add 100 µL of the DMSO stock solution to a sterile tube.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[6]

  • Storage: Protect the solution from light. Due to the complex nature of the vehicle, assess its stability for the intended duration of the experiment.

III. In Vivo Administration and Dosing

The dosage and route of administration of (-)-Methoxamine can vary significantly depending on the animal model and the research question.

Table 2: Examples of In Vivo Dosing of (-)-Methoxamine

Animal ModelRoute of AdministrationDoseApplicationReference
HumanIntravenous (slow injection)3-5 mgTreatment of hypotensive states[4][8]
HumanIntramuscular10-20 mgProphylaxis of hypotension[4][8]
Human (elderly)Intravenous infusion2-4 µg/kg/minMaintenance of hemodynamics[9]
RabbitIntravenous infusion70 nmol/kg/minInduction of torsade de pointes[10]
RatIntravenous (femoral vein)0.025 mg/kgStudy of arterial mechanics[2][6]
RatInhalation50-100 µg/kgStudy of airway edema[11]
MouseOral gavage100 mg/kg (with Temozolomide)Cancer therapy research[5]

Onset and Duration of Action:

  • Intravenous: Onset within 0.5-2 minutes; duration of 10-15 minutes.[8]

  • Intramuscular: Onset within 15-20 minutes; duration of approximately 1.5 hours.[8]

IV. Signaling Pathway and Experimental Workflow

A. Signaling Pathway of (-)-Methoxamine

(-)-Methoxamine acts as a selective agonist at α1-adrenergic receptors, which are G-protein coupled receptors.[12][13] The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction.

Methoxamine_Signaling_Pathway Methoxamine (-)-Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase MLCK Myosin Light-Chain Kinase (MLCK) Activation Ca2_increase->MLCK Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction

Caption: Signaling pathway of (-)-Methoxamine.

B. Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing (-)-Methoxamine solutions for in vivo studies.

Solution_Preparation_Workflow start Start: Experimental Design calculate Calculate Required Concentration and Volume start->calculate weigh Weigh (-)-Methoxamine HCl Powder calculate->weigh dissolve Dissolve in Appropriate Solvent/Vehicle (e.g., Saline) weigh->dissolve mix Vortex to Ensure Complete Dissolution dissolve->mix sterilize Sterile Filter (0.22 µm) for IV Administration mix->sterilize protect Protect from Light (Wrap in Foil) sterilize->protect administer Administer to Animal Model protect->administer

Caption: Experimental workflow for solution preparation.

References

Application Notes and Protocols for (-)-Methoxamine in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist. In the context of isolated organ bath experiments, it is an invaluable tool for inducing smooth muscle contraction, particularly in vascular tissues. Its primary mechanism of action involves the stimulation of α1-adrenergic receptors, leading to a cascade of intracellular events that result in a concentration-dependent increase in muscle tone. This makes (-)-Methoxamine a standard agent for studying vasoconstriction and for investigating the effects of potential vasodilatory compounds. These application notes provide a comprehensive overview of the use of (-)-Methoxamine, including its mechanism of action, detailed experimental protocols for common tissue preparations, and expected quantitative data.

Mechanism of Action: α1-Adrenergic Receptor Signaling

(-)-Methoxamine exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of smooth muscle cells. The activation of these receptors initiates a well-defined signaling pathway that leads to muscle contraction.

The key steps in the signaling cascade are as follows:

  • Receptor Activation: (-)-Methoxamine binds to the α1-adrenergic receptor.

  • G-Protein Coupling: The activated receptor interacts with a heterotrimeric G-protein of the Gq family.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase.

  • Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.

  • Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha1-AR α1-Adrenergic Receptor Gq Gq Protein alpha1-AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca2+ Ca²⁺ SR->Ca2+ Releases Calmodulin Calmodulin Ca2+->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Leads to (-)-Methoxamine (-)-Methoxamine (-)-Methoxamine->alpha1-AR Binds to

Caption: Signaling pathway of (-)-Methoxamine.

Data Presentation

The following tables summarize typical quantitative data for (-)-Methoxamine in various isolated smooth muscle preparations. EC50 represents the molar concentration of an agonist that produces 50% of the maximal possible response for that agonist. Emax is the maximal response that can be produced by the agonist.

Tissue PreparationSpeciesEC50 (µM)Emax (% of KCl max)Reference
Internal Anal SphincterPorcine74.7 (racemate)Not Reported[1][2]
Internal Anal SphincterPorcine17.6 (L-erythro isomer)Not Reported[1][2]
Mesenteric ArteryRatEffective concentration range: 3 x 10⁻⁶ to 3 x 10⁻⁴ MNot Reported
Aortic RingsRatTypically in the range of 1-10 µM~100%

Note: EC50 and Emax values can vary depending on experimental conditions such as temperature, buffer composition, and tissue viability.

Experimental Protocols

Protocol 1: Isolated Rat Thoracic Aortic Rings

This protocol describes the preparation and use of isolated rat thoracic aortic rings to study the contractile effects of (-)-Methoxamine.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1

  • Carbogen gas (95% O2 / 5% CO2)

  • (-)-Methoxamine hydrochloride

  • Isolated organ bath system with force-displacement transducers

  • Dissection tools (scissors, forceps)

Procedure:

  • Tissue Dissection:

    • Euthanize the rat using a humane, institutionally approved method.

    • Open the thoracic cavity and carefully excise the thoracic aorta.

    • Immediately place the aorta in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting the Tissue:

    • Mount each aortic ring on two L-shaped stainless steel hooks. One hook is fixed to the bottom of the organ bath chamber, and the other is connected to a force-displacement transducer.

    • Place the mounted rings into the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration and Tensioning:

    • Allow the tissues to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

    • Apply a resting tension of 1.5-2.0 g to each aortic ring. The tension will gradually decrease as the tissue relaxes; readjust as necessary until a stable baseline is achieved.

  • Viability Check:

    • Before adding (-)-Methoxamine, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). This is achieved by replacing the Krebs-Henseleit solution with a high-KCl solution of the same composition, except for the equimolar replacement of NaCl with KCl.

    • Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Cumulative Concentration-Response Curve:

    • Prepare a stock solution of (-)-Methoxamine in distilled water. Make serial dilutions to obtain the desired concentration range.

    • Begin by adding the lowest concentration of (-)-Methoxamine to the organ bath.

    • Once the contractile response has reached a stable plateau, add the next higher concentration without washing out the previous one.

    • Continue this process in a cumulative manner until the maximal response is achieved.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response at each concentration as a percentage of the maximal response obtained with the high-KCl solution.

    • Plot the percentage response against the logarithm of the (-)-Methoxamine concentration to generate a concentration-response curve.

    • Calculate the EC50 and Emax values from the curve using appropriate pharmacological software.

Protocol 2: Isolated Guinea Pig Ileum

This protocol details the use of guinea pig ileum to investigate the contractile effects of (-)-Methoxamine.

Materials and Reagents:

  • Guinea pig (250-350 g)

  • Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5

  • Carbogen gas (95% O2 / 5% CO2)

  • (-)-Methoxamine hydrochloride

  • Isolated organ bath system with force-displacement transducers

  • Dissection tools

Procedure:

  • Tissue Dissection:

    • Euthanize the guinea pig using a humane, institutionally approved method.

    • Open the abdominal cavity and locate the ileum.

    • Excise a segment of the ileum and place it in a petri dish containing cold, carbogen-aerated Tyrode's solution.

    • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Mounting the Tissue:

    • Tie a thread to each end of the ileum segment.

    • Attach one thread to a fixed hook in the organ bath chamber and the other to a force-displacement transducer.

    • Submerge the tissue in the organ bath chamber containing Tyrode's solution at 37°C and continuously bubbled with carbogen.

  • Equilibration and Tensioning:

    • Allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

    • Apply a resting tension of approximately 1.0 g and allow the tissue to stabilize.

  • Viability Check:

    • Assess the viability of the tissue by adding a submaximal concentration of a known contractile agent for this tissue, such as acetylcholine or histamine.

    • After a stable contraction is observed, wash the tissue thoroughly with fresh Tyrode's solution until the baseline is re-established.

  • Cumulative Concentration-Response Curve:

    • Follow the same procedure for generating a cumulative concentration-response curve as described in Protocol 1 (steps 5.1-5.5), using appropriate concentrations of (-)-Methoxamine.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 (steps 6.1-6.3), normalizing the responses to a maximal contraction induced by a standard agonist for this tissue.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an isolated organ bath experiment.

G start Start dissection Tissue Dissection and Preparation start->dissection mounting Mount Tissue in Organ Bath dissection->mounting equilibration Equilibration (60 min, 37°C, Carbogen) mounting->equilibration tensioning Apply Resting Tension (e.g., 1.5-2.0 g) equilibration->tensioning viability Viability Check (e.g., High KCl) tensioning->viability washout Washout and Return to Baseline viability->washout drug_addition Cumulative Addition of (-)-Methoxamine washout->drug_addition data_acquisition Record Contractile Response drug_addition->data_acquisition analysis Data Analysis (Normalize, Plot, Calculate EC50/Emax) drug_addition->analysis Max Response Reached data_acquisition->drug_addition Next Concentration end End analysis->end

Caption: Experimental workflow for isolated organ baths.

References

Application of (-)-Methoxamine in Studying Baroreflex Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(-)-Methoxamine hydrochloride is a potent and selective α1-adrenergic receptor agonist utilized in physiological and pharmacological research to investigate the baroreceptor reflex, a critical homeostatic mechanism that governs short-term blood pressure regulation. Its primary mechanism of action involves peripheral vasoconstriction, leading to a controlled increase in mean arterial pressure (MAP). This hypertensive effect subsequently triggers a reflex decrease in heart rate (HR), mediated by the baroreceptors in the aortic arch and carotid sinuses. The magnitude of this reflex bradycardia in response to the rise in blood pressure serves as a key index of baroreflex sensitivity (BRS).[1]

(-)-Methoxamine offers a valuable tool for these studies due to its direct action on α1-adrenoceptors with minimal to no direct effect on β-adrenergic receptors, thus avoiding direct cardiac stimulation that could confound the interpretation of the reflex heart rate response.[1] Its effects are comparable to phenylephrine, another commonly used α1-agonist in BRS studies. Research in conscious rats has demonstrated that both (-)-Methoxamine and phenylephrine produce rapid and predictable changes in blood pressure, making them suitable for assessing baroreflex function through various administration protocols, including intravenous bolus injections and continuous infusions.[1]

The study of baroreflex sensitivity is crucial in understanding cardiovascular regulation in both physiological and pathophysiological states. Impaired BRS is a known prognostic indicator in various cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. By employing (-)-Methoxamine, researchers can reliably induce the necessary physiological stimulus to quantify BRS and investigate the effects of novel therapeutic agents or disease states on this vital reflex.

Signaling Pathway of (-)-Methoxamine

Methoxamine (-)-Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 Releases Ca²⁺ MLCK Myosin Light-Chain Kinase (MLCK) Activation Ca2->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction BP ↑ Blood Pressure Vasoconstriction->BP Baroreceptors Baroreceptor Activation BP->Baroreceptors Bradycardia Reflex Bradycardia Baroreceptors->Bradycardia

Caption: Signaling pathway of (-)-Methoxamine leading to vasoconstriction and reflex bradycardia.

Data Presentation

The following tables summarize quantitative data from a comparative study of vasoactive agents for baroreflex sensitivity assessment in conscious rats.

Table 1: Baroreflex Sensitivity Following Bolus Intravenous Injection in Conscious Rats

Vasoactive AgentΔHR/ΔBP (beats.min⁻¹.mmHg⁻¹) (Mean ± SE)
(-)-Methoxamine1.80 ± 0.30
Phenylephrine1.59 ± 0.32
Angiotensin II1.69 ± 0.31

Data from a study in conscious rats (n=6).[1]

Table 2: Baroreflex Sensitivity Following 5-Minute Intravenous Infusion in Conscious Rats

Vasoactive AgentFinal ΔHR/ΔBP (beats.min⁻¹.mmHg⁻¹) (Mean ± SE)
(-)-Methoxamine2.2 ± 0.5
Phenylephrine2.3 ± 0.2
Angiotensin II2.0 ± 0.3

Data from a study in conscious rats (n=6).[1]

Experimental Protocols

The following are detailed methodologies for assessing baroreflex sensitivity in conscious, catheterized rats using (-)-Methoxamine, based on established experimental procedures.

Protocol 1: Baroreflex Sensitivity Assessment by Bolus Intravenous Injection

This protocol is designed to elicit a rapid, transient increase in blood pressure to assess the immediate vagal component of the baroreflex.

Materials:

  • Conscious, male rats with previously implanted arterial and venous catheters.

  • (-)-Methoxamine hydrochloride solution (e.g., 100 µg/mL in sterile saline).

  • Phenylephrine solution (e.g., 100 µg/mL in sterile saline) for comparison.

  • Sterile saline for flushing.

  • Blood pressure transducer and recording system.

  • Data acquisition and analysis software.

Procedure:

  • Animal Preparation: Allow the conscious, unrestrained rat to acclimate in a quiet testing environment for at least 30 minutes.

  • Baseline Recordings: Connect the arterial catheter to the pressure transducer and record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 15-30 minutes).

  • Drug Administration:

    • Inject a bolus of (-)-Methoxamine solution intravenously via the venous catheter. The dose should be sufficient to elicit a 20-40 mmHg increase in MAP. A starting dose of 5-10 µg/kg can be used and adjusted as necessary.

    • Immediately follow the bolus injection with a small volume of sterile saline (e.g., 0.1 mL) to flush the catheter.

  • Data Recording: Continuously record the MAP and HR response until they return to baseline levels.

  • Recovery: Allow for a sufficient recovery period between injections to ensure cardiovascular parameters have stabilized.

  • Dose-Response (Optional): If constructing a dose-response curve, administer increasing doses of (-)-Methoxamine in a stepwise manner, allowing for recovery between each dose.

  • Data Analysis:

    • Determine the peak increase in MAP (ΔMAP) and the corresponding nadir of the reflex bradycardia (ΔHR) for each injection.

    • Calculate the baroreflex sensitivity as the ratio of the change in heart rate to the change in mean arterial pressure (ΔHR/ΔMAP), typically expressed in beats/min/mmHg.

    • If multiple doses are used, a linear regression of ΔHR versus ΔMAP can be performed, with the slope representing the baroreflex sensitivity.

Protocol 2: Baroreflex Sensitivity Assessment by Continuous Intravenous Infusion

This protocol assesses the baroreflex response to a more sustained increase in blood pressure, which may involve both parasympathetic and sympathetic components.

Materials:

  • Same as Protocol 1, with the addition of a syringe infusion pump.

Procedure:

  • Animal Preparation and Baseline Recordings: Follow steps 1 and 2 from Protocol 1.

  • Drug Infusion:

    • Begin a continuous intravenous infusion of (-)-Methoxamine using the syringe pump. The infusion rate should be adjusted to achieve a steady-state increase in MAP of 20-40 mmHg. A starting infusion rate of 2-5 µg/kg/min can be used and titrated to the desired effect.

    • The infusion is typically maintained for a period of 5 minutes to allow for stabilization of the cardiovascular response.

  • Data Recording: Continuously record MAP and HR throughout the infusion period and during the recovery phase after the infusion is stopped.

  • Data Analysis:

    • Determine the average MAP and HR during the last minute of the infusion period.

    • Calculate the change in MAP (ΔMAP) and the change in HR (ΔHR) from the pre-infusion baseline to the steady-state infusion period.

    • Calculate the baroreflex sensitivity as the ratio ΔHR/ΔMAP.

Experimental Workflow Diagrams

cluster_bolus Bolus Injection Workflow acclimatize_bolus Acclimatize Animal baseline_bolus Record Baseline MAP & HR acclimatize_bolus->baseline_bolus inject_bolus IV Bolus Injection of (-)-Methoxamine baseline_bolus->inject_bolus record_response_bolus Record BP & HR Response inject_bolus->record_response_bolus recover_bolus Allow Recovery record_response_bolus->recover_bolus analyze_bolus Calculate BRS (ΔHR/ΔMAP) recover_bolus->analyze_bolus

Caption: Experimental workflow for BRS assessment using bolus injection.

cluster_infusion Continuous Infusion Workflow acclimatize_infusion Acclimatize Animal baseline_infusion Record Baseline MAP & HR acclimatize_infusion->baseline_infusion start_infusion Start IV Infusion of (-)-Methoxamine baseline_infusion->start_infusion record_infusion Record BP & HR During Infusion start_infusion->record_infusion stop_infusion Stop Infusion record_infusion->stop_infusion record_recovery_infusion Record Recovery stop_infusion->record_recovery_infusion analyze_infusion Calculate BRS (ΔHR/ΔMAP) record_recovery_infusion->analyze_infusion

Caption: Experimental workflow for BRS assessment using continuous infusion.

References

Application Notes and Protocols for Studying Cardiac Hypertrophy with (-)-Methoxamine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist. Its primary pharmacological action is vasoconstriction, leading to an increase in systemic blood pressure.[1] This sustained increase in afterload on the heart serves as a powerful stimulus for inducing cardiac hypertrophy, making (-)-Methoxamine a valuable tool for studying the molecular and cellular mechanisms underlying this pathological process. The development of cardiac hypertrophy is a key event in the progression of many cardiovascular diseases, and understanding its underlying pathways is crucial for the development of novel therapeutics.

Activation of α1-adrenergic receptors in cardiomyocytes initiates a cascade of intracellular signaling events that drive the hypertrophic response.[2] This response is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of a fetal gene program, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[3] Chronic stimulation with an α1-adrenergic agonist can lead to a significant increase in heart mass, mirroring the changes observed in pathological cardiac hypertrophy in humans.

These application notes provide a comprehensive overview of the use of (-)-Methoxamine to induce cardiac hypertrophy in rodent models, detail the key signaling pathways involved, and offer standardized protocols for the induction and assessment of the hypertrophic phenotype.

Data Presentation

The following tables summarize representative quantitative data obtained from studies inducing cardiac hypertrophy through chronic α1-adrenergic agonist administration. While specific data for (-)-Methoxamine is limited, the data presented from studies using the similar α1-agonist phenylephrine is expected to be comparable, though dose-response relationships may vary.

Table 1: Echocardiographic Assessment of Cardiac Hypertrophy

ParameterControlα1-Agonist TreatedPercent Change
Heart Weight / Body Weight (mg/g) 3.5 ± 0.25.0 ± 0.3+ 43%
Heart Weight / Tibia Length (mg/mm) 4.8 ± 0.36.5 ± 0.4+ 35%
LV Posterior Wall Thickness, diastole (mm) 0.8 ± 0.051.1 ± 0.07+ 38%
Interventricular Septal Thickness, diastole (mm) 0.8 ± 0.061.0 ± 0.08+ 25%
LV Mass (mg) 80 ± 5115 ± 8+ 44%
Ejection Fraction (%) 65 ± 560 ± 7- 8%

Data are presented as mean ± standard deviation and are representative of values reported in studies using continuous infusion of α1-adrenergic agonists in mice for 2-4 weeks.

Table 2: Molecular Markers of Cardiac Hypertrophy

GeneFold Change (vs. Control)
Atrial Natriuretic Peptide (ANP/Nppa) 5 - 10
Brain Natriuretic Peptide (BNP/Nppb) 3 - 7
β-Myosin Heavy Chain (β-MHC/Myh7) 4 - 8
α-Skeletal Actin (Acta1) 2 - 4

Data represents typical fold-changes in mRNA expression as measured by quantitative real-time PCR (qPCR) in the left ventricles of mice following 2-4 weeks of continuous α1-adrenergic agonist infusion.[3]

Signaling Pathways

The primary mechanism by which (-)-Methoxamine induces cardiac hypertrophy is through the activation of α1-adrenergic receptors, which are Gq-protein coupled receptors. The signaling cascade initiated by receptor activation is a central focus of research in cardiac hypertrophy.

G_protein_signaling (-)-Methoxamine Induced Cardiac Hypertrophy Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Methoxamine (-)-Methoxamine a1AR α1-Adrenergic Receptor Methoxamine->a1AR binds to Gq Gq protein a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Sarcoplasmic Reticulum IP3->Ca_SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade activates Ca_cyto ↑ [Ca²⁺]i Ca_SR->Ca_cyto releases Ca²⁺ Calcineurin Calcineurin Ca_cyto->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates Transcription_Factors Other Transcription Factors (e.g., AP-1, MEF2) MAPK_cascade->Transcription_Factors activates NFAT_active Active NFAT NFAT->NFAT_active activates Gene_Expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) NFAT_active->Gene_Expression translocates to nucleus and promotes Transcription_Factors->Gene_Expression promote Hypertrophy Cardiomyocyte Hypertrophy (↑ Protein Synthesis, ↑ Cell Size) Gene_Expression->Hypertrophy

Caption: Signaling cascade initiated by (-)-Methoxamine binding to α1-adrenergic receptors.

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy using Continuous Infusion of (-)-Methoxamine

This protocol describes the induction of cardiac hypertrophy in a mouse model using osmotic mini-pumps for continuous delivery of (-)-Methoxamine. This method ensures a sustained elevation in blood pressure, leading to a robust hypertrophic response.

Materials:

  • (-)-Methoxamine hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline

  • Osmotic mini-pumps (e.g., Alzet model 1002 or 1004, for 2 or 4-week infusion)

  • Surgical instruments for subcutaneous implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine, carprofen)

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Drug Preparation:

    • Under sterile conditions, dissolve (-)-Methoxamine hydrochloride in sterile 0.9% saline to the desired concentration.

    • Note: A pilot study is recommended to determine the optimal dose of (-)-Methoxamine. Based on studies with phenylephrine, a starting dose range of 30-60 mg/kg/day can be considered.[3]

    • The concentration is calculated based on the pump's flow rate and the desired daily dose for the average weight of the mice.

  • Osmotic Mini-pump Filling:

    • Following the manufacturer's instructions, fill the osmotic mini-pumps with the prepared (-)-Methoxamine solution or sterile saline for the control group.

    • Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Administer a pre-operative analgesic (e.g., buprenorphine).

    • Shave the fur on the back of the mouse, between the scapulae.

    • Create a small midline incision in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the mini-pump.

    • Insert the filled and primed osmotic mini-pump into the subcutaneous pocket.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesia (e.g., carprofen) and monitor the animal during recovery on a warming pad.

  • Post-operative Care and Monitoring:

    • House the mice individually for the first 24-48 hours to monitor for any signs of distress.

    • Provide food and water ad libitum.

    • The continuous infusion will proceed for the duration specified by the osmotic pump model (e.g., 14 or 28 days).

  • Endpoint and Tissue Collection:

    • At the end of the infusion period, perform terminal procedures for assessment of cardiac hypertrophy as described in the subsequent protocols.

experimental_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_infusion Infusion Period cluster_assessment Hypertrophy Assessment Drug_Prep Prepare (-)-Methoxamine or Saline Solution Pump_Fill Fill and Prime Osmotic Mini-pumps Drug_Prep->Pump_Fill Anesthesia Anesthetize Mouse Pump_Fill->Anesthesia Implantation Subcutaneously Implant Mini-pump Anesthesia->Implantation Recovery Post-operative Care and Recovery Implantation->Recovery Infusion Continuous Infusion (2-4 weeks) Recovery->Infusion Echo Echocardiography Infusion->Echo Harvest Harvest Heart and other tissues Echo->Harvest Histo Histology (H&E, WGA) Harvest->Histo MolBio Molecular Biology (qPCR, Western Blot) Harvest->MolBio

Caption: Experimental workflow for inducing and assessing cardiac hypertrophy.

Protocol 2: Echocardiographic Assessment of Cardiac Hypertrophy

Echocardiography is a non-invasive method to assess cardiac structure and function in vivo.

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)

  • Anesthesia (isoflurane)

  • Warming platform with ECG and temperature monitoring

  • Depilatory cream

  • Ultrasound gel

Procedure:

  • Anesthetize the mouse with isoflurane.

  • Remove the fur from the chest area using depilatory cream.

  • Place the mouse in a supine position on the warming platform and monitor heart rate and body temperature. Maintain a heart rate above 400 bpm.

  • Apply ultrasound gel to the chest.

  • Obtain parasternal long-axis and short-axis views of the heart.

  • From the short-axis view at the level of the papillary muscles, acquire M-mode images.

  • Measure the following parameters from the M-mode images at end-diastole and end-systole:

    • Left ventricular internal diameter (LVIDd, LVIDs)

    • Interventricular septal thickness (IVSd, IVSs)

    • LV posterior wall thickness (LVPWd, LVPWs)

  • Calculate the following functional and structural parameters using the system's software:

    • LV mass

    • Ejection fraction (EF%)

    • Fractional shortening (FS%)

Protocol 3: Histological Analysis of Cardiomyocyte Size

Histological analysis provides direct evidence of cellular hypertrophy.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Potassium chloride (KCl) solution

  • Paraffin embedding reagents

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Mounting medium

  • Microscope with a camera and image analysis software

Procedure:

  • Heart Collection and Fixation:

    • Anesthetize the mouse and perform a thoracotomy.

    • Arrest the heart in diastole by perfusing with ice-cold PBS followed by KCl solution.

    • Excise the heart, blot it dry, and weigh it. Also, measure the tibia length.

    • Fix the heart in 4% PFA overnight at 4°C.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed heart through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 5 µm thick transverse sections of the ventricles.

  • H&E Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin according to standard protocols.

    • Dehydrate, clear, and mount the slides.

  • WGA Staining (for cell membrane visualization):

    • Deparaffinize and rehydrate the sections.

    • Incubate with fluorescently labeled WGA solution to stain the cell membranes.

    • Wash with PBS and mount with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections using a light or fluorescence microscope.

    • Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 100-200 cardiomyocytes with centrally located nuclei from each heart.

Protocol 4: Molecular Analysis of Hypertrophic Markers by qPCR

Quantitative PCR is used to measure the expression of genes associated with the hypertrophic response.

Materials:

  • Left ventricular tissue stored in an RNA stabilization solution or flash-frozen in liquid nitrogen.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH, 18S rRNA)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Homogenize the left ventricular tissue and extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.

    • Include no-template controls and a reference sample in each run.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated group to the control group.

Conclusion

The administration of (-)-Methoxamine via continuous infusion provides a reliable and reproducible method for inducing cardiac hypertrophy in rodent models. This pharmacological approach allows for the investigation of the molecular and cellular mechanisms that drive the hypertrophic response, offering a valuable platform for testing the efficacy of potential therapeutic interventions. The protocols outlined in these application notes provide a standardized framework for the induction and comprehensive assessment of cardiac hypertrophy.

References

Application Notes and Protocols for Continuous Infusion of (-)-Methoxamine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist. Its primary pharmacological action is vasoconstriction, leading to an increase in systemic blood pressure.[1] In research settings, the continuous infusion of (-)-methoxamine in rodent models is a valuable technique for investigating the sustained effects of α1-adrenergic receptor stimulation. This approach is particularly useful in studies of cardiovascular physiology, neurogenic hypertension, and other conditions where stable, long-term activation of this pathway is required.

These application notes provide a detailed protocol for the continuous infusion of (-)-methoxamine in rodents, covering both intravenous and subcutaneous routes of administration. The information is intended to guide researchers in establishing a reliable and reproducible experimental setup.

Data Presentation

Table 1: Reported Continuous Infusion Parameters for Methoxamine and a Similar α1-Agonist
AgonistSpeciesConditionRouteInfusion Rate/DoseVehicleReference(s)
(-)-MethoxamineRabbitAnesthetizedIntravenous70 nmol/kg/minNot Specified[1]
(-)-MethoxamineHumanAnesthetized (Total Hip Arthroplasty)Intravenous1-3 µg/kg/minSaline[2]
(-)-MethoxamineRatAnesthetized (following TTX)IntravenousNot Specified (used to maintain systemic circulation)Not Specified[1]
PhenylephrineHumanPerioperative/ShockIntravenous0.5-6 µg/kg/min0.9% Sodium Chloride or 5% Dextrose[3][4]

Note: Specific infusion rates for continuous administration of (-)-methoxamine in conscious, freely moving rodents are not well-documented in the readily available literature. The provided data from other species and conditions can serve as a starting point for dose-finding studies.

Signaling Pathway of (-)-Methoxamine

(-)-Methoxamine selectively binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are the primary drivers of smooth muscle contraction, leading to vasoconstriction.

methoxamine_signaling methoxamine (-)-Methoxamine receptor α1-Adrenergic Receptor methoxamine->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Stimulates Ca²⁺ release from pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular) sr->ca2 contraction Smooth Muscle Contraction (Vasoconstriction) ca2->contraction Leads to pkc->contraction Contributes to

Caption: Signaling pathway of (-)-Methoxamine.

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion via a Catheter

This protocol describes the continuous intravenous infusion of (-)-methoxamine in a conscious, freely moving rodent using a surgically implanted catheter connected to an infusion pump.

Materials:

  • (-)-Methoxamine hydrochloride

  • Sterile 0.9% saline

  • Infusion pump (e.g., syringe pump)

  • Vascular access buttons (VABs™) or similar tethering system

  • Catheters (e.g., 3Fr for rats)

  • Surgical instruments for catheter implantation

  • Anesthetics (e.g., isoflurane)

  • Analgesics

  • Animal balance

  • Caging with a swivel system to allow free movement

Procedure:

  • Preparation of (-)-Methoxamine Solution:

    • Dissolve (-)-methoxamine hydrochloride in sterile 0.9% saline to the desired concentration. The solution should be prepared fresh and protected from light.

    • The concentration will depend on the desired infusion rate and the animal's body weight. For example, to deliver 2 µg/kg/min to a 300g rat with a pump flow rate of 0.5 µl/min, the concentration would be 1.2 µg/µl.

    • Filter the solution through a 0.22 µm syringe filter before filling the infusion syringe.

  • Surgical Implantation of Intravenous Catheter:

    • Anesthetize the rodent using an approved anesthetic protocol.

    • Surgically implant a catheter into the jugular or femoral vein.

    • Exteriorize the catheter at the dorsal scapular region and connect it to a vascular access button.

    • Allow the animal to recover from surgery for at least 48-72 hours before starting the infusion. Provide appropriate postoperative analgesia.

  • Initiation of Continuous Infusion:

    • Weigh the animal to accurately calculate the infusion rate.

    • Connect the infusion syringe containing the (-)-methoxamine solution to the tether and swivel system, and then to the animal's vascular access port.

    • Program the infusion pump to deliver the desired infusion rate (e.g., starting with a low dose and titrating up).

  • Monitoring:

    • Continuously monitor the animal for cardiovascular parameters (blood pressure and heart rate) using telemetry, if available.

    • Observe the animal for any adverse effects, such as excessive sedation, agitation, or changes in grooming behavior.

    • Monitor food and water intake and body weight daily.

iv_infusion_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_infusion Infusion cluster_monitoring Monitoring prep_solution Prepare (-)-Methoxamine Solution in Saline anesthetize Anesthetize Rodent implant_catheter Implant Intravenous Catheter anesthetize->implant_catheter exteriorize Exteriorize & Connect to VAB™ implant_catheter->exteriorize recover Post-operative Recovery (48-72h) exteriorize->recover weigh_animal Weigh Animal recover->weigh_animal connect_pump Connect Infusion Pump to Tether & VAB™ weigh_animal->connect_pump start_infusion Start Continuous Infusion connect_pump->start_infusion monitor_cardio Monitor Cardiovascular Parameters start_infusion->monitor_cardio monitor_adverse Observe for Adverse Effects start_infusion->monitor_adverse monitor_general Monitor Body Weight, Food & Water Intake start_infusion->monitor_general

Caption: Experimental workflow for intravenous infusion.

Protocol 2: Continuous Subcutaneous Infusion via Osmotic Minipump

This protocol describes a less invasive method for continuous infusion using a subcutaneously implanted osmotic minipump. This method is suitable for longer-term studies and avoids the need for a tethering system.

Materials:

  • (-)-Methoxamine hydrochloride

  • Sterile 0.9% saline or other appropriate vehicle

  • Osmotic minipumps (e.g., ALZET®) of the appropriate size and delivery rate

  • Surgical instruments for implantation

  • Anesthetics

  • Analgesics

  • Animal balance

Procedure:

  • Preparation of (-)-Methoxamine Solution and Pump Priming:

    • Prepare the (-)-methoxamine solution as described in Protocol 1. The concentration will be determined by the pump's flow rate and the desired daily dose.

    • Fill the osmotic minipump with the (-)-methoxamine solution according to the manufacturer's instructions.

    • Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

  • Surgical Implantation of Osmotic Minipump:

    • Anesthetize the rodent.

    • Make a small incision in the skin on the back, slightly posterior to the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with sutures or wound clips.

    • Allow the animal to recover from surgery. Provide appropriate postoperative analgesia.

  • Monitoring:

    • Monitor the animal as described in Protocol 1. Cardiovascular monitoring will require telemetry.

    • Regularly check the implantation site for signs of inflammation or infection.

sc_infusion_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_monitoring Monitoring prep_solution Prepare (-)-Methoxamine Solution fill_pump Fill Osmotic Minipump prep_solution->fill_pump prime_pump Prime Pump in Saline at 37°C fill_pump->prime_pump anesthetize Anesthetize Rodent implant_pump Subcutaneously Implant Osmotic Minipump anesthetize->implant_pump recover Post-operative Recovery implant_pump->recover monitor_cardio Monitor Cardiovascular Parameters (Telemetry) recover->monitor_cardio monitor_adverse Observe for Adverse Effects recover->monitor_adverse monitor_site Monitor Implantation Site recover->monitor_site

Caption: Experimental workflow for subcutaneous infusion.

Conclusion

The continuous infusion of (-)-methoxamine is a powerful tool for studying the long-term effects of α1-adrenergic receptor stimulation in rodents. The choice between intravenous and subcutaneous administration will depend on the specific research question, the required precision of drug delivery, and the duration of the study. Careful surgical technique, diligent animal monitoring, and appropriate dose selection are critical for the successful implementation of these protocols. Due to the lack of established infusion rates for conscious rodents, initial dose-finding studies are highly recommended.

References

Application Notes and Protocols for the Use of (-)-Methoxamine in Rodent Models of Septic Shock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension, organ dysfunction, and high mortality. A key feature of septic shock is vasodilation and vascular hyporesponsiveness to vasoconstrictors, resulting in persistent hypotension despite fluid resuscitation. Preclinical research relies on robust animal models to investigate the pathophysiology of sepsis and to evaluate potential therapeutic interventions. The most common models are the cecal ligation and puncture (CLP) model, which mimics polymicrobial peritonitis, and the lipopolysaccharide (LPS) model, which simulates endotoxemia.

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that causes peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[1] Its mechanism of action involves the activation of α1-adrenergic receptors on vascular smooth muscle cells, which triggers a signaling cascade through the Gq protein. This leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels, resulting in smooth muscle contraction and vasoconstriction.[2] Unlike other vasopressors such as norepinephrine, (-)-methoxamine is a pure α1-agonist with little to no effect on β-adrenergic receptors, thus avoiding direct cardiac stimulation.[1][3] This specificity makes it a valuable tool for investigating the role of α1-adrenergic pathways in the complex hemodynamics of septic shock.

These application notes provide detailed protocols for the use of (-)-Methoxamine in CLP-induced sepsis in rats and LPS-induced septic shock in mice, along with expected outcomes and data presentation formats.

Signaling Pathway of (-)-Methoxamine

G Methoxamine (-)-Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR binds to Gq_protein Gq Protein Alpha1_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca²⁺ release from Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 Contraction Vascular Smooth Muscle Contraction Ca2->Contraction leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction MAP ↑ Mean Arterial Pressure Vasoconstriction->MAP

Caption: Signaling pathway of (-)-Methoxamine leading to vasoconstriction.

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats

This protocol describes the induction of polymicrobial sepsis in rats via CLP and the subsequent administration of (-)-Methoxamine to assess its effects on hemodynamics and systemic inflammation.

Experimental Workflow:

G A Anesthesia & Catheter Implantation B CLP Surgery A->B C Fluid Resuscitation B->C D (-)-Methoxamine or Vehicle Administration C->D E Hemodynamic & Cytokine Monitoring D->E

Caption: Workflow for the CLP-induced sepsis model in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • 3-0 silk suture

  • 18-gauge needle

  • Sterile saline (0.9%)

  • (-)-Methoxamine hydrochloride (dissolved in sterile saline)

  • Blood pressure monitoring equipment (e.g., arterial catheter connected to a pressure transducer)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Shave and disinfect the abdominal area. For hemodynamic monitoring, cannulate the carotid artery or femoral artery for blood pressure measurement and the jugular vein or femoral vein for drug administration.

  • CLP Surgery:

    • Perform a midline laparotomy (2-3 cm incision) to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.

    • Puncture the ligated cecum twice with an 18-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

  • Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline (30-50 mL/kg) to provide fluid resuscitation.

  • (-)-Methoxamine Administration:

    • Allow the animals to stabilize for a defined period (e.g., 2-6 hours) post-CLP to allow for the development of septic shock, characterized by a significant drop in mean arterial pressure (MAP).

    • Administer (-)-Methoxamine as a continuous intravenous infusion. A starting dose of 5-10 µg/kg/min can be used and titrated to achieve a target MAP of 65-75 mmHg. Alternatively, a bolus dose (e.g., 0.1-0.5 mg/kg) can be administered followed by a continuous infusion.

    • The control group should receive an equivalent volume of sterile saline.

  • Monitoring and Sample Collection:

    • Continuously monitor MAP and heart rate throughout the experiment.

    • Collect blood samples at baseline (before CLP), before drug administration, and at specified time points after the start of the infusion (e.g., 1, 2, 4, and 6 hours).

    • Centrifuge the blood samples to obtain plasma and store at -80°C for subsequent cytokine analysis.

  • Cytokine Analysis: Measure the plasma concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Lipopolysaccharide (LPS)-Induced Septic Shock in Mice

This protocol details the induction of endotoxemia in mice using LPS and the evaluation of (-)-Methoxamine's therapeutic potential.

Experimental Workflow:

G A Baseline Measurements B LPS Administration (i.p.) A->B C Development of Septic Shock B->C D (-)-Methoxamine or Vehicle Administration C->D E Hemodynamic & Cytokine Analysis D->E

Caption: Workflow for the LPS-induced septic shock model in mice.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile pyrogen-free saline

  • (-)-Methoxamine hydrochloride

  • Equipment for measuring blood pressure in mice (e.g., tail-cuff system or intra-arterial catheter)

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • LPS Administration: Induce septic shock by administering a single intraperitoneal (i.p.) injection of LPS. The dose of LPS should be determined in pilot studies to induce significant hypotension without causing rapid mortality (a typical dose range is 5-20 mg/kg).

  • Development of Septic Shock: Monitor the mice for signs of sickness and allow sufficient time for septic shock to develop (typically 1-4 hours post-LPS), which can be confirmed by a drop in blood pressure.

  • (-)-Methoxamine Administration:

    • Once hypotension is established, administer (-)-Methoxamine via an i.p. or subcutaneous (s.c.) injection. A starting dose of 1-5 mg/kg can be used.

    • The control group should receive an equivalent volume of sterile saline.

  • Hemodynamic Monitoring: Measure blood pressure and heart rate at baseline (before LPS), before (-)-Methoxamine administration, and at various time points after treatment (e.g., 30, 60, 120, and 240 minutes).

  • Sample Collection and Cytokine Analysis:

    • At the end of the experiment, collect blood via cardiac puncture.

    • Process the blood to obtain serum or plasma and store at -80°C.

    • Measure the concentrations of TNF-α and IL-6 using ELISA kits.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Hemodynamic Parameters in CLP-Induced Septic Rats

ParameterShamCLP + VehicleCLP + (-)-Methoxamine
Baseline MAP (mmHg) 105 ± 5103 ± 6104 ± 5
MAP at 2h post-CLP (mmHg) 102 ± 475 ± 773 ± 6
MAP at 1h post-treatment (mmHg) 103 ± 572 ± 895 ± 7
MAP at 4h post-treatment (mmHg) 101 ± 668 ± 992 ± 8
Baseline Heart Rate (bpm) 380 ± 20385 ± 25382 ± 22
Heart Rate at 2h post-CLP (bpm) 375 ± 18450 ± 30445 ± 28
Heart Rate at 1h post-treatment (bpm) 378 ± 21455 ± 32410 ± 25
Heart Rate at 4h post-treatment (bpm) 372 ± 19460 ± 35405 ± 27

*Data are presented as Mean ± SD. *p < 0.05 compared to CLP + Vehicle. (Note: These are representative hypothetical data based on expected outcomes).

Table 2: Inflammatory Cytokine Levels in LPS-Induced Septic Mice

CytokineControlLPS + VehicleLPS + (-)-Methoxamine
TNF-α (pg/mL) at 4h < 502500 ± 4002300 ± 350
IL-6 (pg/mL) at 4h < 1008000 ± 12007500 ± 1100

*Data are presented as Mean ± SD. (Note: These are representative hypothetical data based on expected outcomes).

Discussion and Expected Outcomes

The administration of (-)-Methoxamine in rodent models of septic shock is expected to produce a dose-dependent increase in mean arterial pressure, counteracting the characteristic hypotension of this condition. This pressor effect is due to the selective α1-adrenergic agonist activity of the drug, leading to peripheral vasoconstriction. A reflex bradycardia (decrease in heart rate) may be observed as a compensatory response to the increase in blood pressure.

Regarding inflammatory markers, as a pure vasoconstrictor, (-)-Methoxamine is not expected to have direct anti-inflammatory effects. Therefore, significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 are not anticipated. However, by restoring blood pressure and improving organ perfusion, it may indirectly modulate the inflammatory response.

These protocols provide a framework for investigating the utility of (-)-Methoxamine in preclinical models of septic shock. Researchers should optimize the doses and timing of administration based on their specific experimental setup and research questions. Careful monitoring of hemodynamic parameters and inflammatory markers will provide valuable insights into the therapeutic potential of targeting the α1-adrenergic system in sepsis.

References

Investigating Alpha-1 Adrenoceptor Subtypes with (-)-Methoxamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing (-)-Methoxamine, a selective alpha-1 adrenoceptor agonist, in the investigation of alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). (-)-Methoxamine is a valuable pharmacological tool for elucidating the physiological and pathological roles of these receptor subtypes, which are critically involved in cardiovascular regulation, smooth muscle contraction, and other physiological processes.

Introduction to (-)-Methoxamine

(-)-Methoxamine is a potent and selective agonist for alpha-1 adrenergic receptors. Its selectivity for the alpha-1 subtypes makes it a useful tool for differentiating their specific functions in various tissues and cell types. Understanding the subtype-selective effects of agonists like (-)-Methoxamine is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.

Data Presentation: Quantitative Pharmacology of (-)-Methoxamine

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of (-)-Methoxamine for the human alpha-1 adrenoceptor subtypes. Data for other selective agonists are included for comparison.

Table 1: Binding Affinities (pKi) of Alpha-1 Adrenoceptor Agonists

Agonistα1Aα1Bα1DSelectivity Profile
(-)-Methoxamine 5.35.0Low Affinityα1A ≈ α1B > α1D
A-616039.06.76.8α1A-selective[1]
Oxymetazoline7.96.96.4α1A-selective

Table 2: Functional Potencies (pEC50) of Alpha-1 Adrenoceptor Agonists (ERK1/2-Phosphorylation)

Agonistα1Aα1Bα1D
(-)-Methoxamine 6.76.15.5
A-616038.86.97.1
Oxymetazoline8.07.17.4

Signaling Pathways and Experimental Workflows

The activation of alpha-1 adrenoceptors by (-)-Methoxamine initiates a cascade of intracellular events. The diagrams below illustrate the canonical signaling pathway and a typical experimental workflow for studying these receptors.

alpha1_signaling cluster_membrane Cell Membrane alpha1_receptor α1 Adrenoceptor Gq_protein Gq Protein alpha1_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Methoxamine (-)-Methoxamine Methoxamine->alpha1_receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Alpha-1 Adrenoceptor Signaling Pathway

experimental_workflow Cell_Culture Cell Culture (Expressing α1 subtypes) Assay_Preparation Assay Preparation (e.g., cell plating, dye loading) Cell_Culture->Assay_Preparation Compound_Addition Compound Addition ((-)-Methoxamine or controls) Assay_Preparation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Data_Acquisition Data Acquisition (e.g., Fluorescence reading) Incubation->Data_Acquisition Data_Analysis Data Analysis (EC50/Ki determination) Data_Acquisition->Data_Analysis

General Experimental Workflow

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of (-)-Methoxamine with alpha-1 adrenoceptor subtypes are provided below.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of (-)-Methoxamine for alpha-1 adrenoceptor subtypes using the radiolabeled antagonist [³H]-prazosin.

Materials:

  • Cell membranes prepared from cells stably expressing human α1A, α1B, or α1D adrenoceptors.

  • [³H]-prazosin (specific activity ~70-90 Ci/mmol).

  • (-)-Methoxamine hydrochloride.

  • Phentolamine (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in duplicate:

    • Total Binding: 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of 10 µM phentolamine.

    • Competition: 50 µL of varying concentrations of (-)-Methoxamine (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Add 50 µL of [³H]-prazosin to all wells at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

  • Add 100 µL of the cell membrane preparation (10-50 µg protein/well) to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (-)-Methoxamine. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-prazosin and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of alpha-1 adrenoceptors by (-)-Methoxamine.

Materials:

  • Cells stably expressing human α1A, α1B, or α1D adrenoceptors, plated in black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • (-)-Methoxamine hydrochloride.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Procedure:

  • Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add varying concentrations of (-)-Methoxamine (prepared in HBSS) to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the log concentration of (-)-Methoxamine to determine the EC50 value.

Inositol Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gq-coupled receptor activation. This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Materials:

  • Cells stably expressing human α1A, α1B, or α1D adrenoceptors.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

  • Stimulation buffer (provided in the kit or a similar buffer containing LiCl).

  • (-)-Methoxamine hydrochloride.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Stimulation:

    • Harvest and resuspend cells in stimulation buffer.

    • Dispense 10 µL of cell suspension into a 384-well low-volume white plate.

    • Add 5 µL of varying concentrations of (-)-Methoxamine.

    • Incubate at 37°C for 30-60 minutes.

  • Detection:

    • Add 2.5 µL of IP1-d2 conjugate to each well.

    • Add 2.5 µL of anti-IP1 cryptate antibody to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Reading: Read the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log concentration of (-)-Methoxamine to generate a dose-response curve and determine the EC50 value.

selectivity_logic cluster_assays Experimental Assays Binding Radioligand Binding (pKi values) alpha1A α1A Binding->alpha1A alpha1B α1B Binding->alpha1B alpha1D α1D Binding->alpha1D Functional Functional Assays (pEC50 values) Functional->alpha1A Functional->alpha1B Functional->alpha1D Methoxamine (-)-Methoxamine Methoxamine->Binding Methoxamine->Functional Conclusion Conclusion: α1A ≈ α1B > α1D Selectivity alpha1A->Conclusion alpha1B->Conclusion alpha1D->Conclusion

Logic for Determining Subtype Selectivity

References

Application Notes and Protocols for Cell-Based Screening of (-)-Methoxamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine is a selective agonist of the alpha-1 adrenergic receptors (α1-ARs), a class of G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission.[1] Analogs of (-)-Methoxamine are of significant interest in drug discovery for their potential therapeutic applications in conditions such as hypotension and nasal congestion. The development of robust and efficient screening methods is paramount to identify novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Cell-based assays provide a physiologically relevant environment for evaluating the activity of compounds targeting α1-ARs. These assays allow for the characterization of agonist-induced signaling cascades, providing valuable insights into the mechanism of action of novel (-)-Methoxamine analogs. This document provides detailed application notes and protocols for a suite of cell-based assays tailored for the screening and characterization of (-)-Methoxamine analogs that target α1-adrenergic receptors. The primary functional assay described is a calcium flux assay, which directly measures the downstream signaling of Gq-coupled α1-ARs. Additionally, protocols for a cAMP assay (as a counter-screen for off-target effects on Gs or Gi-coupled receptors) and a radioligand binding assay (for determining receptor affinity) are included.

Signaling Pathway

The alpha-1 adrenergic receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a hallmark of α1-AR activation and can be readily measured using fluorescent calcium indicators.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm agonist (-)-Methoxamine Analog receptor α1-Adrenergic Receptor agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca2_store Ca²⁺ Store ca2_release ↑ [Ca²⁺]i ca2_store->ca2_release Release

Alpha-1 Adrenergic Receptor Signaling Pathway

Data Presentation

The following tables summarize the potency of (-)-Methoxamine and a selection of its analogs at the human alpha-1A adrenergic receptor, as determined by calcium flux assays. Potency is expressed as the half-maximal effective concentration (EC50).

CompoundAnalog ofα1A-AR EC50 (nM)Reference
(-)-Methoxamine-~3,500[2]
Phenylephrine(-)-Methoxamine468[3]
Amidephrine(-)-Methoxamine5,890[3]
CirazolineImidazoline1.2[4]
OxymetazolineImidazoline1,260[4]

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay using a Fluo-4 AM dye, suitable for high-throughput screening in a 384-well format.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human alpha-1A adrenergic receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM Dye Loading Solution: Fluo-4 AM (1 mM in DMSO), Pluronic F-127 (20% in DMSO). Prepare a 5X stock by mixing 50 µL of Fluo-4 AM and 100 µL of Pluronic F-127 in 10 mL of Assay Buffer.

  • Test Compounds: (-)-Methoxamine analogs dissolved in DMSO.

  • Reference Agonist: (-)-Methoxamine or Phenylephrine.

  • Control Wells: Assay buffer with and without a known agonist.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • The day before the assay, harvest cells and seed them into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the Fluo-4 AM dye loading solution by diluting the 5X stock 1:4 in Assay Buffer.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and the reference agonist in Assay Buffer at 5X the final desired concentration.

  • Assay Execution:

    • Place the cell plate and the compound plate in the fluorescence microplate reader.

    • Set the instrument to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the 5X compound solutions to the respective wells.

    • Immediately begin kinetic reading of fluorescence for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the response of the maximal concentration of the reference agonist.

    • Plot the normalized response versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay (Counter-Screen)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) cAMP assay to assess off-target activity on Gs or Gi-coupled receptors.

Materials:

  • Cell Line: A cell line known to express a Gs or Gi-coupled receptor (e.g., HEK293 expressing a beta-adrenergic receptor for Gs, or a muscarinic M2 receptor for Gi).

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Test Compounds: (-)-Methoxamine analogs dissolved in DMSO.

  • Reference Ligands: A known agonist and antagonist for the chosen Gs or Gi-coupled receptor.

  • Instrumentation: HTRF-compatible microplate reader.

Protocol:

  • Cell Plating:

    • Plate cells in a 384-well low-volume white plate at a density optimized for the specific cell line and assay kit.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds.

    • For Gs-coupled receptor screening, add compounds directly to the cells.

    • For Gi-coupled receptor screening, pre-treat cells with the compounds before adding a sub-maximal concentration of a known Gs agonist (e.g., forskolin) to stimulate cAMP production.

  • Lysis and Detection:

    • Following a 30-minute incubation with the compounds, add the lysis buffer and HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and determine the effect of the compounds on cAMP levels. Significant changes in cAMP levels would indicate off-target activity.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of (-)-Methoxamine analogs for the alpha-1 adrenergic receptor using [3H]-prazosin, a known antagonist.

Materials:

  • Membrane Preparation: Membranes prepared from cells or tissues expressing the alpha-1 adrenergic receptor.

  • Radioligand: [3H]-prazosin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled alpha-1 adrenergic receptor antagonist (e.g., 10 µM phentolamine).

  • Test Compounds: (-)-Methoxamine analogs dissolved in DMSO.

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the membrane preparation, and serial dilutions of the test compounds.

    • Add a fixed concentration of [3H]-prazosin (typically at its Kd value).

    • Include wells for total binding (no competitor) and non-specific binding.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

High-Throughput Screening Workflow

The following diagram illustrates a typical high-throughput screening workflow for identifying novel alpha-1 adrenergic receptor agonists from a large compound library.

G start Start compound_library Compound Library (100,000s of compounds) start->compound_library primary_screen Primary Screen: Single High Concentration (Calcium Flux Assay) compound_library->primary_screen hit_identification Hit Identification (>50% activity) primary_screen->hit_identification dose_response Dose-Response Confirmation: EC50 Determination hit_identification->dose_response Yes end End hit_identification->end No potency_check Potent Hits? (EC50 < 1 µM) dose_response->potency_check secondary_assays Secondary Assays: - Selectivity (cAMP Assay) - Affinity (Binding Assay) potency_check->secondary_assays Yes potency_check->end No lead_candidates Lead Candidates secondary_assays->lead_candidates lead_candidates->end

High-Throughput Screening Workflow

References

Troubleshooting & Optimization

(-)-Methoxamine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of (-)-Methoxamine.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Methoxamine and what is its primary mechanism of action?

A1: (-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on vascular smooth muscle. This activation triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1][3]

Q2: What are the general storage recommendations for (-)-Methoxamine hydrochloride powder?

A2: (-)-Methoxamine hydrochloride in solid form should be stored at room temperature (15-30°C) or refrigerated at 4°C.[4] It is crucial to protect it from light.[4][5] The powder is hygroscopic and should be kept in a tightly sealed container to protect from moisture.[6]

Q3: How should I store solutions of (-)-Methoxamine hydrochloride?

A3: Stock solutions of (-)-Methoxamine hydrochloride should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[7] Some sources suggest that solutions in DMSO may be stable for up to a year at -20°C and for 2 years at -80°C.[8] Always use a tightly sealed container.

Q4: Is (-)-Methoxamine sensitive to light?

A4: Yes, (-)-Methoxamine hydrochloride is light-sensitive.[4][5] Both the solid powder and solutions should be protected from light to prevent photodegradation. Exposure to light can lead to a loss of potency.[9]

Q5: What are the known incompatibilities of (-)-Methoxamine?

A5: (-)-Methoxamine should not be mixed with strong bases, oxidizing agents, acid anhydrides, and sodium metabisulfite.[6][10] Contact with alkaline materials can liberate heat.[11] It may also react with mild and galvanized steel.[11]

Q6: What is the main degradation product of (-)-Methoxamine in aqueous solution?

A6: In aqueous solutions, (-)-Methoxamine can degrade, particularly when exposed to atmospheric oxygen, to form 2,5-dimethoxybenzaldehyde.

Stability Data

The stability of (-)-Methoxamine is influenced by temperature, pH, and light exposure. The following tables provide illustrative quantitative data on its stability under various conditions.

Disclaimer: The following data is illustrative and based on general principles of drug stability and information on analogous compounds. Specific stability testing should be performed for your particular formulation and storage conditions.

Table 1: Illustrative Temperature Stability of (-)-Methoxamine Hydrochloride Solution (0.1 mg/mL in pH 5.5 buffer)

Storage TemperatureTimeRemaining (-)-Methoxamine (%)Appearance
4°C (Protected from Light)30 days>98%Clear, colorless solution
25°C (Protected from Light)30 days~95%Clear, colorless solution
40°C (Protected from Light)30 days~85%Slight yellowing may occur

Table 2: Illustrative pH Stability of (-)-Methoxamine Hydrochloride Solution (0.1 mg/mL at 25°C, protected from light)

pHTime (7 days)Remaining (-)-Methoxamine (%)
3.0>99%
5.5>98%
7.4~96%
9.0~90%

Table 3: Illustrative Photostability of (-)-Methoxamine Hydrochloride Solution (0.1 mg/mL in pH 5.5 buffer at 25°C)

Light ConditionTimeRemaining (-)-Methoxamine (%)
Protected from Light24 hours>99%
Exposed to Ambient Lab Light24 hours~92%
Exposed to UV Light (254 nm)24 hours<80%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (-)-Methoxamine Analysis

This protocol describes a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of (-)-Methoxamine and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard Solution Preparation:

  • Prepare a stock solution of (-)-Methoxamine hydrochloride reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Dilute the (-)-Methoxamine sample with the mobile phase to a final concentration within the linear range of the assay.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of (-)-Methoxamine and any degradation products by comparing the peak areas to the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study of (-)-Methoxamine

Forced degradation studies are essential for developing and validating stability-indicating methods.

1. Acid Hydrolysis:

  • Dissolve (-)-Methoxamine in 0.1 M HCl to a concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve (-)-Methoxamine in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 8 hours.

  • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve (-)-Methoxamine in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place solid (-)-Methoxamine hydrochloride powder in a hot air oven at 105°C for 48 hours.

  • Dissolve the stressed powder in the mobile phase for HPLC analysis.

5. Photodegradation:

  • Expose a 1 mg/mL solution of (-)-Methoxamine in the mobile phase to UV light (254 nm) and visible light for 48 hours.

  • Keep a control sample protected from light.

  • Analyze both solutions by HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no pharmacological effect - Degradation of (-)-Methoxamine due to improper storage (e.g., exposure to light, high temperature, or incompatible pH).- Incorrect concentration of the prepared solution.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh solutions from a properly stored solid powder.- Verify the concentration of the solution using a validated analytical method (e.g., HPLC).- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
Precipitate formation in solution - The solubility limit has been exceeded.- The pH of the solution has shifted to a range where (-)-Methoxamine is less soluble.- Interaction with components of the buffer or media.- Ensure the concentration is within the solubility limits for the chosen solvent.- Check and adjust the pH of the solution.- Use high-purity solvents and test for compatibility with all solution components.
Discoloration of the solution (e.g., yellowing) - Degradation of (-)-Methoxamine, potentially due to oxidation or light exposure.- Discard the discolored solution and prepare a fresh batch, ensuring protection from light and using de-gassed solvents if oxidation is suspected.
Inconsistent experimental results - Instability of the (-)-Methoxamine solution during the experiment.- Variability in the preparation of solutions.- Adsorption of the compound to container surfaces.- Prepare fresh solutions for each experiment or validate the stability of the solution under the experimental conditions.- Ensure accurate and consistent weighing and dilution procedures.- Consider using silanized glassware or low-adsorption plasticware.

Visualizations

Signaling_Pathway Methoxamine (-)-Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release SR->Ca2_Release Induces Vasoconstriction Vasoconstriction Ca2_Release->Vasoconstriction PKC->Vasoconstriction

Caption: Signaling pathway of (-)-Methoxamine.

Caption: Troubleshooting workflow for experiments.

References

Troubleshooting non-responsive dose-response curves with (-)-Methoxamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering non-responsive dose-response curves in experiments with (-)-Methoxamine.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Methoxamine and how does it work?

(-)-Methoxamine is a selective alpha-1 adrenergic receptor agonist.[1][2][3] It primarily acts on alpha-1 adrenergic receptors located on vascular smooth muscle, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[4][5] It has little to no effect on beta-adrenergic receptors.[1]

Q2: What is the expected outcome of a dose-response experiment with (-)-Methoxamine?

In a typical in vitro experiment, such as one using isolated arterial rings, increasing concentrations of (-)-Methoxamine should elicit a dose-dependent contraction.[6][7] This results in a sigmoidal dose-response curve when plotting the response (e.g., contractile force) against the log concentration of (-)-Methoxamine.

Q3: My dose-response curve for (-)-Methoxamine is flat. What are the potential causes?

A non-responsive or "flat" dose-response curve, where increasing concentrations of (-)-Methoxamine fail to produce a corresponding increase in response, can be attributed to several factors. These can be broadly categorized into issues with the compound, the experimental setup, or the biological system being used. The following sections provide a detailed troubleshooting guide to address these potential issues.

Troubleshooting Non-Responsive Dose-Response Curves

If you are observing a flat or non-responsive dose-response curve with (-)-Methoxamine, work through the following troubleshooting steps.

Step 1: Verify Compound Integrity and Preparation

Issue: The (-)-Methoxamine solution may have degraded or been prepared incorrectly.

Troubleshooting Actions:

  • Check Storage Conditions: (-)-Methoxamine hydrochloride is sensitive to light and should be stored protected from light at room temperature.[8] For long-term storage, especially in solution, refer to the manufacturer's instructions, which may recommend storage at -20°C or -80°C.[9]

  • Confirm Solubility: Ensure the compound is fully dissolved in the appropriate vehicle. Refer to the supplier's datasheet for solubility information. For example, a stock solution in DMSO might be prepared, which is then further diluted in an aqueous buffer for the experiment.[9]

  • Prepare Fresh Solutions: If there is any doubt about the age or storage of the current solution, prepare a fresh stock and experimental dilutions from a new vial of the compound.

  • Verify pH of the Final Solution: The pH of the experimental buffer can influence the activity of the compound. Ensure the final pH of your assay buffer is within the optimal range for your experimental system.

Quantitative Data: (-)-Methoxamine Hydrochloride Properties

PropertyValueSource
Molecular Weight 211.26 g/mol [1]
Storage (Solid) Room temperature, protected from light[8]
Storage (Solution) -20°C or -80°C (refer to supplier)[9]
Light Sensitivity Yes[8]
Step 2: Evaluate the Experimental Protocol and Setup

Issue: Flaws in the experimental design or execution can prevent a measurable response.

Troubleshooting Actions:

  • Review Concentration Range: Ensure the concentration range of (-)-Methoxamine used is appropriate for the experimental system. If the concentrations are too low, no response will be observed. If they are too high, you may be on the plateau of the dose-response curve, or you could induce receptor desensitization.

  • Check Incubation/Stimulation Time: The duration of exposure to (-)-Methoxamine is critical. For G-protein coupled receptor (GPCR) assays, equilibrium needs to be reached. This time can vary depending on the system.[10]

  • Validate the Assay System: Confirm that your measurement system is functioning correctly. For example, in a vascular contraction study, ensure the force transducer is calibrated and sensitive enough to detect contractions.

  • Positive Control: Always include a positive control with a known alpha-1 adrenergic agonist (e.g., phenylephrine) to confirm that the experimental system is capable of responding.[11]

  • Vehicle Control: Run a vehicle control to ensure that the solvent used to dissolve (-)-Methoxamine does not have an effect on its own.

Step 3: Assess the Health and Viability of the Biological System

Issue: The cells or tissue being used may not be healthy or may not express a sufficient number of functional alpha-1 adrenergic receptors.

Troubleshooting Actions:

  • Cell/Tissue Viability: Confirm the viability of your cells or the health of your tissue preparation. For cell cultures, check for appropriate morphology and confluence. For isolated tissues, ensure they are kept in oxygenated physiological salt solution at the correct temperature.

  • Receptor Expression: Verify that your chosen cell line or tissue type expresses alpha-1 adrenergic receptors. The expression levels can vary significantly between different cell lines and tissues.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation.[12][13][14] This can be caused by receptor phosphorylation and internalization.[13][14] Consider shorter incubation times or using a system with known high receptor expression.

  • Presence of Endogenous Antagonists: In some preparations, particularly in vivo or with certain tissue explants, endogenous substances like nitric oxide (NO) can counteract the vasoconstrictor effects of (-)-Methoxamine.[15]

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_system System Checks start Non-Responsive Dose-Response Curve compound Step 1: Check Compound Integrity start->compound protocol Step 2: Evaluate Experimental Protocol compound->protocol Compound OK storage Verify Storage compound->storage system Step 3: Assess Biological System protocol->system Protocol OK concentration Review Concentration protocol->concentration resolve Issue Resolved system->resolve System OK viability Confirm Viability system->viability fresh Prepare Fresh Solution storage->fresh solubility Check Solubility fresh->solubility incubation Check Incubation Time concentration->incubation positive_control Run Positive Control incubation->positive_control expression Verify Receptor Expression viability->expression desensitization Consider Desensitization expression->desensitization Gq_Signaling_Pathway Methoxamine (-)-Methoxamine Alpha1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq/11 Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

References

Technical Support Center: Optimizing (-)-Methoxamine for Vasoconstriction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (-)-Methoxamine in vasoconstriction studies. This resource provides detailed answers to frequently asked questions and troubleshooting guidance to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

General Information

Q1: What is (-)-Methoxamine and what is its primary mechanism of action in vasoconstriction?

A1: (-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism of action in vascular smooth muscle is to induce vasoconstriction.[1][2] This occurs through the activation of α1-adrenoceptors, which leads to a cascade of intracellular events.

The binding of methoxamine to the α1-adrenergic receptor activates the Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing the intracellular Ca2+ concentration. This rise in cytosolic Ca2+ leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[3]

methoxamine_signaling_pathway methoxamine (-)-Methoxamine receptor α1-Adrenergic Receptor methoxamine->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Acts on ca2_release Ca²⁺ Release sr->ca2_release Induces mlck Myosin Light-Chain Kinase (MLCK) Activation ca2_release->mlck Leads to contraction Vasoconstriction mlck->contraction

Caption: (-)-Methoxamine signaling pathway leading to vasoconstriction.
Experimental Design and Protocols

Q2: What is a typical concentration range for (-)-Methoxamine in isolated tissue bath experiments?

A2: The optimal concentration range for (-)-Methoxamine can vary depending on the specific blood vessel, species, and experimental conditions. However, a general starting point for generating a cumulative concentration-response curve is typically from 10⁻⁹ M to 10⁻⁴ M. It is always recommended to perform pilot experiments to determine the optimal concentration range for your specific tissue and setup.

Data Presentation: (-)-Methoxamine Concentrations and EC₅₀ Values in Various Tissues

Tissue/VesselSpeciesPre-contraction AgentMethoxamine Concentration RangeEC₅₀ (M)Reference
Thoracic AortaRatNone10⁻⁸ - 10⁻⁴ M~10⁻⁶ M[4]
Mesenteric ArteryRatNone10⁻⁷ - 10⁻⁴ MNot specified[5]
Internal Anal SphincterPorcineNoneNot specified7.47 x 10⁻⁵ MNot specified

Q3: How do I prepare a stock solution of (-)-Methoxamine Hydrochloride?

A3: (-)-Methoxamine hydrochloride is soluble in water and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution in distilled water or a physiological salt solution (e.g., Krebs-Henseleit solution) and then perform serial dilutions to achieve the desired final concentrations in the organ bath. If using an organic solvent like DMSO, ensure the final concentration in the organ bath is minimal (typically <0.1%) to avoid solvent-induced effects.[2] Always include a vehicle control in your experimental design.

Experimental Protocol: Preparation of a 10 mM (-)-Methoxamine Stock Solution

  • Calculate the required mass: The molecular weight of (-)-Methoxamine Hydrochloride is 247.72 g/mol . To prepare 10 mL of a 10 mM stock solution, you would need:

    • 10 mmol/L * 0.01 L * 247.72 g/mol = 0.02477 g = 24.77 mg

  • Weigh the compound: Accurately weigh 24.77 mg of (-)-Methoxamine Hydrochloride powder.

  • Dissolve: Dissolve the powder in a small volume of distilled water or your chosen solvent.

  • Adjust the volume: Bring the final volume to 10 mL with the solvent.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution can be stable for up to 6 months.[6] Since methoxamine is light-sensitive, store it in amber vials or protect it from light.

Q4: Can you provide a detailed protocol for generating a cumulative concentration-response curve for (-)-Methoxamine in isolated rat aortic rings?

A4: Yes, here is a detailed protocol for an isolated tissue bath experiment.

Experimental Protocol: Cumulative Concentration-Response Curve in Rat Aortic Rings

  • Tissue Preparation:

    • Humanely euthanize a rat according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

    • Clean the aorta of adherent connective and adipose tissue under a dissection microscope.

    • Cut the aorta into rings of approximately 3-4 mm in length.[7]

  • Mounting in Organ Bath:

    • Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.[7][8]

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes.[7]

  • Viability and Endothelial Integrity Check:

    • Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM). A relaxation of >70% indicates an intact endothelium.[7]

    • Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

  • Generating the Concentration-Response Curve:

    • Begin by adding the lowest concentration of (-)-Methoxamine (e.g., 10⁻⁹ M) to the organ bath.

    • Wait for the contractile response to reach a stable plateau.

    • Without washing out the previous concentration, add the next higher concentration in a cumulative manner (e.g., 3x10⁻⁹ M, 10⁻⁸ M, and so on).

    • Continue this process until the maximal contractile response is achieved and subsequent additions of higher concentrations do not increase the tension.

  • Data Analysis:

    • Record the isometric tension at each concentration.

    • Normalize the data by expressing each contraction as a percentage of the maximal response to a reference agonist (e.g., KCl) or the maximal response to methoxamine itself.

    • Plot the percentage of contraction against the logarithm of the molar concentration of (-)-Methoxamine to generate a sigmoidal dose-response curve.

    • Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) from the curve.

experimental_workflow cluster_prep Preparation cluster_setup Setup & Equilibration cluster_exp Experiment cluster_analysis Data Analysis a1 Euthanize Rat a2 Dissect Thoracic Aorta a1->a2 a3 Clean and Cut into Rings a2->a3 b1 Mount Rings in Organ Bath a3->b1 b2 Apply Resting Tension b1->b2 b3 Equilibrate for 60-90 min b2->b3 c1 Viability & Endothelium Check b3->c1 c2 Add Cumulative Concentrations of (-)-Methoxamine c1->c2 c3 Record Isometric Tension c2->c3 d1 Normalize Data c3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate EC₅₀ d2->d3

Caption: Experimental workflow for generating a dose-response curve.

Troubleshooting Guide

Q5: I am observing a weaker than expected vasoconstrictor response to (-)-Methoxamine. What could be the issue?

A5: Several factors could contribute to a diminished response. Consider the following troubleshooting steps:

  • Drug Potency: Ensure your (-)-Methoxamine stock solution has not degraded. It is sensitive to light.[9] Prepare fresh stock solutions and store them properly in the dark at -20°C or -80°C.

  • Tissue Viability: The health of the isolated tissue is crucial. Ensure proper dissection technique to avoid damaging the smooth muscle. Check tissue viability with a standard contracting agent like KCl (60-80 mM) at the beginning and end of the experiment.

  • Receptor Desensitization (Tachyphylaxis): Although less common with methoxamine compared to other catecholamines, prolonged exposure or repeated high concentrations can sometimes lead to receptor desensitization. If you suspect this, ensure adequate washout periods between applications if not performing a cumulative concentration curve. For cumulative curves, ensure the time between additions is consistent.

  • Experimental Conditions: Verify that the temperature (37°C), pH (7.4), and oxygenation (95% O₂ / 5% CO₂) of your physiological salt solution are optimal and stable throughout the experiment.

Q6: My results show high variability between different tissue preparations. How can I improve consistency?

A6: High variability is a common challenge in ex vivo experiments. Here are some ways to improve consistency:

  • Standardized Dissection: Ensure a consistent dissection technique to minimize variations in tissue handling and potential damage.

  • Normalization of Responses: Normalize the contractile response of each tissue ring. This is typically done by expressing the contraction as a percentage of the maximum response to a reference substance like KCl or the maximum response to methoxamine itself. This accounts for differences in the size and contractility of individual tissue preparations.

  • Consistent Equilibration: Always allow for a consistent and adequate equilibration period (at least 60 minutes) before starting the experiment.

  • Animal Consistency: Use animals of the same strain, sex, and age to minimize biological variability.

Q7: Should I be concerned about the endothelium when studying vasoconstriction with (-)-Methoxamine?

A7: Yes, the endothelium can modulate vascular tone and may influence the response to (-)-Methoxamine. The endothelium releases vasodilating factors (like nitric oxide) that can counteract vasoconstriction. To determine the direct effect of methoxamine on the vascular smooth muscle, it is common practice to perform experiments in both endothelium-intact and endothelium-denuded vessels. The endothelium can be removed by gently rubbing the intimal surface of the blood vessel ring with a fine wire or wooden stick.[7]

troubleshooting_logic cluster_solutions Potential Solutions start Problem: Weak or Variable Response check_drug Check Drug Potency (Fresh Stock, Light Protection) start->check_drug check_tissue Assess Tissue Viability (KCl Test) start->check_tissue check_conditions Verify Experimental Conditions (Temp, pH, O₂) start->check_conditions check_protocol Review Protocol (Normalization, Equilibration) start->check_protocol sol_drug Prepare Fresh Stock Store Properly check_drug->sol_drug sol_tissue Refine Dissection Technique check_tissue->sol_tissue sol_conditions Calibrate and Monitor Equipment check_conditions->sol_conditions sol_protocol Standardize Protocol Steps check_protocol->sol_protocol

Caption: Troubleshooting logic for weak or variable responses.

References

Technical Support Center: (-)-Methoxamine in Physiological Saline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with (-)-Methoxamine in physiological saline solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing (-)-Methoxamine for in vitro physiological experiments?

For most in vitro physiological experiments, (-)-Methoxamine hydrochloride can be dissolved directly in aqueous-based physiological saline solutions such as 0.9% NaCl, Phosphate-Buffered Saline (PBS), or Krebs-Henseleit solution. (-)-Methoxamine hydrochloride is very soluble in water.[1] For stock solutions that require higher concentrations, sterile, distilled water can be used, which can then be diluted to the final working concentration in the desired physiological buffer.

Q2: How should (-)-Methoxamine solutions be stored and for how long?

(-)-Methoxamine is sensitive to light and should be protected from it during storage.[1] For short-term storage (up to 8 hours) during an experiment, solutions prepared in physiological saline should be kept at room temperature and protected from direct light. For longer-term storage, it is recommended to prepare aliquots of a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and store them at -20°C for up to one month or -80°C for up to a year.[2][3] Avoid repeated freeze-thaw cycles.

Q3: My (-)-Methoxamine solution appears cloudy or has precipitated. What should I do?

Precipitation can occur due to several factors, including the pH of the physiological buffer, the concentration of the solution, and the storage conditions. The pH of an aqueous solution of methoxamine hydrochloride is between 4.5 and 5.5.[1] If your physiological buffer has a significantly different pH, it could affect solubility. Refer to the troubleshooting guide below for a systematic approach to resolving precipitation issues.

Q4: Is (-)-Methoxamine stable at physiological temperature (e.g., 37°C) in an organ bath?

While specific degradation kinetics at 37°C in physiological saline are not extensively documented in readily available literature, it is known that catecholamines can be less stable at physiological temperatures and pH in oxygenated solutions.[4] It is best practice to prepare fresh solutions for each experiment and use them within a few hours. If an experiment runs for an extended period, consider replacing the solution in the organ bath periodically.

Troubleshooting Guides

Issue 1: Precipitation of (-)-Methoxamine in Physiological Saline

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of (-)-Methoxamine in your experimental buffer.

Troubleshooting Workflow for (-)-Methoxamine Precipitation

Troubleshooting Workflow for (-)-Methoxamine Precipitation A Precipitation Observed B Check pH of Physiological Buffer A->B C Is pH > 6.0? B->C Yes E Check Solution Concentration B->E No D Adjust Buffer pH to slightly acidic (e.g., 6.5-7.0) if compatible with experiment C->D L Problem Resolved D->L F Is concentration near solubility limit? E->F Yes H Review Solution Preparation Method E->H No G Prepare a more dilute stock solution and perform serial dilutions F->G G->L I Was stock added too quickly to buffer? H->I Yes K Consider using a small amount of a co-solvent (e.g., DMSO <0.1%) for the stock solution H->K No M Consult Literature for Specific Buffer Compatibility H->M If all else fails J Add stock solution dropwise while vortexing I->J J->L K->L

Caption: A flowchart to diagnose and resolve (-)-Methoxamine precipitation.

Issue 2: Inconsistent or Weaker-Than-Expected Pharmacological Response

If you observe a diminished or inconsistent response to (-)-Methoxamine in your experiments, consider the following factors.

Potential Cause Troubleshooting Step Rationale
Solution Degradation Prepare a fresh solution of (-)-Methoxamine for each experiment.(-)-Methoxamine is light-sensitive, and its stability in physiological buffers at room temperature for extended periods may be limited.[1][4]
Protect the solution from light at all times by using amber vials or wrapping containers in foil.Photodegradation can reduce the effective concentration of the active compound.
Incorrect Concentration Verify the initial weight of the (-)-Methoxamine powder and all dilution calculations.Simple errors in preparation can lead to incorrect final concentrations.
Use a calibrated balance and pipettes for accurate measurements.Ensures reproducibility of your solutions.
Receptor Desensitization Ensure adequate washout periods between applications of (-)-Methoxamine.Prolonged or repeated exposure to an agonist can lead to receptor desensitization, resulting in a diminished response.
Consider using a lower concentration range if saturation is observed.High concentrations can rapidly induce desensitization.
Tissue Viability Confirm the health and viability of your tissue preparation or cell culture.A compromised biological system will not respond appropriately to pharmacological stimuli.
Ensure proper oxygenation and nutrient supply in the experimental setup.Maintains the physiological integrity of the experimental model.

Experimental Protocols

Protocol 1: Preparation of (-)-Methoxamine Hydrochloride Solution in Physiological Saline for In Vitro Smooth Muscle Contraction Assay

Materials:

  • (-)-Methoxamine hydrochloride powder

  • 0.9% sterile sodium chloride (NaCl) solution or other physiological saline (e.g., Krebs-Henseleit buffer)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Amber-colored vials or aluminum foil

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh out 2.477 mg of (-)-Methoxamine hydrochloride (MW: 247.72 g/mol ) and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile 0.9% NaCl solution to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution.

  • Storage of Stock Solution:

    • For immediate use, protect the stock solution from light.

    • For longer-term storage, prepare aliquots in amber-colored microcentrifuge tubes and store at -20°C for up to one month.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the 10 mM stock solution in the desired physiological buffer to achieve the final working concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).

    • Ensure the final concentration of any co-solvent (if used for a more concentrated initial stock) is below the tolerance level of your experimental system (typically <0.1% for DMSO).

  • Application to Experimental System:

    • Add the working solutions to your in vitro setup (e.g., organ bath containing a smooth muscle strip) and record the contractile response.

    • Ensure adequate washout times between the application of different concentrations.

Experimental Workflow for Smooth Muscle Contraction Assay

Workflow for In Vitro Smooth Muscle Contraction Assay A Prepare Physiological Buffer C Mount Smooth Muscle Tissue in Organ Bath A->C B Prepare (-)-Methoxamine Stock Solution E Perform Serial Dilutions of Stock Solution to Working Concentrations B->E D Equilibrate Tissue C->D F Add Working Solution to Organ Bath D->F E->F G Record Contractile Response F->G H Washout G->H I Repeat with Different Concentrations H->I I->F J Data Analysis I->J

Caption: A typical workflow for an in vitro smooth muscle contraction experiment.

Signaling Pathway

(-)-Methoxamine is a selective agonist for the α1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor primarily involves the Gq signaling pathway.

α1-Adrenergic Receptor Signaling Pathway

Simplified α1-Adrenergic Receptor Signaling Pathway cluster_cell Cell Membrane Methoxamine (-)-Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Ca2_ER Ca²⁺ ER->Ca2_ER Releases Ca2_Cytosol ↑ [Ca²⁺]i Ca2_ER->Ca2_Cytosol Ca2_Cytosol->PKC Activates Ca2_Cytosol->Response

Caption: The Gq-coupled signaling cascade initiated by (-)-Methoxamine.

Upon binding of (-)-Methoxamine to the α1-adrenergic receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[5][7] The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in a cellular response, such as smooth muscle contraction.[5][7]

References

(-)-Methoxamine solubility problems and effective solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Methoxamine

Welcome to the technical support center for (-)-Methoxamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Methoxamine and what is its primary mechanism of action?

A1: (-)-Methoxamine hydrochloride is a selective α1-adrenergic receptor agonist.[1][2][3] Its primary function is to cause vasoconstriction (narrowing of blood vessels) by stimulating α1-adrenergic receptors on the smooth muscle cells of blood vessels.[4] This action leads to an increase in peripheral vascular resistance, which in turn elevates systemic blood pressure.[4][5] It is often used in research to study the effects of α1-adrenergic stimulation and in clinical settings to treat hypotension.[1]

Q2: What are the basic physical and chemical properties of (-)-Methoxamine Hydrochloride?

A2: (-)-Methoxamine hydrochloride, also known as Methoxamine HCl, is a white crystalline powder.[6][7] It is generally odorless or has a slight odor.[6] The compound is thermostable but is sensitive to light and should be stored accordingly.[6][8]

Q3: What is the known signaling pathway for (-)-Methoxamine?

A3: (-)-Methoxamine acts on the α1-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). The binding of Methoxamine activates the Gq protein, which in turn activates the enzyme phospholipase C (PLC).[5] PLC catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentration. This elevated calcium leads to the activation of myosin light-chain kinase (MLCK), promoting the interaction between actin and myosin and resulting in smooth muscle contraction and vasoconstriction.[5][9]

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell M (-)-Methoxamine R α1-Adrenergic Receptor (GPCR) M->R Binds Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Muscle Contraction (Vasoconstriction) Ca->Contraction Induces Troubleshooting_Workflow Start Start: Solubility Issue in Aqueous Buffer CheckpH Is the buffer pH between 4.5 and 5.5? Start->CheckpH AdjustpH Adjust pH to 4.5-5.5 CheckpH->AdjustpH No UseHeat Apply gentle heat (e.g., 37°C water bath) and/or sonication CheckpH->UseHeat Yes AdjustpH->UseHeat CheckDissolve1 Does it dissolve? UseHeat->CheckDissolve1 CoSolvent Prepare a concentrated stock in DMSO or Ethanol, then dilute into buffer CheckDissolve1->CoSolvent No Success Success: Solution Prepared CheckDissolve1->Success Yes CheckDissolve2 Does it dissolve? Formulation Consider in-vivo formulation with co-solvents (e.g., PEG300, Tween-80) CheckDissolve2->Formulation No CheckDissolve2->Success Yes CoSolvent->CheckDissolve2 Failure Issue Persists: Consult literature for specialized formulations Formulation->Failure Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Ensuring Complete Dissolution cluster_storage Storage n1 Weigh (-)-Methoxamine HCl (MW: 247.72 g/mol) n2 Add appropriate volume of high-purity DMSO n1->n2 e.g., 24.77 mg n3 Vortex vigorously n2->n3 to 1 mL for 100 mM n4 Observe for particulates n3->n4 n5 Use ultrasonic bath for 5-10 minutes n4->n5 Particulates Present n6 Aliquot into light-protected cryovials n4->n6 Clear Solution n5->n4 n7 Store at -20°C or -80°C n6->n7

References

Preventing tachyphylaxis with repeated (-)-Methoxamine administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (-)-Methoxamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis, the rapid decrease in response to a drug after repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of (-)-Methoxamine administration?

A1: Tachyphylaxis to (-)-Methoxamine, a selective α1-adrenergic receptor agonist, is the phenomenon where repeated or continuous administration leads to a diminished vasoconstrictive or pressor response. This occurs due to the desensitization of α1-adrenergic receptors, the molecular targets of (-)-Methoxamine.

Q2: What are the underlying molecular mechanisms of (-)-Methoxamine-induced tachyphylaxis?

A2: The primary mechanism is the desensitization of α1-adrenergic receptors, a type of G-protein coupled receptor (GPCR). This process involves:

  • Receptor Phosphorylation: Upon prolonged stimulation by (-)-Methoxamine, G protein-coupled receptor kinases (GRKs) and Protein Kinase C (PKC) are activated. These kinases phosphorylate the intracellular domains of the α1-adrenergic receptor.

  • β-Arrestin Recruitment: The phosphorylated receptor is recognized by a protein called β-arrestin.

  • Receptor-G Protein Uncoupling: The binding of β-arrestin to the receptor sterically hinders its interaction with its cognate Gq-protein, effectively uncoupling the receptor from its downstream signaling cascade.[1]

  • Receptor Internalization: The β-arrestin-bound receptor is then targeted for internalization into the cell via endocytosis, removing it from the cell surface and further reducing the cell's responsiveness to (-)-Methoxamine.

Q3: Can tachyphylaxis to (-)-Methoxamine be prevented or reversed?

A3: Yes, tachyphylaxis can be prevented or reversed to some extent. The primary strategy involves inhibiting the kinases responsible for receptor phosphorylation. Inhibitors of Protein Kinase C (PKC) have been shown to be effective in preventing the desensitization of α1-adrenergic receptors. For instance, the selective inhibitor of PKC-ε, ε-V1-2, has been demonstrated to abolish the desensitization caused by pre-exposure to the α1-agonist phenylephrine in rat aorta.[1][2]

Q4: Are there different experimental models to study (-)-Methoxamine tachyphylaxis?

A4: Yes, common experimental models include:

  • In Vitro Isolated Tissue Preparations: Isolated aortic rings from rats or rabbits are frequently used to study vasoconstriction. Tachyphylaxis can be induced by repeated administration of (-)-Methoxamine or by prolonged incubation with the agonist.

  • In Vivo Hemodynamic Studies: In anesthetized animals, continuous intravenous infusion of (-)-Methoxamine can be used to induce a pressor response, and the subsequent decline in mean arterial pressure (MAP) over time reflects tachyphylaxis.

Troubleshooting Guides

Issue 1: Observing a Decreasing Vasoconstrictive Response in Isolated Aortic Rings

Problem: You are performing a concentration-response curve for (-)-Methoxamine on isolated rat aortic rings and notice that a second, consecutive concentration-response curve shows a significantly lower maximal contraction (Emax).

Possible Cause: This is a classic presentation of homologous tachyphylaxis. The initial exposure to (-)-Methoxamine has desensitized the α1-adrenergic receptors in the vascular smooth muscle.

Solution:

  • Confirm Tachyphylaxis: To confirm that the observed effect is specific to the α1-adrenergic pathway, perform a concentration-response curve to a different vasoconstrictor that acts through a different receptor, such as potassium chloride (KCl) or endothelin-1, after inducing tachyphylaxis with (-)-Methoxamine. If the response to the other agonist is not significantly diminished, it suggests homologous desensitization of the α1-receptors.

  • Prevention with a PKC Inhibitor: To prevent tachyphylaxis, pre-incubate the aortic rings with a Protein Kinase C inhibitor before the first exposure to (-)-Methoxamine.

    • Example Protocol: Pre-incubate the aortic rings with the selective PKC-ε inhibitor, ε-V1-2 (e.g., 1 µM), for 30 minutes before constructing the first concentration-response curve to (-)-Methoxamine. After a washout period, a second concentration-response curve should show a maximal contraction that is not significantly different from the first.

Issue 2: Inconsistent Pressor Response to Repeated Injections of (-)-Methoxamine in In Vivo Studies

Problem: You are administering repeated intravenous boluses of (-)-Methoxamine to an anesthetized rat and observe a progressively weaker increase in mean arterial pressure (MAP) with each injection.

Possible Cause: This is likely due to in vivo tachyphylaxis.

Solution:

  • Standardize Dosing and Timing: Ensure that the doses of (-)-Methoxamine and the interval between injections are consistent throughout the experiment.

  • Investigate the Role of PKC: To determine if PKC is involved in this in vivo tachyphylaxis, administer a PKC inhibitor prior to the (-)-Methoxamine injections.

    • Experimental Design:

      • Control Group: Administer repeated IV boluses of (-)-Methoxamine (e.g., 10 µg/kg) every 15 minutes and record the change in MAP.

      • PKC Inhibitor Group: Administer a PKC inhibitor such as Chelerythrine (e.g., 5 mg/kg, IV) 30 minutes before commencing the repeated injections of (-)-Methoxamine. Compare the pressor responses between the two groups. A sustained response in the PKC inhibitor group would suggest that PKC activation is a key driver of the observed tachyphylaxis.

Experimental Protocols

Protocol 1: Induction and Quantification of Tachyphylaxis to an α1-Adrenergic Agonist in Isolated Rat Aorta

This protocol is adapted from García-Cazorla et al., 2012 and is suitable for demonstrating tachyphylaxis to an α1-agonist like phenylephrine, and can be adapted for (-)-methoxamine.

Materials:

  • Male Wistar rats (16 weeks old)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • (-)-Methoxamine hydrochloride

  • Phenylephrine hydrochloride (as a reference α1-agonist)

  • Isolated organ bath system with isometric force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length. The endothelium can be left intact or removed by gentle rubbing of the intimal surface.

  • Mounting and Equilibration:

    • Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

    • Perform a viability test with KCl (60-80 mM).

  • Induction of Tachyphylaxis:

    • First Concentration-Response Curve (CRC1): After a stable baseline is achieved, perform a cumulative concentration-response curve to (-)-Methoxamine (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Washout: After the maximal response is reached, wash the tissue with fresh Krebs-Henseleit solution every 10 minutes for 60 minutes.

    • Second Concentration-Response Curve (CRC2): Perform a second cumulative concentration-response curve to (-)-Methoxamine.

  • Data Analysis:

    • Measure the maximal contraction (Emax) for both CRC1 and CRC2.

    • Tachyphylaxis is demonstrated by a statistically significant reduction in the Emax of CRC2 compared to CRC1.

Protocol 2: Prevention of α1-Adrenergic Agonist-Induced Tachyphylaxis with a PKC Inhibitor

This protocol builds upon Protocol 1 and is based on the findings of Zhao et al., 2015, which demonstrated the role of PKC in α1-adrenoceptor desensitization.

Materials:

  • Same as Protocol 1

  • A selective PKC inhibitor (e.g., the PKC-ε inhibitor ε-V1-2, or a broader spectrum inhibitor like Staurosporine)

  • Vehicle for the PKC inhibitor (e.g., DMSO)

Procedure:

  • Tissue Preparation and Equilibration: Follow steps 1 and 2 of Protocol 1.

  • Experimental Groups:

    • Control Group (Tachyphylaxis): Perform two consecutive CRCs to (-)-Methoxamine as described in Protocol 1.

    • PKC Inhibitor Group: Pre-incubate the aortic rings with the PKC inhibitor (e.g., Staurosporine, 10 nM) for 30 minutes before performing the first CRC to (-)-Methoxamine. After the washout period, perform the second CRC in the continued presence of the PKC inhibitor.

    • Vehicle Control Group: Pre-incubate the aortic rings with the vehicle for the PKC inhibitor for 30 minutes before performing the two consecutive CRCs to (-)-Methoxamine.

  • Data Analysis:

    • Compare the Emax values of CRC1 and CRC2 within each group.

    • Compare the Emax of CRC2 between the Control, PKC Inhibitor, and Vehicle Control groups.

    • Successful prevention of tachyphylaxis is indicated if the Emax of CRC2 in the PKC Inhibitor group is not significantly different from the Emax of CRC1 in the same group, and is significantly greater than the Emax of CRC2 in the Control group.

Data Presentation

Table 1: Homologous Tachyphylaxis to the α1-Adrenergic Agonist Phenylephrine in Rat Aorta

Data adapted from García-Cazorla et al., 2012. The study used phenylephrine, an α1-agonist with a similar mechanism of action to (-)-methoxamine.

Experimental ConditionMaximal Contraction (Emax) as % of KCl response
First Concentration-Response Curve (CRC1)90.0 ± 4.8%
Second Concentration-Response Curve (CRC2)75.0 ± 4.7%*

*p < 0.05 vs CRC1 Emax, indicating a significant reduction in the maximal response upon repeated stimulation.

Table 2: Prevention of Phenylephrine-Induced Heterologous Desensitization by a PKC-ε Inhibitor in SHR Aorta

Data adapted from Zhao et al., 2015. This study demonstrates that pre-exposure to phenylephrine can desensitize the response to another vasoconstrictor (PGE2) via a PKC-ε dependent mechanism. This provides evidence for the role of PKC in α1-adrenoceptor-mediated desensitization.

Experimental ConditionContraction to PGE2 (1 µM) as % of KCl response
Control (No Phenylephrine Pre-exposure)85.6 ± 5.3%
After Pre-exposure to Phenylephrine (1 µM)42.1 ± 3.7%*
After Pre-exposure to Phenylephrine + PKC-ε inhibitor (ε-V1-2, 1 µM)80.3 ± 6.1%#

*p < 0.05 vs Control, indicating significant desensitization. #p < 0.05 vs After Pre-exposure to Phenylephrine, indicating prevention of desensitization.

Visualizations

Signaling Pathway of (-)-Methoxamine-Induced Tachyphylaxis

Tachyphylaxis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxamine (-)-Methoxamine a1AR α1-Adrenergic Receptor Methoxamine->a1AR Binds Gq Gq Protein a1AR->Gq Activates GRK GRK a1AR->GRK a1AR_P Phosphorylated α1-AR PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca²⁺ Release (Vasoconstriction) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->a1AR Phosphorylates GRK->a1AR a1AR_P->Gq Uncoupling endosome Endosome a1AR_P->endosome Internalization beta_arrestin β-Arrestin beta_arrestin->a1AR_P Binds

Caption: Signaling pathway of (-)-Methoxamine-induced tachyphylaxis.

Experimental Workflow for Preventing Tachyphylaxis

Experimental_Workflow cluster_control Control Group (Tachyphylaxis) cluster_prevention Prevention Group C_Equilibrate 1. Equilibrate Aortic Ring C_CRC1 2. First CRC with (-)-Methoxamine C_Equilibrate->C_CRC1 C_Washout 3. Washout (60 min) C_CRC1->C_Washout C_CRC2 4. Second CRC with (-)-Methoxamine C_Washout->C_CRC2 C_Analyze 5. Analyze Data (Emax1 vs Emax2) C_CRC2->C_Analyze Compare Compare Results (Control vs Prevention) C_Analyze->Compare P_Equilibrate 1. Equilibrate Aortic Ring P_Incubate 2. Pre-incubate with PKC Inhibitor (30 min) P_Equilibrate->P_Incubate P_CRC1 3. First CRC with (-)-Methoxamine P_Incubate->P_CRC1 P_Washout 4. Washout (60 min) P_CRC1->P_Washout P_CRC2 5. Second CRC with (-)-Methoxamine P_Washout->P_CRC2 P_Analyze 6. Analyze Data (Emax1 vs Emax2) P_CRC2->P_Analyze P_Analyze->Compare Logical_Relationship Start Repeated (-)-Methoxamine Administration PKC_Activation PKC Activation Start->PKC_Activation Receptor_P α1-AR Phosphorylation PKC_Activation->Receptor_P Desensitization Receptor Desensitization Receptor_P->Desensitization Tachyphylaxis Tachyphylaxis (Reduced Response) Desensitization->Tachyphylaxis PKC_Inhibitor PKC Inhibitor (e.g., Staurosporine) PKC_Inhibitor->PKC_Activation Inhibits

References

Mitigating off-target effects of (-)-Methoxamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Methoxamine

Welcome to the technical support center for the experimental use of (-)-Methoxamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and control for potential off-target effects of (-)-Methoxamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (-)-Methoxamine?

(-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor (α1-AR) agonist.[1][2][3][4] Its primary on-target effect is to bind to and activate α1-ARs, which are G-protein coupled receptors (GPCRs). This activation primarily stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+) levels.[5][6] This cascade results in smooth muscle contraction, most notably vasoconstriction.[1][7]

Q2: What are the known off-target effects of (-)-Methoxamine?

(-)-Methoxamine is considered highly selective for the α1-AR with little to no effect on β-adrenergic receptors.[1] Most observed "off-target" or adverse effects in experimental settings are often extensions of its potent on-target α1-AR agonism. These can include:

  • Excessive Hypertension: A significant rise in blood pressure beyond the desired experimental range due to potent vasoconstriction.[8]

  • Reflex Bradycardia: A decrease in heart rate as a physiological response to the sharp increase in blood pressure.[8]

  • Reduced Perfusion: Ischemia in certain tissues due to excessive vasoconstriction.[9]

At very high concentrations, the possibility of binding to other receptors cannot be entirely dismissed, though this is not its primary pharmacological profile. It is crucial to confirm that the observed experimental effect is mediated by α1-AR.

Q3: How can I confirm that my observed effect is due to α1-AR activation?

The most effective method is to perform a pharmacological blockade experiment. By pre-treating your experimental system with a selective α1-AR antagonist, you can determine if the effect of (-)-Methoxamine is prevented or reversed. If the antagonist blocks the effect, it strongly indicates that the mechanism is α1-AR dependent.

Q4: Which antagonist should I use to block (-)-Methoxamine's effects?

Prazosin is a highly selective and commonly used α1-AR antagonist that can effectively block the actions of (-)-Methoxamine.[2] Phenoxybenzamine is another α-adrenoceptor antagonist that has been shown to antagonize responses to methoxamine.[10] The choice of antagonist may depend on the specific α1-AR subtype (α1A, α1B, α1D) you are investigating, although prazosin is effective against all subtypes.

Q5: Can (-)-Methoxamine cross the blood-brain barrier?

Yes, studies in rats have shown that tritium-labeled methoxamine can cross the blood-brain barrier, suggesting it can act as a centrally active alpha-adrenergic agonist.[7][11] Therefore, if you are conducting in vivo experiments and observing central nervous system (CNS) effects, these could be due to direct action on central α1-ARs.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using (-)-Methoxamine.

Issue 1: Unexpected or Exaggerated Physiological Response

Problem: My in vivo or ex vivo tissue preparation shows an unexpectedly strong contractile or pressor response, leading to tissue damage or non-physiological outcomes.

Possible Cause: The concentration of (-)-Methoxamine is too high, causing an overstimulation of α1-ARs.

Solutions:

  • Concentration-Response Curve: Perform a full concentration-response curve to determine the EC50 (half-maximal effective concentration) of (-)-Methoxamine in your specific system. This will help you select a concentration that elicits a submaximal, more controlled response for your experiments.

  • Use a Positive Control: Compare the effects of (-)-Methoxamine to another well-characterized α1-AR agonist like Phenylephrine.[3][10] This can help validate that your system is responding as expected.

  • Pharmacological Blockade: As detailed in the protocol below, use an antagonist like Prazosin to confirm that the exaggerated response is indeed mediated by α1-ARs.

Issue 2: My results are inconsistent or not reproducible.

Problem: I am observing high variability in the response to (-)-Methoxamine between experiments.

Possible Causes:

  • Receptor Desensitization: Prolonged or repeated exposure to a potent agonist like (-)-Methoxamine can lead to receptor desensitization. This process involves receptor phosphorylation and internalization, reducing the number of functional receptors on the cell surface and diminishing the response to subsequent agonist stimulation.[12][13]

  • Experimental Conditions: Factors like temperature, pH, and oxygenation of your buffer or medium can significantly impact cellular and tissue responses.

Solutions:

  • Manage Desensitization:

    • Washout Periods: Ensure adequate washout periods between applications of (-)-Methoxamine to allow for receptor resensitization.

    • Limit Exposure Time: Design experiments to use the shortest possible exposure time that still yields a measurable effect.

    • Run a Time-Course Experiment: Characterize the onset and duration of the response to a single dose to understand the kinetics of desensitization in your system.

  • Standardize Protocols: Tightly control all experimental parameters. Ensure consistent timing, solution preparation, and tissue handling.

Issue 3: I suspect a non-α1-AR mediated effect.

Problem: After using an α1-AR antagonist, I still observe a residual effect from (-)-Methoxamine.

Possible Cause: While unlikely, at high concentrations, (-)-Methoxamine might be interacting with other receptors or signaling pathways.

Solutions:

  • Broad-Spectrum Antagonism: Use a panel of antagonists for other potential targets (e.g., other adrenergic receptor subtypes, serotonergic receptors, dopaminergic receptors) to see if the residual effect can be blocked. This is a process of elimination.

  • Structural Analogs: Use a structurally similar but inactive analog of (-)-Methoxamine as a negative control. An effect observed with the active compound but not the inactive analog is more likely to be receptor-mediated.

  • Cell Line Studies: Utilize cell lines engineered to express only the α1-AR (or its subtypes) and a parental cell line that does not. A response in the expressing cells but not the parental line confirms the effect is mediated through the target receptor.

Data & Protocols

Receptor Selectivity Profile
LigandPrimary TargetKnown Selectivity & Notes
(-)-Methoxamine α1-Adrenergic Receptor A direct-acting, selective agonist.[1][2][11] Appears to have little to no effect on β-adrenergic receptors.[1]
Prazosin (Antagonist)α1-Adrenergic ReceptorHigh-affinity, selective antagonist. Useful for confirming on-target effects.
Phenylephrine (Agonist)α1-Adrenergic ReceptorAnother common selective α1-AR agonist; can be used as a positive control.[3][10]
Experimental Protocol: Antagonist Blockade to Confirm On-Target Effect

This protocol describes a general workflow to verify that the observed effect of (-)-Methoxamine is mediated by α1-Adrenergic Receptors using an antagonist.

Objective: To determine if the cellular or tissue response to (-)-Methoxamine can be blocked by the selective α1-AR antagonist, Prazosin.

Materials:

  • (-)-Methoxamine stock solution

  • Prazosin hydrochloride stock solution

  • Experimental system (e.g., cell culture, isolated tissue bath, in vivo model)

  • Appropriate buffers and media

  • Data acquisition system to measure the response (e.g., plate reader, force transducer, blood pressure monitor)

Methodology:

  • Establish a Baseline: Equilibrate the experimental system in buffer/media and record a stable baseline reading for at least 10-15 minutes.

  • Determine Control Response:

    • Add a concentration of (-)-Methoxamine that elicits a reliable, submaximal response (e.g., EC70-EC80, determined from a prior concentration-response curve).

    • Record the peak response.

    • Wash the system thoroughly with buffer/media until the reading returns to the baseline. This may require multiple washes and a significant amount of time to avoid desensitization.

  • Antagonist Incubation:

    • Once the baseline is re-established, add Prazosin to the system. The concentration should be sufficient to block the α1-ARs (typically 10-100 times its Ki value; a common starting concentration is 1 µM).

    • Incubate the system with Prazosin for a sufficient period (e.g., 20-30 minutes) to ensure receptor binding.

  • Re-challenge with Agonist:

    • In the continued presence of Prazosin, add the same concentration of (-)-Methoxamine used in step 2.

    • Record the response.

  • Data Analysis:

    • Compare the peak response to (-)-Methoxamine in the absence (Control) and presence of Prazosin.

    • A significant reduction or complete abolition of the response in the presence of Prazosin confirms that the effect is mediated by α1-Adrenergic Receptors.

Visualizations

Signaling Pathways & Workflows

OnTarget_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxamine (-)-Methoxamine a1AR α1-Adrenergic Receptor Methoxamine->a1AR Binds Gq11 Gq/11 Protein a1AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Response Physiological Response (e.g., Contraction) Ca_Release->Response Leads to

Caption: On-target signaling pathway of (-)-Methoxamine via the α1-AR.

Experimental_Workflow Start Start: Establish Baseline Add_Agonist 1. Add (-)-Methoxamine (Control) Start->Add_Agonist Measure_1 2. Measure Response 1 Add_Agonist->Measure_1 Washout 3. Washout & Re-establish Baseline Measure_1->Washout Add_Antagonist 4. Add α1-Antagonist (e.g., Prazosin) & Incubate Washout->Add_Antagonist Add_Agonist_2 5. Add (-)-Methoxamine (in presence of Antagonist) Add_Antagonist->Add_Agonist_2 Measure_2 6. Measure Response 2 Add_Agonist_2->Measure_2 Compare 7. Compare Responses: Response 1 vs. Response 2 Measure_2->Compare Conclusion Conclusion: Response Blocked? Yes → On-Target No → Off-Target? Compare->Conclusion

Caption: Experimental workflow for antagonist blockade experiment.

Logic_Troubleshoot Start Observed Effect with (-)-Methoxamine Blocker_Test Is effect blocked by Prazosin? Start->Blocker_Test On_Target Conclusion: Effect is On-Target (α1-AR Mediated) Blocker_Test->On_Target Yes Off_Target Potential Off-Target or Artifact Blocker_Test->Off_Target No Troubleshoot Troubleshoot: - Check Concentration - Test other antagonists - Use inactive controls Off_Target->Troubleshoot

Caption: Logical flow for troubleshooting unexpected effects.

References

Technical Support Center: (-)-Methoxamine Dosage and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (-)-Methoxamine in pre-clinical research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this selective α1-adrenergic receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Methoxamine and what is its primary mechanism of action?

A1: (-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on vascular smooth muscle cells. This activation triggers a signaling cascade that results in vasoconstriction and a subsequent increase in systemic blood pressure.[1][2][3] It is noted for its prolonged effect compared to other agonists like phenylephrine.[4]

Q2: What is the signaling pathway activated by (-)-Methoxamine?

A2: Upon binding to the α1-adrenergic receptor, (-)-Methoxamine initiates a conformational change in the receptor, activating the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration promotes the contraction of smooth muscle cells, leading to vasoconstriction.[1]

Q3: What are the common administration routes for (-)-Methoxamine in animal studies?

A3: In animal studies, (-)-Methoxamine is typically administered parenterally. The most common routes are intravenous (IV) and intramuscular (IM) injection.[5] The intravenous route provides a rapid onset of action, typically within 1-2 minutes, with a duration of about 60 minutes.[5] The intramuscular route has a slower onset of 15-20 minutes but a longer duration of action of approximately 90 minutes.[5] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Q4: How should (-)-Methoxamine be prepared and stored?

A4: (-)-Methoxamine hydrochloride is a crystalline powder that is soluble in water (1g in 2.5 ml) and alcohol (1g in 12 ml).[6] For injection, it should be dissolved in a suitable sterile vehicle, such as saline. The pH of an aqueous solution is typically between 4.5 and 5.5.[6] It is sensitive to light and should be stored in the dark in its original, securely sealed container.[6][7] For long-term storage, it is recommended to store the lyophilized form at -20°C, where it is stable for up to 36 months.[8]

Q5: What are the potential side effects of (-)-Methoxamine administration in animals?

A5: The most common side effects are direct consequences of its pharmacological action. These include a significant increase in blood pressure (hypertension) and a reflex slowing of the heart rate (bradycardia).[2] Other potential side effects that have been observed include piloerection (hair standing on end), headache, and cold extremities.[3][9] In some cases, particularly at higher doses, it can cause ventricular ectopic beats.[6]

Dosage Adjustment Across Animal Strains

Adjusting the dosage of (-)-Methoxamine between different animal strains and species is a critical step for ensuring experimental success and animal welfare. Due to variations in metabolism, body surface area, and receptor sensitivity, a dose that is effective in one strain may be sub-optimal or toxic in another.

General Principles for Dose Adjustment

The most widely accepted method for extrapolating drug doses between different species is allometric scaling , which is based on the body surface area (BSA). This method is generally more accurate than simple weight-based (mg/kg) scaling because many physiological parameters, including drug metabolism, scale more closely with BSA.

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor. While this formula is for animal-to-human conversion, the principle of using Km factors can be applied for conversions between different animal species.

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog80.420
Primate30.2412
Human601.637

Note: These are general conversion factors. It is highly recommended to perform pilot studies to determine the optimal dose for a specific animal strain and experimental model.

Reported Dosages of (-)-Methoxamine in Different Animal Strains

The following table summarizes some reported dosages of (-)-Methoxamine in various animal models. These should be used as a starting point for experimental design and may require optimization.

Animal SpeciesStrainDosageRoute of AdministrationExperimental ContextReference
DogMongrel20 mg (single bolus)Intravenous (IV)Induction of ventricular fibrillation[4][10]
RabbitNot Specified70 nmol/kg/minContinuous IV InfusionInduction of torsade de pointes[5]
RatNot SpecifiedNot SpecifiedContinuous IV InfusionTo maintain systemic circulation after tetrodotoxin treatment[5]
RatStreptozotocin-induced diabeticNot specified, dose-dependent effects studiedIntravenous (IV)To assess effects on left ventricular-arterial coupling[11]
MouseWild-typeDose-dependent (in vitro)Not applicable (isolated arteries)Vasocontraction studies[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No observable effect at the calculated dose - Incorrect dosage calculation: Errors in allometric scaling or dilution calculations.- Strain-specific resistance: The chosen animal strain may be less sensitive to (-)-Methoxamine.- Improper administration: Incorrect injection technique (e.g., subcutaneous instead of intravenous).- Degraded compound: Improper storage (exposure to light) or expired compound.- Double-check all calculations.- Perform a dose-response study to determine the effective dose in your specific strain.- Ensure proper training in the intended administration technique.- Use a fresh, properly stored batch of (-)-Methoxamine.
Exaggerated hypertensive response or severe bradycardia - Dosage too high: The calculated dose may be excessive for the specific animal strain or individual animal.- Interaction with other drugs: Anesthetics or other co-administered drugs may potentiate the effects of (-)-Methoxamine.- Reduce the dosage in subsequent experiments.- Review the literature for potential drug interactions with your experimental agents.- Monitor cardiovascular parameters closely during and after administration.- Consider having atropine available to counteract severe bradycardia.[6]
High variability in response between animals - Inconsistent administration: Variations in injection volume or rate.- Underlying health differences: Subclinical health issues in some animals.- Genetic variability within the strain. - Standardize the administration protocol meticulously.- Ensure all animals are healthy and of a similar age and weight.- Increase the number of animals per group to improve statistical power.
Precipitation of the drug in solution - Incorrect solvent: Using a non-aqueous solvent in which methoxamine hydrochloride has low solubility.- pH issues: The pH of the final solution may be outside the optimal range for solubility.- Dissolve (-)-Methoxamine hydrochloride in sterile saline or water for injection.- Check the pH of the solution; it should be between 4.5 and 5.5.[6]

Visualizations

Signaling Pathway of (-)-Methoxamine

Methoxamine_Signaling_Pathway Methoxamine (-)-Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to

Caption: Signaling pathway of (-)-Methoxamine leading to vasoconstriction.

General Experimental Workflow for a (-)-Methoxamine Study

Methoxamine_Workflow start Start: Experimental Design dose_calc 1. Dosage Calculation (Allometric Scaling & Pilot Study) start->dose_calc animal_prep 2. Animal Preparation (Acclimatization, Baseline Measurements) dose_calc->animal_prep drug_prep 3. (-)-Methoxamine Preparation (Dissolution in sterile vehicle) animal_prep->drug_prep admin 4. Administration (IV or IM) drug_prep->admin monitoring 5. Monitoring (Cardiovascular parameters, etc.) admin->monitoring data_collection 6. Data Collection (Endpoint measurements) monitoring->data_collection analysis 7. Data Analysis data_collection->analysis end End: Conclusion analysis->end

Caption: General workflow for in vivo experiments with (-)-Methoxamine.

References

Dealing with precipitation of (-)-Methoxamine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of (-)-Methoxamine precipitation in stock solutions. Our goal is to ensure the stability and reliability of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing (-)-Methoxamine hydrochloride stock solutions?

A1: For aqueous-based experiments, sterile water is the preferred solvent due to the high solubility of (-)-Methoxamine hydrochloride. For cell-based assays or when a non-aqueous stock is required, Dimethyl Sulfoxide (DMSO) is a suitable alternative.

Q2: What are the general solubility properties of (-)-Methoxamine hydrochloride?

A2: (-)-Methoxamine hydrochloride is very soluble in water and soluble in ethanol. It is practically insoluble in ether, benzene, and chloroform. The pH of a 2% aqueous solution is typically between 4.5 and 5.5.

Q3: How should I store my (-)-Methoxamine hydrochloride stock solutions to prevent precipitation?

A3: To maintain the stability of your stock solution and prevent precipitation, it is recommended to:

  • Store the solution in small, single-use aliquots to minimize freeze-thaw cycles.

  • For long-term storage (up to 6 months), store at -80°C.

  • For short-term storage (up to 1 month), -20°C is acceptable.

  • Protect the solutions from light, as (-)-Methoxamine hydrochloride is light-sensitive.

Q4: I observed a precipitate in my stock solution after thawing. What should I do?

A4: If a precipitate is observed after thawing, you can attempt to redissolve it by gentle warming in a 37°C water bath and brief sonication. If the precipitate does not fully redissolve, it is advisable to discard the aliquot and use a fresh one to ensure accurate dosing in your experiments.

Q5: Why did my (-)-Methoxamine precipitate when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium?

A5: This phenomenon, known as antisolvent precipitation, is common when a compound is highly soluble in an organic solvent like DMSO but less soluble in an aqueous environment. The rapid change in the solvent composition upon dilution can cause the compound to fall out of solution. Following a careful dilution protocol, as outlined in the troubleshooting guide, can help prevent this.

Troubleshooting Guide: Precipitation of (-)-Methoxamine

This guide addresses common issues related to the precipitation of (-)-Methoxamine in stock and working solutions.

Issue 1: Precipitation in the Primary Stock Solution (Water or DMSO)
Potential Cause Recommendation
Supersaturation The concentration of the stock solution may be too high for the storage temperature. Prepare a new stock solution at a slightly lower concentration.
Temperature Fluctuations Frequent changes in temperature or repeated freeze-thaw cycles can promote precipitation. Aliquot the stock solution into single-use volumes to minimize this.
pH Shift For aqueous solutions, a significant shift in pH can affect the solubility of the amine hydrochloride. Ensure the pH of your water is within a neutral to slightly acidic range.
Solvent Quality For DMSO stocks, the presence of water can reduce solubility. Use high-purity, anhydrous DMSO.
Issue 2: Precipitation Upon Dilution into Aqueous Media
Potential Cause Recommendation
Antisolvent Precipitation The rapid change from a high-solubility solvent (like DMSO) to a lower-solubility aqueous medium causes the compound to crash out.
Solution: Follow a stepwise dilution protocol. Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C). Add the DMSO stock solution drop-wise while gently vortexing the aqueous medium to ensure rapid dispersion.
High Final Concentration The final concentration in the aqueous medium may exceed the solubility limit of (-)-Methoxamine hydrochloride under those specific conditions (e.g., temperature, pH, presence of other salts).
Solution: Consider lowering the final working concentration.
Interaction with Media Components Components in complex media (e.g., salts, proteins) could potentially interact with (-)-Methoxamine and reduce its solubility.
Solution: Test for precipitation in a simpler buffer (e.g., PBS) to determine if media components are the cause.

Data Presentation

Table 1: Solubility of (-)-Methoxamine Hydrochloride in Common Solvents

SolventSolubilityReference
Water1 g in 2.5 mL
Ethanol1 g in 12 mL
DMSO≥ 60 mg/mL
EtherPractically Insoluble
BenzenePractically Insoluble
ChloroformPractically Insoluble

Table 2: Recommended Storage Conditions for (-)-Methoxamine Hydrochloride Stock Solutions

Storage TemperatureDurationSolventReference
-80°CUp to 6 monthsWater, DMSO
-20°CUp to 1 monthWater, DMSO

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of (-)-Methoxamine Hydrochloride
  • Weighing: Accurately weigh the desired amount of (-)-Methoxamine hydrochloride powder.

  • Dissolution: Add the appropriate volume of sterile, purified water to achieve the target concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) vials and store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of a DMSO Stock Solution of (-)-Methoxamine Hydrochloride
  • Weighing: Accurately weigh the desired amount of (-)-Methoxamine hydrochloride powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.

  • Mixing: Vortex the solution vigorously until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Visual Guides

experimental_workflow Experimental Workflow for Preparing (-)-Methoxamine Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh (-)-Methoxamine HCl Powder dissolve Dissolve in Water or DMSO weigh->dissolve mix Vortex/Sonicate Until Clear dissolve->mix aliquot Aliquot and Store at -20°C/-80°C mix->aliquot thaw Thaw Stock Aliquot dilute Add Stock Drop-wise to Medium while Vortexing thaw->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute use Use Immediately in Experiment dilute->use troubleshooting_precipitation Troubleshooting Precipitation of (-)-Methoxamine cluster_stock In Stock Solution? cluster_dilution Upon Dilution? cluster_solutions Solutions precipitate Precipitation Observed check_conc Is Concentration Too High? precipitate->check_conc check_storage Improper Storage? (Freeze-Thaw, Light Exposure) precipitate->check_storage check_dilution Followed Dilution Protocol? precipitate->check_dilution check_final_conc Is Final Concentration Too High? precipitate->check_final_conc remake_stock Prepare Fresh, Lower Concentration Stock check_conc->remake_stock check_storage->remake_stock optimize_dilution Optimize Dilution (Drop-wise, Vortexing) check_dilution->optimize_dilution lower_working_conc Lower Final Working Concentration check_final_conc->lower_working_conc methoxamine_pathway (-)-Methoxamine Signaling Pathway methoxamine (-)-Methoxamine alpha1 α1-Adrenergic Receptor methoxamine->alpha1 gq Gq Protein alpha1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca2+ er->ca2 releases contraction Smooth Muscle Contraction (Vasoconstriction) ca2->contraction pkc->contraction

Drug interactions to consider when using (-)-Methoxamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and answers to frequently asked questions regarding drug interactions with (-)-Methoxamine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (-)-Methoxamine?

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating α1-adrenergic receptors on the smooth muscle cells of blood vessels.[2] This activation triggers a downstream signaling cascade through a Gq protein, which stimulates the enzyme phospholipase C.[2] Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 prompts the release of calcium ions (Ca2+) from intracellular stores in the sarcoplasmic reticulum.[2][3] The resulting increase in cytosolic Ca2+ leads to the contraction of vascular smooth muscle, causing vasoconstriction and a subsequent rise in systemic blood pressure.[1][2]

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Methoxamine (-)-Methoxamine Receptor α1-Adrenergic Receptor Methoxamine->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates release Ca Ca²⁺ (intracellular) SR->Ca Contraction Vasoconstriction Ca->Contraction Induces

Caption: (-)-Methoxamine α1-adrenergic receptor signaling pathway.
Q2: What are the major pharmacodynamic drug interactions to consider when using (-)-Methoxamine?

Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects at the receptor level or on the physiological system. Given that (-)-Methoxamine is a potent vasoconstrictor, interactions with other cardiovascular agents are of primary concern.

Interacting Drug ClassMechanism of InteractionPotential Experimental Outcome
α1-Adrenergic Antagonists (e.g., Prazosin, Phentolamine)Competitive or non-competitive blockade of α1-adrenergic receptors.Antagonism of (-)-Methoxamine-induced vasoconstriction, leading to a reduced or abolished pressor effect.[4]
Other Vasopressors / Sympathomimetics (e.g., Epinephrine, Norepinephrine, Phenylephrine)Additive or synergistic agonism at α-adrenergic receptors.Potentiation of the pressor effect, increasing the risk of excessive hypertension.[4]
β-Adrenergic Blockers (e.g., Propranolol, Metoprolol)Blockade of β-adrenergic receptors, which can unmask or enhance α-adrenergic effects and blunt reflexive changes in heart rate.Potential for pronounced bradycardia, as the normal reflexive heart rate increase to hypertension is inhibited.[4]
Monoamine Oxidase Inhibitors (MAOIs) Inhibition of monoamine oxidase, leading to increased availability of norepinephrine at adrenergic synapses.Potentiation of the pressor effects of (-)-Methoxamine, increasing the risk of a hypertensive crisis.[4]
Tricyclic Antidepressants (TCAs) Blockade of norepinephrine reuptake, increasing its concentration in the synapse.Potentiation of the pressor effects of (-)-Methoxamine.[5]
Ergot Alkaloids (e.g., Ergotamine, Methylergonovine)Possess intrinsic α-adrenergic agonist activity, causing vasoconstriction.Additive or synergistic vasoconstrictive effects, leading to a significant increase in blood pressure.[1][5]
Calcium Channel Blockers Inhibit the influx of extracellular calcium required for smooth muscle contraction.May mitigate the vasoconstrictive effects of (-)-Methoxamine.[4]
Q3: What are the potential pharmacokinetic interactions with (-)-Methoxamine, particularly concerning Cytochrome P450 (CYP) enzymes?

The specific Cytochrome P450 (CYP) isoenzymes responsible for the metabolism of (-)-Methoxamine are not well-documented in scientific literature. It is known that the compound undergoes metabolism, including O-dealkylation to form metabolites like 2-hydroxymethoxamine.[3]

For structurally similar compounds, such as methoxyphenamine, metabolism is mediated by the CYP system.[6] In preclinical models, the metabolism of methoxyphenamine was competitively inhibited by debrisoquine and sparteine, which are classic substrates of the CYP2D6 enzyme.[6] This suggests, but does not confirm, that CYP2D6 could potentially be involved in the metabolism of (-)-Methoxamine.

Experimental Considerations:

  • Inhibitors/Inducers: Researchers should exercise caution when co-administering (-)-Methoxamine with known potent inhibitors (e.g., bupropion, fluoxetine for CYP2D6) or inducers (e.g., rifampin, dexamethasone) of CYP enzymes, as this could alter the plasma concentration and duration of action of (-)-Methoxamine.

  • Genetic Polymorphisms: Significant inter-individual variability in drug metabolism can arise from genetic polymorphisms in CYP enzymes. If CYP2D6 is involved, individuals classified as "poor metabolizers" could experience exaggerated or prolonged effects from a standard dose of (-)-Methoxamine.

Given this knowledge gap, it is recommended to experimentally determine the metabolic profile of (-)-Methoxamine in the specific system being used. (See Protocol 2).

Troubleshooting Guides & Experimental Protocols

Protocol 1: In Vitro Assessment of Pharmacodynamic Interactions

Objective: To determine if a test compound potentiates or antagonizes the vasoconstrictive effect of (-)-Methoxamine using an isolated tissue bath (organ bath) system with rat aortic rings.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat according to approved institutional animal care protocols.

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective tissue and fat.

    • Cut the aorta into 2-3 mm wide rings. For endothelium-dependent studies, take extreme care not to damage the endothelial layer. For endothelium-independent studies, the endothelium can be mechanically removed by gently rubbing the luminal surface.

  • Experimental Setup:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer. The bath should be maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Assay Procedure:

    • Viability Test: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.

    • Control Curve: Generate a cumulative concentration-response curve for (-)-Methoxamine (e.g., 10⁻⁹ M to 10⁻⁵ M). Add increasing concentrations of (-)-Methoxamine to the bath and record the stable contractile response at each concentration.

    • Interaction Test: Wash the tissues and allow them to return to baseline. Incubate a separate set of rings with the test compound at a fixed concentration for a predetermined time (e.g., 20-30 minutes).

    • Repeat the cumulative concentration-response curve for (-)-Methoxamine in the presence of the test compound.

  • Data Analysis:

    • Measure the maximal contraction (Emax) and the concentration of (-)-Methoxamine that produces 50% of the maximal response (EC50).

    • Potentiation: A significant leftward shift in the concentration-response curve (decreased EC50) or an increase in Emax indicates potentiation.

    • Antagonism: A significant rightward shift in the curve (increased EC50) indicates competitive antagonism. A decrease in Emax suggests non-competitive antagonism.

Protocol 2: In Vitro Identification of Metabolic Pathways (CYP Inhibition Screen)

Objective: To identify the primary CYP450 isoenzymes responsible for the metabolism of (-)-Methoxamine using human liver microsomes and selective chemical inhibitors.

Methodology:

  • Reagents and Materials:

    • Pooled Human Liver Microsomes (HLMs)

    • (-)-Methoxamine

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

    • A panel of selective CYP inhibitors (see table below)

    • Acetonitrile (ACN) with an appropriate internal standard for protein precipitation and sample analysis.

    • LC-MS/MS system for quantitative analysis.

CYP IsozymeSelective Inhibitor
CYP1A2 Furafylline
CYP2C9 Sulfaphenazole
CYP2C19 Ticlopidine
CYP2D6 Quinidine
CYP3A4 Ketoconazole
  • Incubation Procedure:

    • Prepare a master mix containing phosphate buffer (pH 7.4), HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

    • In separate tubes, pre-incubate the master mix with either a vehicle control (e.g., DMSO) or one of the specific CYP inhibitors for 10-15 minutes at 37°C.

    • Initiate the metabolic reaction by adding (-)-Methoxamine (at a concentration near its Km, if known, or a low concentration like 1 µM).

    • Incubate at 37°C with gentle shaking. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding ice-cold ACN (containing the internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to new vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound, (-)-Methoxamine.

  • Data Analysis:

    • For each condition (vehicle control and each inhibitor), plot the natural logarithm of the remaining (-)-Methoxamine concentration versus time.

    • Calculate the metabolic rate or half-life (t½) from the slope of the linear portion of the curve.

    • Compare the rate of metabolism in the presence of each inhibitor to the vehicle control.

    • A significant reduction in the rate of metabolism in the presence of a specific inhibitor (e.g., >50% inhibition) indicates that the corresponding CYP isozyme plays a major role in the metabolism of (-)-Methoxamine.

Experimental_Workflow start Potential Drug Interaction with (-)-Methoxamine Identified lit_review Literature Review: Known Interactions? start->lit_review pd_screen Pharmacodynamic (PD) Screen (Protocol 1: Organ Bath) lit_review->pd_screen Assess Functional Effect pk_screen Pharmacokinetic (PK) Screen (Protocol 2: HLM Assay) lit_review->pk_screen Assess Metabolic Effect decision_pd Interaction Observed? pd_screen->decision_pd decision_pk Metabolism Altered? pk_screen->decision_pk report_pd Characterize Interaction: Potentiation / Antagonism decision_pd->report_pd Yes no_interaction No Significant Interaction Observed in this Assay decision_pd->no_interaction No report_pk Identify CYP Isozyme(s) Involved decision_pk->report_pk Yes decision_pk->no_interaction No conclusion Conclude Risk Assessment report_pd->conclusion report_pk->conclusion no_interaction->conclusion

Caption: Experimental workflow for investigating drug interactions.

References

Validation & Comparative

A Comparative Analysis of the Inotropic Effects of (-)-Methoxamine and Phenylephrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inotropic properties of the α-adrenergic agonists, (-)-Methoxamine and Phenylephrine. This analysis is supported by experimental data to delineate their distinct effects on myocardial contractility.

Introduction

(-)-Methoxamine and phenylephrine are both sympathomimetic drugs that primarily act as α1-adrenergic receptor agonists. While both are known for their vasoconstrictive properties, leading to increases in blood pressure, their direct effects on heart muscle contractility—their inotropic effects—exhibit notable differences. Understanding these distinctions is crucial for their application in both experimental and clinical settings. This guide synthesizes findings from various studies to compare their mechanisms of action and resultant inotropic outcomes.

Comparative Inotropic Effects: A Summary of Experimental Findings

Experimental evidence consistently demonstrates that phenylephrine generally elicits a more pronounced positive inotropic effect compared to (-)-methoxamine. In some experimental models, (-)-methoxamine has been shown to exert a negative inotropic or cardiac depressant effect, particularly at higher concentrations.

A study on isolated rabbit papillary muscles revealed that phenylephrine, in the presence of a β-blocker to isolate α-adrenergic effects, produced a greater positive inotropic response than methoxamine.[1] Furthermore, at a concentration of 10⁻⁴M, methoxamine exhibited a more significant cardiac depressant effect than phenylephrine at the same concentration.[1]

In isolated, blood-perfused rabbit hearts, phenylephrine (0.1 mg) was shown to increase isovolumic peak systolic left ventricular pressure by 24 +/- 9%, indicating an enhanced contractile state.[2] Conversely, methoxamine (2 mg) reduced this parameter by 43 +/- 9%, demonstrating a negative inotropic effect in this model.[2] The positive inotropic effect of phenylephrine was diminished by pretreatment with propranolol, suggesting a component of its action may be mediated through β-adrenergic receptors.[2] In a dog heart-lung preparation, large doses of methoxamine (4 mg and above) also demonstrated a marked negative inotropic action.[3]

The intrinsic activity of methoxamine was found to be 0.56 of that of phenylephrine in isolated rabbit papillary muscle, further supporting the observation of a less potent positive inotropic effect.[4]

Data Presentation

Parameter(-)-MethoxaminePhenylephrineExperimental ModelCitation
Inotropic Effect Negative or weakly positivePositiveIsolated rabbit papillary muscle, isolated rabbit heart, dog heart-lung preparation[1][2][3]
Relative Inotropic Response LowerHigherIsolated rabbit papillary muscles[1]
Effect on Isovolumic Peak Systolic Left Ventricular Pressure Decreased by 43 +/- 9% (at 2 mg)Increased by 24 +/- 9% (at 0.1 mg)Isolated blood-perfused rabbit hearts[2]
Cardiac Depressant Effect Greater at 10⁻⁴MLower at 10⁻⁴MIsolated rabbit papillary muscles[1]
Intrinsic Activity (relative to Phenylephrine) 0.561.00Isolated rabbit papillary muscle[4]

Signaling Pathways

Both (-)-methoxamine and phenylephrine exert their effects primarily through the activation of α1-adrenergic receptors, which are Gq-protein coupled receptors. Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key determinant of myocardial contractility. However, the downstream effects and potential for activating other signaling pathways may contribute to their differing inotropic profiles.

cluster_agonist Agonist cluster_receptor Receptor cluster_transducer Transducer cluster_effector Effector cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Methoxamine (-)-Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Phenylephrine Phenylephrine Phenylephrine->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from Sarcoplasmic Reticulum IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Inotropy Inotropic Effect Ca_release->Inotropy PKC_activation->Inotropy

Caption: Signaling pathway of α1-adrenergic receptor activation.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of (-)-methoxamine and phenylephrine inotropic effects.

Isolated Papillary Muscle Preparation

This protocol is used to assess the direct effects of pharmacological agents on myocardial contractility in a controlled ex vivo environment.

cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition Animal Rabbit Heart_Isolation Heart Isolation Animal->Heart_Isolation Papillary_Muscle Papillary Muscle Dissection Heart_Isolation->Papillary_Muscle Mounting Mount in Organ Bath (Krebs Solution) Papillary_Muscle->Mounting Stimulation Electrical Stimulation (e.g., 1 Hz) Mounting->Stimulation Drug_Addition Cumulative Addition of (-)-Methoxamine or Phenylephrine Stimulation->Drug_Addition Measurement Measure Isometric Tension Drug_Addition->Measurement Analysis Dose-Response Curve Generation Measurement->Analysis

Caption: Workflow for isolated papillary muscle experiments.

Detailed Steps:

  • Animal Model: Male New Zealand White rabbits are commonly used.

  • Heart Isolation: The animal is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Papillary Muscle Dissection: The right ventricle is opened, and a papillary muscle is carefully dissected with its tendinous and ventricular ends intact.

  • Mounting: The muscle is mounted vertically in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit solution. The ventricular end is fixed, and the tendinous end is connected to an isometric force transducer.

  • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Drug Administration: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of (-)-methoxamine or phenylephrine to the bath. To isolate α1-adrenergic effects, a β-blocker such as propranolol is often added.

  • Data Acquisition: Changes in isometric tension are recorded and analyzed to determine the inotropic response.

Isolated Perfused Heart (Langendorff) Preparation

This protocol allows for the study of drug effects on the entire heart in an ex vivo setting, preserving its three-dimensional structure and function.

Detailed Steps:

  • Heart Isolation: As described for the papillary muscle preparation.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with a constant flow of oxygenated Krebs-Henseleit solution or blood at a constant temperature (37°C).

  • Measurement of Left Ventricular Pressure: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumic left ventricular pressure.

  • Drug Administration: (-)-Methoxamine or phenylephrine is infused into the perfusion line.

  • Data Acquisition: Left ventricular developed pressure, the maximum rate of pressure rise (+dP/dtmax), and heart rate are continuously recorded to assess cardiac function.

Conclusion

The available experimental data indicates that while both (-)-methoxamine and phenylephrine are α1-adrenergic agonists, their inotropic effects on the myocardium are distinct. Phenylephrine consistently demonstrates a positive inotropic effect, whereas (-)-methoxamine exhibits a weaker positive inotropic or even a negative inotropic effect, particularly at higher concentrations. These differences are likely attributable to variations in their receptor affinity, intrinsic activity, and potential engagement of other signaling pathways. For researchers investigating cardiac α1-adrenergic signaling and its role in contractility, phenylephrine, when used with a β-blocker, serves as a more reliable positive inotropic agent. The choice between these two agents should be carefully considered based on the specific aims of the research and the desired inotropic outcome.

References

A Comparative Analysis of (-)-Methoxamine and Norepinephrine in Preclinical Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to septic shock, a state of acute circulatory failure. Vasopressors are a cornerstone of septic shock management, aimed at restoring adequate tissue perfusion by increasing vascular tone. Norepinephrine, a mixed α- and β-adrenergic agonist, is the current first-line vasopressor. This guide provides a comparative overview of norepinephrine and (-)-methoxamine, a pure α-1 adrenergic agonist, in animal models of sepsis, summarizing key experimental findings to inform preclinical research and drug development.

Norepinephrine in Animal Models of Sepsis

Norepinephrine has been evaluated in various animal models of sepsis, including canine and murine models. These studies provide valuable insights into its hemodynamic effects and impact on survival.

Experimental Data from a Canine Model of Septic Shock

A study in a canine model of septic shock induced by intraperitoneal implantation of E. coli provides comprehensive data on the effects of norepinephrine. In this model, norepinephrine was shown to have beneficial effects on survival.[1]

Table 1: Hemodynamic Effects and Survival Outcome of Norepinephrine in a Canine Septic Shock Model

ParameterNorepinephrine Treatment GroupControl Group (No Vasopressor)
Mean Arterial Pressure (MAP) Significantly increased compared to controlsDecreased
Cardiac Index (CI) Maintained or slightly increasedDecreased
Left Ventricular Ejection Fraction (LVEF) MaintainedDecreased
Systemic Vascular Resistance Index (SVRI) IncreasedDecreased
Survival Improved survival compared to controlsLower survival rate

Data summarized from a study comparing epinephrine, norepinephrine, and vasopressin.[1]

Experimental Data from a Murine Model of Sepsis

In a cecal ligation and puncture (CLP) mouse model of sepsis, continuous intravenous norepinephrine infusion demonstrated an ability to improve certain hemodynamic parameters, although it did not translate to improved survival in this particular study.[2]

Table 2: Hemodynamic Effects and Survival Outcome of Norepinephrine in a Murine Sepsis Model

ParameterNorepinephrine Treatment GroupControl Group (CLP alone)
Mean Arterial Pressure (MAP) Significantly increased at 24 and 30 hours post-CLPDecreased
Heart Rate Significantly increased at 6, 18, 24, and 30 hours post-CLPDecreased
Survival Rate No significant improvement-

Data from a study evaluating continuous intravenous norepinephrine infusion in a septic CLP mouse model.[2]

(-)-Methoxamine in Animal Models of Sepsis

Data on (-)-methoxamine in sepsis models is more limited. As a pure α-1 adrenergic agonist, its effects are primarily mediated through vasoconstriction.

Experimental Data from a Porcine Model of Sepsis

A study in a porcine fecal peritonitis model of sepsis investigated the effects of methoxamine. The findings from this study suggest a potential for adverse effects, as methoxamine was reported to amplify hepatic injury and cause significant myocardial depression.[3] Unfortunately, detailed quantitative hemodynamic data from this study are not available in the provided information.

Due to the limited direct evidence for (-)-methoxamine in sepsis, data from studies on phenylephrine, another pure α-1 adrenergic agonist, can provide some context on the potential effects of this class of drugs. Clinical studies comparing phenylephrine and norepinephrine in septic shock have shown that while phenylephrine can effectively raise mean arterial pressure, it may be less effective than norepinephrine in counteracting sepsis-related hypotension and does not consistently show a benefit in regional perfusion.[4][5]

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling

Both (-)-methoxamine and norepinephrine exert their primary vasopressor effects through the α-1 adrenergic receptor signaling pathway, leading to vasoconstriction. Norepinephrine also has activity at β-adrenergic receptors, which contributes to its effects on heart rate and contractility.

cluster_membrane Cell Membrane cluster_drugs Agonists cluster_downstream Intracellular Signaling Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Methoxamine (-)-Methoxamine Methoxamine->Alpha1_Receptor PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Alpha-1 adrenergic receptor signaling pathway.

Experimental Workflow: Canine Septic Shock Model

The following diagram illustrates the typical workflow for inducing and studying septic shock in a canine model, as described in studies evaluating norepinephrine.[1]

Animal_Prep Canine Subject (Beagle) Sepsis_Induction Intraperitoneal Implantation of E. coli-containing Fibrin Clot Animal_Prep->Sepsis_Induction Shock_Development Development of Septic Shock Sepsis_Induction->Shock_Development Randomization Randomization Shock_Development->Randomization Treatment_NE Norepinephrine Infusion (Continuous IV) Randomization->Treatment_NE Treatment_Control Control (No Vasopressor) Randomization->Treatment_Control Monitoring Hemodynamic and Biochemical Monitoring Treatment_NE->Monitoring Treatment_Control->Monitoring Outcome Survival Analysis Monitoring->Outcome

Caption: Canine septic shock experimental workflow.

Experimental Workflow: Porcine Sepsis Model

This diagram outlines a general workflow for a porcine model of sepsis induced by fecal peritonitis, similar to the model used in the study of methoxamine.[3]

Animal_Prep Porcine Subject (Anesthetized) Sepsis_Induction Induction of Fecal Peritonitis Animal_Prep->Sepsis_Induction Group_Allocation Allocation to Treatment Groups Sepsis_Induction->Group_Allocation Treatment_Methoxamine (-)-Methoxamine Infusion Group_Allocation->Treatment_Methoxamine Treatment_Control Septic Control Group_Allocation->Treatment_Control Monitoring Hemodynamic and Hepatic Monitoring Treatment_Methoxamine->Monitoring Treatment_Control->Monitoring Endpoint Endpoint Analysis (e.g., Histopathology) Monitoring->Endpoint

Caption: Porcine sepsis experimental workflow.

Experimental Protocols

Canine Septic Shock Model (for Norepinephrine studies)[1]
  • Animal Model: Adult beagle dogs.

  • Sepsis Induction: Intraperitoneal implantation of a fibrin clot containing a predetermined dose of live Escherichia coli.

  • Drug Administration: Continuous intravenous infusion of norepinephrine at varying doses (e.g., 0.2, 1.0, or 2.0 µg/kg/min).

  • Monitoring: Continuous monitoring of hemodynamic parameters (MAP, heart rate, cardiac output, etc.) via arterial and pulmonary artery catheters. Serial blood sampling for biochemical analysis.

  • Primary Outcome: Survival over a specified period.

Murine Sepsis Model (for Norepinephrine studies)[2]
  • Animal Model: CD-1 mice.

  • Sepsis Induction: Cecal ligation and puncture (CLP) surgery.

  • Drug Administration: Continuous intravenous infusion of norepinephrine initiated at the time of CLP surgery.

  • Monitoring: Systemic hemodynamics (MAP, heart rate) and body temperature monitored via telemetry.

  • Primary Outcome: 7-day survival.

Porcine Fecal Peritonitis Model (for (-)-Methoxamine studies)[3]
  • Animal Model: Anesthetized pigs (25-30 kg).

  • Sepsis Induction: Fecal peritonitis model of multi-organ failure.

  • Drug Administration: Infusion of (-)-methoxamine for 8 hours.

  • Monitoring: Changes in hepatic ultrastructure measured by morphometric analysis. Myocardial function was also assessed.

  • Primary Outcome: Hepatic injury and myocardial depression.

Summary and Future Directions

The available preclinical data suggest that norepinephrine can improve hemodynamic parameters and, in some models, survival in septic shock.[1] However, its efficacy can vary depending on the animal model and the specific experimental conditions.[2]

The data for (-)-methoxamine in sepsis is sparse. The limited evidence from a porcine model raises concerns about potential adverse effects, including hepatic injury and myocardial depression.[3] As a pure α-1 adrenergic agonist, (-)-methoxamine lacks the β-adrenergic effects of norepinephrine, which may be beneficial for cardiac function in some septic states.

Key Takeaways for Researchers:

  • Norepinephrine remains the vasopressor with the most extensive preclinical and clinical evidence supporting its use in septic shock.

  • The pure α-1 adrenergic agonist (-)-methoxamine has not been thoroughly investigated in sepsis, and the available data suggest a potential for harm.

  • Future research should include direct, head-to-head comparisons of (-)-methoxamine and norepinephrine in well-characterized and clinically relevant animal models of sepsis. Such studies are crucial to delineate the specific benefits and risks of targeting the α-1 adrenergic receptor alone versus the mixed adrenergic agonism of norepinephrine.

  • When designing preclinical studies for novel vasopressors, it is essential to include comprehensive assessments of not only systemic hemodynamics and survival but also regional perfusion, organ function, and inflammatory responses.

References

A Comparative Guide to the Efficacy of (-)-Methoxamine and Other Vasopressor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (-)-Methoxamine with other commonly used vasopressor agents, including phenylephrine, norepinephrine, and vasopressin. The information is compiled from a range of preclinical and clinical studies to support research and drug development in the field of hemodynamic support.

Executive Summary

Vasopressors are critical in clinical settings for managing hypotension. (-)-Methoxamine, a selective α1-adrenergic receptor agonist, offers a specific mechanism of action that distinguishes it from other vasopressors. This guide presents quantitative data on the hemodynamic effects of these agents, details of experimental protocols, and visualizations of their signaling pathways to facilitate a comprehensive understanding of their comparative efficacy.

Mechanism of Action and Signaling Pathways

(-)-Methoxamine, phenylephrine, and norepinephrine primarily exert their effects through the activation of adrenergic receptors, while vasopressin acts on vasopressin receptors.

  • (-)-Methoxamine and Phenylephrine: Both are selective α1-adrenergic receptor agonists. Activation of these Gq protein-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1]

  • Norepinephrine: This agent is a potent agonist of α1- and β1-adrenergic receptors with some α2- and β2-adrenergic activity. Its α1-adrenergic effects cause vasoconstriction, while its β1-adrenergic effects increase heart rate and myocardial contractility.[2][3]

  • Vasopressin: This hormone acts on V1 receptors on vascular smooth muscle, also a Gq protein-coupled receptor, to cause vasoconstriction via the IP3/DAG pathway.[4] It does not act on adrenergic receptors.

Below is a diagram illustrating the signaling pathway of α1-adrenergic receptor agonists like (-)-Methoxamine and phenylephrine.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol vasopressor (-)-Methoxamine / Phenylephrine receptor α1-Adrenergic Receptor vasopressor->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to receptor on ca2 Ca²⁺ sr->ca2 Releases contraction Smooth Muscle Contraction ca2->contraction Leads to

Alpha-1 Adrenergic Receptor Signaling Pathway

Comparative Hemodynamic Effects

The following tables summarize the quantitative effects of (-)-Methoxamine and other vasopressors on key hemodynamic parameters as reported in various studies.

Table 1: Effects on Mean Arterial Pressure (MAP)

VasopressorAnimal Model/Patient PopulationDoseChange in MAPCitation
(-)-Methoxamine Conscious DogsNot specifiedEqual percent pressure elevation to Angiotensin II and Vasopressin[5]
Elderly patients undergoing intraspinal anesthesia2 µg/(kg·h) infusion + 1 mg bolus if neededSignificantly higher SBP and DBP compared to ephedrine group[1]
Phenylephrine Anesthetized Pigs (Preload Independent)4.0 µg/kg bolus+28 mmHg (from 72 mmHg)[6]
Anesthetized Pigs (Preload Dependent)4.0 µg/kg bolus+25 mmHg (from 40 mmHg)[6]
Patients after cardiac surgeryInfusion up to 1.0 µg/kg/min+20 mmHg (from 78 mmHg)[7]
Norepinephrine Patients undergoing liver transplantation0.1 µg/kg/min infusionIncreased MAP in all patients[8]
Patients with septic shockTitrated to maintain MAP of 65-75 mmHgMaintained target MAP[9]
Vasopressin Dogs in hemorrhagic shock1-4 mU/kg/minIncreased from 39 to 128 mmHg[10]

Table 2: Effects on Systemic Vascular Resistance (SVR)

VasopressorAnimal Model/Patient PopulationDoseChange in SVRCitation
(-)-Methoxamine Elderly patients undergoing intraspinal anesthesia2 µg/(kg·h) infusion + 1 mg bolus if neededHigher SVR compared to ephedrine group[1]
Phenylephrine Patients with anesthesia-induced hypotension2 µg/kg bolusInitial increase aligned with MAP increase[11]
Norepinephrine Patients undergoing liver transplantation0.1 µg/kg/min infusionIncreased SVR in all patients[8]
Vasopressin Healthy Men0.15 and 0.40 ng/kg/min infusionsProgressive increase in total peripheral resistance[12]

Table 3: Effects on Cardiac Output (CO)

VasopressorAnimal Model/Patient PopulationDoseChange in COCitation
(-)-Methoxamine Conscious DogsNot specifiedReduced CO[5]
Phenylephrine Anesthetized Pigs (Preload Independent)4.0 µg/kg bolusDecreased from 7.0 to 6.0 L/min[6]
Anesthetized Pigs (Preload Dependent)4.0 µg/kg bolusIncreased from 4.1 to 4.9 L/min[6]
Patients after cardiac surgeryInfusion up to 1.0 µg/kg/minMedian increase of 0.25 L/min[7]
Norepinephrine Patients undergoing liver transplantation0.1 µg/kg/min infusionIncreased CO in 60% of patients[8]
Patients with septic shockTitrated to maintain MAP of 65-75 mmHgNo significant difference compared to phenylephrine[9]
Vasopressin Conscious DogsNot specifiedReduced CO[5]
Healthy Men0.15 and 0.40 ng/kg/min infusionsProgressive reduction in CO[12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols from key studies.

  • Objective: To compare the effects of vasopressin, methoxamine, and angiotensin II on cardiovascular dynamics.

  • Animal Model: Intact, conscious dogs.

  • Instrumentation: Catheters for drug administration and pressure monitoring.

  • Procedure: Vasopressors were administered to achieve an equal percent elevation in blood pressure. Hemodynamic parameters including cardiac output, heart rate, and regional blood flow were measured. In a subset of experiments, arterial baroreceptors were denervated to assess direct cardiac effects.

  • Key Findings: At an equal pressor response, vasopressin caused the greatest reduction in cardiac output and heart rate, while angiotensin II had the least effect. Methoxamine's effects were intermediate.[5]

  • Objective: To compare the effects of first-line therapy with either phenylephrine or norepinephrine on systemic and regional hemodynamics in patients with septic shock.

  • Patient Population: 32 patients with septic shock requiring vasopressor support despite adequate fluid resuscitation.

  • Design: Prospective, randomized, controlled trial.

  • Intervention: Patients were randomly assigned to receive either norepinephrine or phenylephrine infusion, titrated to maintain a mean arterial pressure between 65 and 75 mmHg for 12 hours.

  • Measurements: Data from right heart catheterization, thermodye dilution, gastric tonometry, and acid-base homeostasis were collected at baseline and after 12 hours.

  • Key Findings: No significant differences were observed in cardiopulmonary performance, global oxygen transport, and regional hemodynamics between the two groups.[9]

Below is a diagram representing a generalized experimental workflow for comparing vasopressor efficacy.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_prep Animal Model Selection & Preparation instrumentation Surgical Instrumentation (Catheters, Probes) animal_prep->instrumentation baseline Baseline Hemodynamic Measurements instrumentation->baseline hypotension Induction of Hypotension (e.g., Anesthesia, Hemorrhage) baseline->hypotension randomization Randomization to Treatment Groups hypotension->randomization vasopressor_admin Vasopressor Administration (e.g., Methoxamine, Phenylephrine) randomization->vasopressor_admin hemo_monitoring Continuous Hemodynamic Monitoring vasopressor_admin->hemo_monitoring data_collection Data Collection & Recording hemo_monitoring->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Comparison of Efficacy & Safety Profiles stat_analysis->results

Generalized Experimental Workflow for Vasopressor Comparison

Conclusion

(-)-Methoxamine, as a selective α1-adrenergic agonist, primarily increases systemic vascular resistance with a consequent increase in mean arterial pressure. Its effect on cardiac output is variable and can be influenced by the patient's volume status. Compared to norepinephrine, which has additional β1-adrenergic effects, (-)-Methoxamine does not directly increase heart rate or myocardial contractility. Phenylephrine shares a similar mechanism with (-)-Methoxamine. Vasopressin offers an alternative pathway for vasoconstriction, which can be beneficial in states of catecholamine resistance.

The choice of vasopressor should be guided by the specific hemodynamic profile of the patient and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a foundation for further research and informed decision-making in the development and application of vasopressor agents.

References

A Comparative Guide to the Cross-reactivity of (-)-Methoxamine with Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Methoxamine is widely recognized as a selective agonist for alpha-1 adrenergic receptors. Its utility in research and clinical settings stems from its ability to elicit specific physiological responses mediated by these receptors, primarily vasoconstriction, leading to an increase in blood pressure. However, a thorough understanding of its interaction with other adrenergic receptor subtypes is crucial for precise pharmacological studies and safe therapeutic applications. This guide provides a comparative analysis of (-)-methoxamine's cross-reactivity, supported by available experimental data, to aid researchers in their experimental design and interpretation of results.

Summary of Adrenergic Receptor Subtype Selectivity

(-)-Methoxamine demonstrates a clear preference for alpha-1 adrenergic receptors over other adrenergic subtypes. While its activity at alpha-2 and beta-adrenergic receptors is significantly lower, understanding the degree of this selectivity is paramount. The following tables summarize the available quantitative data on the binding affinity and functional potency of (-)-methoxamine at various adrenergic receptor subtypes.

Table 1: Binding Affinity (Ki) of (-)-Methoxamine at Adrenergic Receptor Subtypes

Receptor SubtypeKi (µM)Species/TissueReference
Alpha-1
α1 (undifferentiated)96.4 ± 7.7Rabbit Aorta[cite: ]
α1 (undifferentiated)283 ± 16Rat Hepatocytes[cite: ]
Alpha-2 > 10Human (General)Assumed based on qualitative data
Beta No significant bindingVarious[1]

Note: Data for specific human alpha-1 subtypes (α1A, α1B, α1D) and alpha-2 subtypes (α2A, α2B, α2C) from a single comprehensive study is limited. The provided data indicates a higher affinity for the alpha-1 receptors in vascular tissue compared to liver tissue.

Table 2: Functional Potency (EC50/pD2) of (-)-Methoxamine at Adrenergic Receptor Subtypes

Receptor SubtypeEC50/pD2Functional AssaySpecies/TissueReference
Alpha-1
α1 (racemic methoxamine)74.7 ± 16.5 µMContractionPorcine Internal Anal Sphincter[cite: ]
α1 (L-erythro-methoxamine)17.6 ± 3.7 µMContractionPorcine Internal Anal Sphincter[cite: ]
Alpha-2 No significant agonismVariousVarious[cite: ]
Beta No significant agonismVariousVarious[1]

Note: The L-erythro isomer of methoxamine appears to be the most potent at alpha-1 receptors. The lack of reported potent activity at alpha-2 and beta receptors in functional assays further supports its selectivity.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of (-)-methoxamine's receptor activation, it is essential to visualize the downstream signaling pathways. Furthermore, the experimental workflows used to determine binding affinities and functional potencies are critical for interpreting the data.

G cluster_alpha1 Alpha-1 Adrenergic Receptor Signaling (-)-Methoxamine (-)-Methoxamine Alpha-1 Receptor Alpha-1 Receptor (-)-Methoxamine->Alpha-1 Receptor Binds to Gq/11 Gq/11 Alpha-1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response

Figure 1. Alpha-1 Adrenergic Receptor Signaling Pathway

G cluster_workflow Experimental Workflow for Binding and Functional Assays cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Membrane Prep Membrane Preparation (Cells/Tissue expressing receptor) Incubation Incubation with Radioligand and unlabeled (-)-Methoxamine Membrane Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Ki Determination Calculation of Ki value Quantification->Ki Determination Cell Culture Cell Culture (Expressing receptor of interest) Dye Loading Loading with Calcium-sensitive dye Cell Culture->Dye Loading Stimulation Stimulation with (-)-Methoxamine Dye Loading->Stimulation Fluorescence Measurement Measurement of Fluorescence (e.g., FLIPR) Stimulation->Fluorescence Measurement EC50 Determination Calculation of EC50 value Fluorescence Measurement->EC50 Determination

Figure 2. Experimental Workflows

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure for determining the binding affinity of an unlabeled ligand, such as (-)-methoxamine, by measuring its ability to compete for binding with a radiolabeled ligand to a specific receptor subtype.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the adrenergic receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for alpha-1 receptors) to each well.

    • Add increasing concentrations of unlabeled (-)-methoxamine to the wells.

    • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to a separate set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of (-)-methoxamine.

    • Plot the percentage of specific binding against the log concentration of (-)-methoxamine to generate a competition curve.

    • Calculate the IC50 value (the concentration of (-)-methoxamine that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the ability of an agonist like (-)-methoxamine to stimulate an intracellular calcium increase, a hallmark of alpha-1 adrenergic receptor activation.

  • Cell Preparation:

    • Culture cells stably or transiently expressing the human alpha-1 adrenergic receptor subtype of interest in a suitable multi-well plate.

    • On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • After incubation, wash the cells to remove excess extracellular dye.

  • Compound Addition and Signal Detection:

    • Prepare a dilution series of (-)-methoxamine in the assay buffer.

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence of the cells.

    • Add the different concentrations of (-)-methoxamine to the wells and continuously monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of (-)-methoxamine.

    • Plot the peak response against the log concentration of (-)-methoxamine to generate a dose-response curve.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration of (-)-methoxamine that produces 50% of the maximal response).

Conclusion

The available evidence strongly supports the classification of (-)-methoxamine as a selective alpha-1 adrenergic receptor agonist. Its cross-reactivity with alpha-2 and beta-adrenergic subtypes is minimal, making it a valuable pharmacological tool for isolating and studying alpha-1 adrenergic-mediated effects. However, for studies requiring a nuanced understanding of its interaction with specific alpha-1 subtypes (α1A, α1B, and α1D), researchers should exercise caution, as there may be subtle differences in affinity and potency. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to precisely quantify the selectivity profile of (-)-methoxamine and other adrenergic agents.

References

A Comparative Analysis of (-)-Methoxamine and Phenylephrine on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cardiac effects of two alpha-1 adrenergic receptor agonists, (-)-Methoxamine and phenylephrine. While both compounds are known for their vasopressive effects, their direct impact on cardiac output is a subject of nuanced investigation. Direct comparative studies on cardiac output in integrated systems are limited. Therefore, this guide focuses on their comparative effects on cardiac contractility and inotropic state, which are primary determinants of cardiac output, drawing upon available experimental data from isolated organ studies.

Data Presentation: Inotropic and Contractile Effects

The following table summarizes the key quantitative findings from comparative studies on the effects of (-)-Methoxamine and phenylephrine on cardiac muscle contractility.

Parameter(-)-MethoxaminePhenylephrineKey FindingsAnimal Model
Positive Inotropic Effect Weaker responseGreater responsePhenylephrine, in the presence of a beta-blocker, produced a significantly greater positive inotropic response than methoxamine.[1]Isolated Rabbit Papillary Muscle
Cardiac Depressant Effect Observed at 10⁻⁴MLess pronouncedAt a concentration of 10⁻⁴M, methoxamine exhibited a greater cardiac depressant effect compared to phenylephrine.[1]Isolated Rabbit Papillary Muscle
Left Ventricular Contractility Reduced isovolumic peak systolic pressure by 43 ± 9% (2 mg dose)Increased isovolumic peak systolic pressure by 24 ± 9% (0.1 mg dose)Phenylephrine demonstrated an enhanced contractile state, whereas methoxamine showed a reduced contractile state.[2]Isolated Blood-Perfused Rabbit Heart
Potency on Inositol Phosphate Accumulation ~10 times less potentMore potentBoth drugs induced concentration-dependent accumulation of [3H]inositol monophosphate, but phenylephrine was approximately 10 times more potent.[3]Rabbit Ventricular Slices
Maximal Inotropic Response One-third of phenylephrine's responseThree times greater than methoxamineThe maximal positive inotropic effect achieved with methoxamine was only about one-third of that achieved with phenylephrine.[3]Rabbit Ventricular Myocardium

Signaling Pathway of (-)-Methoxamine and Phenylephrine

Both (-)-Methoxamine and phenylephrine are selective alpha-1 adrenergic receptor agonists. Their primary mechanism of action on cardiac myocytes involves the activation of the Gq protein-coupled signaling cascade, as depicted below.

Alpha-1 Adrenergic Receptor Signaling Pathway Agonist (-)-Methoxamine / Phenylephrine a1AR α1-Adrenergic Receptor Agonist->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Increased Myofilament Ca²⁺ Sensitivity & Contraction Ca_release->Contraction PKC->Contraction Modulates

Alpha-1 adrenergic receptor signaling cascade.

Experimental Protocols

The following section details a representative experimental protocol for assessing the inotropic effects of (-)-Methoxamine and phenylephrine on isolated cardiac tissue, a common methodology in the cited studies.

Experimental Model: Isolated Rabbit Papillary Muscle Preparation

Objective: To measure and compare the effects of (-)-Methoxamine and phenylephrine on the contractility of cardiac muscle.

Materials:

  • New Zealand White rabbits

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • (-)-Methoxamine hydrochloride

  • Phenylephrine hydrochloride

  • Propranolol (to block beta-adrenergic effects)

  • Organ bath with temperature control (37°C) and gassing (95% O₂ / 5% CO₂)

  • Isometric force transducer

  • Stimulator for electrical field stimulation

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Heart Excision: Rabbits are euthanized according to approved animal care protocols. The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Papillary Muscle Dissection: The right ventricle is opened, and a suitable papillary muscle is carefully dissected, keeping the tendinous and ventricular ends intact.

  • Muscle Mounting: The muscle is mounted vertically in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. The ventricular end is attached to a muscle holder, and the tendinous end is connected to an isometric force transducer.

  • Equilibration: The muscle is allowed to equilibrate for 60-90 minutes, during which it is stimulated at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold. The muscle is stretched to the length at which it develops maximum tension (Lmax).

  • Drug Administration:

    • To isolate alpha-1 adrenergic effects, a beta-blocker such as propranolol (e.g., 10⁻⁷M) is added to the bath.

    • After a stable baseline is achieved, cumulative concentration-response curves are generated for (-)-Methoxamine and phenylephrine. The drugs are added to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).

    • The muscle is allowed to reach a steady-state response at each concentration before the next concentration is added.

  • Data Recording and Analysis: The isometric contractile force is continuously recorded. The maximum developed tension and the rate of tension development (dT/dt) are measured. Concentration-response curves are plotted, and parameters such as EC₅₀ (the concentration producing 50% of the maximal response) and the maximal effect (Emax) are calculated for each drug.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of the inotropic effects of (-)-Methoxamine and phenylephrine on isolated cardiac tissue.

Experimental Workflow for Comparative Inotropic Study start Start dissection Isolate Papillary Muscle from Rabbit Heart start->dissection mounting Mount Muscle in Organ Bath dissection->mounting equilibration Equilibrate and Set Lmax mounting->equilibration beta_block Add Propranolol (Beta-blockade) equilibration->beta_block baseline Record Baseline Contraction beta_block->baseline drug_A Cumulative Addition of (-)-Methoxamine baseline->drug_A drug_B Cumulative Addition of Phenylephrine baseline->drug_B data_acq_A Record Concentration- Response Data (A) drug_A->data_acq_A data_acq_B Record Concentration- Response Data (B) drug_B->data_acq_B washout Washout washout->baseline Re-equilibration data_acq_A->washout analysis Data Analysis: Compare EC₅₀ & Emax data_acq_A->analysis data_acq_B->analysis end End analysis->end

Workflow for isolated cardiac muscle experiments.

Conclusion

The available experimental evidence from isolated heart and cardiac muscle preparations indicates that phenylephrine exerts a more potent positive inotropic effect than (-)-Methoxamine. In contrast, (-)-Methoxamine displays a significantly weaker ability to increase cardiac contractility and may even induce cardiodepressant effects at higher concentrations. These findings suggest that while both drugs act as alpha-1 adrenergic agonists, their downstream effects on the cardiac myocyte contractile apparatus differ significantly.

For researchers and drug development professionals, these findings are critical when considering the overall hemodynamic profile of these agents. The choice between (-)-Methoxamine and phenylephrine in a clinical or experimental setting should take into account not only their vasoconstrictive properties but also their distinct effects on myocardial contractility, which will ultimately influence cardiac output. Further in vivo studies directly comparing the effects of (-)-Methoxamine and phenylephrine on cardiac output are warranted to fully elucidate their integrated cardiovascular effects.

References

Validating the Hypertensive Effect of (-)-Methoxamine with Telemetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Methoxamine with other hypertensive agents, focusing on its validation using telemetry. It includes detailed experimental protocols, comparative data, and visualizations of key biological and experimental processes to support research and development in cardiovascular pharmacology.

Introduction to (-)-Methoxamine

(-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary pharmacological action is peripheral vasoconstriction, leading to a significant increase in both systolic and diastolic blood pressure.[1] Unlike many other sympathomimetic amines, methoxamine has minimal to no direct effect on beta-adrenergic receptors, which reduces the likelihood of direct cardiac stimulation such as tachycardia.[2] This selectivity makes it a valuable tool in experimental models for studying hypertension and cardiovascular regulation, as well as for the temporary treatment of hypotension in clinical settings.[1][2]

Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway

(-)-Methoxamine exerts its hypertensive effect by binding to and activating alpha-1 adrenergic receptors on vascular smooth muscle cells.[1][2] This initiates a signaling cascade that results in vasoconstriction.

Signaling Cascade:

  • Receptor Binding: (-)-Methoxamine binds to the alpha-1 adrenergic receptor, a G protein-coupled receptor (GPCR).[2]

  • Gq Protein Activation: This binding activates the associated Gq protein.[3]

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.[2][3][4]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][5]

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK), which facilitates the interaction between actin and myosin, causing smooth muscle contraction and vasoconstriction.[3]

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_effect Physiological Effect Methoxamine (-)-Methoxamine a1AR α1-Adrenergic Receptor (GPCR) Methoxamine->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 Contraction Vasoconstriction Ca2->Contraction Induces Hypertension ↑ Blood Pressure Contraction->Hypertension

Caption: (-)-Methoxamine signaling pathway leading to vasoconstriction.

Comparison with Alternative Hypertensive Agents

In research settings, various agents are used to induce hypertension. The choice of agent depends on the desired mechanism of action, duration of effect, and side-effect profile. Phenylephrine is a commonly used alternative to (-)-Methoxamine.

Feature(-)-MethoxaminePhenylephrineAngiotensin II
Primary Mechanism Selective α1-adrenergic agonist[1]α1-adrenergic agonist[6]AT1 receptor agonist
Receptor Selectivity High for α1-adrenergic receptors[2]Primarily α1, with some β-adrenergic activity at high doses[6]Highly selective for AT1 receptors
Effect on Heart Rate Can cause reflex bradycardia[3]Can cause reflex bradycardia, but may have direct cardiac effectsCan cause reflex bradycardia
Potency L-erythro-methoxamine is reported to be more potent than phenylephrine in some tissues[7]Potent vasoconstrictor[6]Very potent vasoconstrictor
Clinical/Research Use Treatment of hypotension[1], experimental hypertension[8]Decongestant, mydriatic, vasopressor[6], experimental hypertensionExperimental hypertension, RAAS studies

A study in rabbits indicated that 4 mg of methoxamine increased mean arterial pressure by 50 ± 12%, while 0.2 mg of phenylephrine increased it by 82 ± 14%[6]. Another study found L-erythro-methoxamine to be four times more potent than phenylephrine in causing contraction of internal anal sphincter tissue in vitro[7].

Validating Hypertensive Effects with Telemetry: Experimental Protocol

Telemetry is the gold standard for monitoring physiological parameters like blood pressure and heart rate in conscious, freely moving laboratory animals.[9][10] This methodology avoids the stress artifacts associated with restraint or anesthesia.[11]

Surgical Implantation of Telemetry Device (Mouse Model)

This protocol outlines the key steps for implanting a pressure-transducing catheter into the carotid artery.

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position.[9] Ensure adequate anesthesia by checking for the absence of a pedal withdrawal reflex. Shave and disinfect the surgical areas (neck and flank).

  • Transmitter Pocket Creation: Make a small incision on the animal's flank and create a subcutaneous pocket large enough to house the telemetry transmitter body.[9][12] Insert the sterile transmitter into this pocket.

  • Catheter Tunneling: Make a midline incision in the neck.[9] From the flank incision, tunnel a blunt instrument subcutaneously to the neck incision. Guide the pressure catheter through this tunnel.

  • Carotid Artery Isolation: Carefully dissect the tissues of the neck to expose the left common carotid artery.[9] Place three ligatures (e.g., 7-0 silk suture) around the isolated segment of the artery.

  • Catheter Insertion: Tie off the cranial ligature permanently.[9] Temporarily occlude blood flow with the caudal ligature. Make a small incision in the artery between the two ligatures.[11] Carefully insert the catheter into the artery and advance it towards the aortic arch.[9][12]

  • Securing the Catheter: Secure the catheter in place with the middle ligature.[11] Remove the temporary caudal ligature to restore blood flow.

  • Wound Closure: Close all incisions with sutures or surgical clips.

  • Post-Operative Care: Administer analgesics and allow the animal to recover for a minimum of 5-7 days before starting data collection to ensure a return to normal physiological state.

Telemetry_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_exp Experiment Anesthesia Anesthesia & Surgical Prep Incisions Flank & Neck Incisions Anesthesia->Incisions Pocket Create Subcutaneous Pocket for Transmitter Incisions->Pocket Tunnel Tunnel Catheter from Flank to Neck Pocket->Tunnel Isolate Isolate Carotid Artery Tunnel->Isolate Insert Insert Catheter into Artery Isolate->Insert Secure Secure Catheter & Close Wounds Insert->Secure Recover Recovery Period (5-7 days) Secure->Recover Baseline Baseline Data Collection Recover->Baseline Administer Administer (-)-Methoxamine Baseline->Administer Record Record BP & HR Continuously Administer->Record Analyze Data Analysis Record->Analyze

Caption: Experimental workflow for telemetry-based blood pressure validation.
Drug Administration and Data Acquisition

  • Baseline Recording: After the recovery period, place the animal's home cage on a telemetry receiver plate and record baseline blood pressure and heart rate for at least 24-48 hours to establish a stable circadian rhythm.[11]

  • Drug Administration: Administer (-)-Methoxamine via a suitable route (e.g., intraperitoneal or intravenous injection). Doses should be determined from pilot studies or literature, for instance, a 4 mg dose was shown to have a significant effect in rabbits.[6]

  • Data Collection: Continuously record blood pressure, diastolic pressure, systolic pressure, and heart rate. The telemetry system allows for remote data acquisition without disturbing the animal.[11]

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline following drug administration. Key metrics include the peak change in blood pressure, the duration of the hypertensive effect, and changes in heart rate (e.g., reflex bradycardia).

Expected Data and Interpretation

The administration of (-)-Methoxamine is expected to produce a rapid and sustained increase in systolic and diastolic blood pressure. A corresponding decrease in heart rate (reflex bradycardia) is also anticipated as a homeostatic response to the elevated blood pressure.[3]

ParameterExpected Change after (-)-MethoxamineRationale
Systolic Blood Pressure Significant IncreaseAlpha-1 mediated vasoconstriction of arteries.[1]
Diastolic Blood Pressure Significant IncreaseAlpha-1 mediated vasoconstriction of arterioles, increasing total peripheral resistance.[1]
Mean Arterial Pressure Significant IncreaseConsequence of increased systolic and diastolic pressure.
Heart Rate Decrease (Reflex Bradycardia)Baroreceptor reflex activation in response to the rise in blood pressure.[3]
Activity No direct effect expectedMethoxamine has little to no central nervous system effects.[1]

By using telemetry, researchers can obtain high-fidelity, continuous data that accurately characterizes the pharmacodynamic profile of (-)-Methoxamine and allows for robust comparisons with alternative hypertensive agents. This detailed validation is crucial for both mechanistic studies in cardiovascular physiology and the preclinical evaluation of new therapeutic agents.

References

Reproducibility of (-)-Methoxamine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the consistency of experimental results for the α1-adrenergic agonist, (-)-methoxamine, across different laboratory settings. This guide provides a comparative analysis with the commonly used alternative, phenylephrine, supported by experimental data and detailed protocols to aid researchers in experimental design and interpretation.

The reproducibility of experimental findings is a cornerstone of scientific advancement. For researchers in pharmacology and drug development, understanding the consistency of a compound's effects across different laboratories is crucial for validating its mechanism of action and potential therapeutic applications. This guide focuses on (-)-methoxamine, a selective α1-adrenergic receptor agonist, and explores the reproducibility of its physiological effects by comparing data from various studies. As a direct comparator, phenylephrine, another widely used α1-agonist, is included to provide context and a broader understanding of the experimental variability inherent in studying this class of compounds.

The α1-Adrenergic Signaling Pathway

(-)-Methoxamine exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade, leading to a physiological response, primarily vasoconstriction.

Signaling_Pathway Methoxamine (-)-Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Simplified signaling pathway of (-)-methoxamine. (Within 100 characters)

Comparative In Vivo Efficacy: Pressor Response

The primary in vivo effect of (-)-methoxamine is an increase in blood pressure due to vasoconstriction. The following table summarizes the pressor response to (-)-methoxamine and phenylephrine as reported in different studies, simulating a multi-laboratory comparison.

Compound Species Anesthesia Dose Mean Arterial Pressure (MAP) Increase Source (Simulated Laboratory)
(-)-MethoxamineRabbitAnesthetized4 mg (IV)50 ± 12%Study A[1]
PhenylephrineRabbitAnesthetized0.2 mg (IV)82 ± 14%Study A[1]
(-)-MethoxamineRatAnesthetized0.025 mg/kg (IV)Significant increase in aortic pressureStudy B[2]
PhenylephrineRatLightly Anesthetized1, 2.5, 10 µ g/min (IV infusion)Dose-dependent increaseStudy C[3]

Note: Direct comparison is challenging due to variations in dosing units, administration routes, and experimental models. This variability underscores the importance of standardized protocols for ensuring reproducibility.

Comparative In Vitro Potency: Vascular Smooth Muscle Contraction

In vitro tissue bath experiments are commonly used to assess the direct contractile effect of α1-agonists on vascular smooth muscle. The potency of these compounds is often expressed as the half-maximal effective concentration (EC50).

Compound Tissue Species EC50 (µM) Source (Simulated Laboratory)
(-)-Methoxamine (racemate)Internal Anal SphincterPorcine74.7 ± 16.5Study D[4]
L-erythro-methoxamineInternal Anal SphincterPorcine17.6 ± 3.7Study D[4]
PhenylephrineInternal Anal SphincterPorcine58.3 ± 13.4Study D[4]
PhenylephrineAortaRatNot specified, but used for pre-contractionStudy E[5]

Note: The potency of (-)-methoxamine can be influenced by its isomeric composition, as demonstrated by the higher potency of L-erythro-methoxamine[4]. The variability in tissue types and species further contributes to the range of reported EC50 values.

Experimental Protocols

To facilitate reproducibility, detailed experimental protocols are essential. Below are representative methodologies for in vivo and in vitro assessment of (-)-methoxamine's effects.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats following the administration of an α1-adrenergic agonist.

Experimental_Workflow_InVivo Start Start Anesthesia Anesthetize Rat (e.g., urethane) Start->Anesthesia Cannulation Cannulate Carotid Artery and Jugular Vein Anesthesia->Cannulation Stabilization Stabilization Period (e.g., 20 min) Cannulation->Stabilization Baseline Record Baseline Blood Pressure Stabilization->Baseline Drug_Admin Administer (-)-Methoxamine or Phenylephrine (IV) Baseline->Drug_Admin Record_BP Record Blood Pressure Response Drug_Admin->Record_BP Data_Analysis Data Analysis (e.g., ΔMAP) Record_BP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo blood pressure measurement. (Within 100 characters)

Methodology:

  • Animal Preparation: An adult rat is anesthetized (e.g., with urethane or pentobarbital) to ensure immobility and eliminate pain perception[6][7].

  • Surgical Procedure: The carotid artery is cannulated for direct blood pressure measurement using a pressure transducer. The jugular vein is cannulated for intravenous drug administration[6][7].

  • Stabilization: A stabilization period of at least 20 minutes is allowed after surgery for hemodynamic parameters to reach a steady state[6].

  • Baseline Measurement: Baseline mean arterial pressure (MAP) and heart rate are recorded.

  • Drug Administration: A bolus or infusion of (-)-methoxamine or a comparator drug is administered intravenously.

  • Data Acquisition: Continuous recording of blood pressure and heart rate is performed to capture the full dose-response relationship.

  • Data Analysis: The change in MAP from baseline is calculated to determine the pressor response.

In Vitro Isolated Aortic Ring Assay

This protocol describes the measurement of vascular smooth muscle contraction in response to α1-adrenergic agonists using isolated rat aortic rings.

Methodology:

  • Tissue Preparation: A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer[8].

  • Ring Preparation: The aorta is cleaned of adherent tissue, and 2-3 mm wide rings are cut[8].

  • Mounting: Aortic rings are mounted in an isolated tissue bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C[5][9].

  • Equilibration: The rings are allowed to equilibrate for a set period (e.g., 60-90 minutes) under a resting tension (e.g., 1.5-2.0 g)[8].

  • Viability Check: The viability of the rings is confirmed by inducing a contraction with a high-potassium solution (e.g., KCl)[5].

  • Drug Addition: Cumulative concentrations of (-)-methoxamine or a comparator are added to the tissue bath to generate a dose-response curve.

  • Data Recording: The isometric tension developed by the aortic rings is recorded using a force transducer[3][9].

  • Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by KCl, and the EC50 is calculated.

Discussion on Reproducibility

The presented data, though not from a formal multi-center study, highlights the potential for variability in the observed effects of (-)-methoxamine. Key factors that can influence reproducibility across laboratories include:

  • Experimental Model: Species, strain, age, and sex of the animals can all impact physiological responses.

  • Anesthesia: The type and depth of anesthesia can significantly alter cardiovascular reflexes and drug metabolism[6].

  • Surgical Technique: Minor variations in surgical procedures can introduce variability.

  • Drug Formulation: The salt form, vehicle, and concentration of the drug solution can affect its bioavailability and potency.

  • Data Analysis Methods: Differences in how data is processed and analyzed (e.g., calculation of EC50) can lead to disparate results.

  • Isomeric Purity: For compounds like methoxamine with multiple stereoisomers, the specific isomer or racemic mixture used will determine the observed potency[4].

To enhance the reproducibility of studies involving (-)-methoxamine and other vasoactive compounds, researchers are encouraged to adhere to standardized and thoroughly documented protocols. The detailed methodologies provided in this guide serve as a starting point for developing such standardized procedures, ultimately contributing to more robust and reliable scientific findings.

References

Comparing the potency and duration of action of (-)-Methoxamine and norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (-)-Methoxamine and Norepinephrine: Potency and Duration of Action

This guide provides a detailed, data-driven comparison of the pharmacological properties of (-)-Methoxamine and norepinephrine, with a specific focus on their potency and duration of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Overview and Mechanism of Action

(-)-Methoxamine is a synthetic sympathomimetic amine that acts as a selective and direct-acting α1-adrenergic receptor agonist.[1][2][3] Its primary effect is potent and prolonged peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[2][4] It has minimal to no effect on β-adrenergic receptors.[2]

Norepinephrine (also known as noradrenaline) is an endogenous catecholamine that functions as a primary neurotransmitter for the sympathetic nervous system.[5][6] It exhibits activity at multiple adrenergic receptors, acting as a potent agonist at α1 and β1 receptors, and with a high affinity for α2 receptors.[5][7][8] Its activation of α1-receptors leads to peripheral vasoconstriction, while its β1-receptor activity results in positive inotropic and chronotropic effects on the heart.[7][9]

Comparative Potency

Experimental data consistently demonstrates that norepinephrine is significantly more potent than (-)-Methoxamine in eliciting a physiological response. A study utilizing the dorsal hand vein compliance technique in healthy male volunteers found norepinephrine to be approximately 2,884 times more potent than methoxamine in producing venoconstriction.[10] While methoxamine is less potent than norepinephrine, it is considered a long-acting agonist in contrast to other agents like phenylephrine.[1][11]

Table 1: Quantitative Comparison of Potency and Duration of Action

Parameter(-)-MethoxamineNorepinephrine
Receptor Selectivity Selective α1-adrenergic agonist[1][2]α1, α2, and β1-adrenergic agonist[5][7]
Potency (ED50 for venoconstriction) 2558 ng/min[10]4.41 ng/min[10]
Onset of Action (Intravenous) 1-2 minutes[12][13] Rapid/Immediate [7][9]
Duration of Action (Intravenous) Approximately 60 minutes[12]1-2 minutes[7][9]
Elimination Half-Life ~3 hours[1]~2.4 minutes[14]

Duration of Action

A key differentiating factor between the two compounds is their duration of action. (-)-Methoxamine is characterized by a significantly longer duration of effect. Following intravenous administration, its pressor effects are maintained for about 60 minutes.[12] In contrast, norepinephrine has a very short duration of action, with its vasopressor effects lasting only 1-2 minutes after intravenous infusion is stopped.[7][9] This is due to its rapid and extensive metabolism by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[7] The prolonged action of methoxamine has, in some clinical contexts, been considered a drawback, leading to its reduced use in modern practice.[1]

Signaling Pathways

The differences in receptor selectivity lead to distinct downstream signaling cascades. (-)-Methoxamine's effects are mediated exclusively through the α1-adrenergic receptor pathway, whereas norepinephrine activates multiple signaling pathways.

(-)-Methoxamine binds to α1-adrenergic receptors, which are coupled to the Gq protein.[15] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 stimulates the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[13][15]

Methoxamine (-)-Methoxamine Alpha1 α1-Adrenergic Receptor Methoxamine->Alpha1 Binds to Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Stores IP3->Ca_Store Stimulates Ca_Release ↑ Intracellular Ca²⁺ Ca_Store->Ca_Release Contraction Vascular Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: Signaling pathway of (-)-Methoxamine via the α1-adrenergic receptor.

Norepinephrine activates the same α1-Gq pathway but also engages α2 and β1 receptors.[5] Its binding to α2-receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] Conversely, its action on β1-receptors, coupled to Gs proteins, stimulates adenylyl cyclase, increasing cAMP and activating Protein Kinase A (PKA), which mediates cardiac stimulation.[16][17]

cluster_alpha1 α1 Pathway (Gq) cluster_alpha2 α2 Pathway (Gi) cluster_beta1 β1 Pathway (Gs) A1_Receptor α1-Receptor A1_Effect ↑ Ca²⁺ (Vasoconstriction) A1_Receptor->A1_Effect A2_Receptor α2-Receptor A2_Effect ↓ cAMP (Inhibitory) A2_Receptor->A2_Effect B1_Receptor β1-Receptor B1_Effect ↑ cAMP / PKA (Cardiac Stimulation) B1_Receptor->B1_Effect Norepinephrine Norepinephrine Norepinephrine->A1_Receptor Norepinephrine->A2_Receptor Norepinephrine->B1_Receptor

Caption: Norepinephrine's diverse signaling via α1, α2, and β1 receptors.

Experimental Protocols

A common method for assessing the potency of vasoactive drugs in humans is the dorsal hand vein compliance technique.

Objective: To quantify and compare the venoconstrictor effects of locally infused adrenergic agonists.

Methodology (based on Ghose et al., 1987): [10]

  • Subject Preparation: Healthy volunteers are placed in a supine position in a temperature-controlled environment.

  • Catheter Placement: A 21-gauge butterfly needle is inserted into a superficial dorsal hand vein for drug infusion. A second needle is placed distally in the same vein for pressure monitoring, connected to a pressure transducer.

  • Vein Diameter Measurement: The external diameter of the vein is measured using a non-invasive device, such as a linear variable differential transformer (LVDT), positioned over the vein between the two needles.

  • Congestion: A cuff is placed on the upper arm and inflated to a constant pressure (e.g., 40 mmHg) to congest the forearm veins, ensuring a stable baseline diameter.

  • Drug Infusion: Solutions of (-)-Methoxamine hydrochloride or norepinephrine acid tartrate are infused locally at logarithmically increasing doses (e.g., 0.0135-135 µ g/min for methoxamine; 0.33-33 ng/min for norepinephrine).[10]

  • Infusion Schedule: Each dose is infused for a set period (e.g., 5-7 minutes) to achieve a stable response, followed by a washout period (e.g., 5 minutes) before the next dose.[10]

  • Data Acquisition: Changes in vein diameter are recorded continuously. The venoconstrictor response is quantified as the percentage reduction in vein diameter from the pre-infusion baseline.

  • Analysis: Dose-response curves are constructed by plotting the percentage of venoconstriction against the log of the infusion rate. The effective dose producing 50% of the maximal response (ED50) is calculated to determine the potency of each drug.[10]

Start Start: Subject Preparation Cannulation Cannulate Dorsal Hand Vein (Infusion & Pressure Monitoring) Start->Cannulation Congestion Apply & Inflate Arm Cuff (40 mmHg) Cannulation->Congestion Baseline Establish Baseline Vein Diameter Congestion->Baseline Infusion Infuse Agonist (Increasing Doses) Baseline->Infusion Record Record Vein Diameter Continuously Infusion->Record Washout Washout Period Record->Washout Repeat Next Dose Washout->Repeat Repeat->Infusion Yes Analysis Construct Dose-Response Curve & Calculate ED50 Repeat->Analysis No (All Doses Tested) End End Analysis->End

Caption: Workflow for the Dorsal Hand Vein Compliance Technique.

Conclusion

(-)-Methoxamine and norepinephrine are both effective vasoconstrictors but differ substantially in their receptor selectivity, potency, and duration of action. Norepinephrine is a highly potent but short-acting agonist with a broad range of effects on α1, α2, and β1 receptors. In contrast, (-)-Methoxamine is a less potent, selective α1-agonist with a significantly longer duration of action.[2][10][12] These differences are critical for their respective clinical applications and are a direct result of their distinct interactions with the adrenergic signaling system. The choice between these agents in a research or clinical setting must be guided by a clear understanding of these fundamental pharmacological distinctions.

References

Safety Operating Guide

Proper Disposal of (-)-Methoxamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of (-)-Methoxamine, ensuring compliance with safety regulations and environmental protection. The following procedures are designed to offer clear, step-by-step guidance for laboratory personnel.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle (-)-Methoxamine with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1]

  • Ventilation: Handle (-)-Methoxamine and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[3] Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[2][3] Do not allow the spilled material to enter drains or waterways.[2][3]

II. (-)-Methoxamine Disposal Data Summary

The following table summarizes key information regarding the disposal of (-)-Methoxamine.

ParameterGuidelineCitation
Waste Classification Hazardous Waste. Pharmaceutical Waste.[4][5]
Primary Disposal Method Collection in sealed, labeled containers for off-site disposal by a licensed waste disposal service.[2][3][6]
Recommended Treatment Incineration, potentially mixed with a combustible solvent.[3][6]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[3]
Sewer Disposal Prohibited. Do not allow to enter drains or water supplies.[3][7][8]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents, acid anhydrides, peroxides, and phenols.[3]
Empty Containers May retain product residue and must be disposed of as hazardous waste.[3][6]

III. Step-by-Step Disposal Protocol

Follow this protocol for the safe and compliant disposal of (-)-Methoxamine and associated waste.

  • Segregation of Waste:

    • Collect all solid waste containing (-)-Methoxamine, including unused or expired powder, contaminated weigh boats, and pipette tips, in a dedicated hazardous waste container.

    • Liquid waste, such as solutions containing (-)-Methoxamine, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • All contaminated PPE (gloves, etc.) should be disposed of as hazardous waste.[2]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "(-)-Methoxamine," and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • Include the date of waste accumulation.

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3]

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2][6]

    • Provide them with accurate information about the waste contents.

  • Record Keeping:

    • Maintain a log of all disposed (-)-Methoxamine waste, including quantities and dates of disposal, in accordance with your institution's policies and local regulations.

Note on Chemical Neutralization: The search for specific, validated experimental protocols for the chemical neutralization of (-)-Methoxamine for disposal did not yield any detailed procedures. The standard and recommended practice is to treat it as chemical waste to be collected by a licensed disposal service.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of (-)-Methoxamine waste.

MethoxamineDisposalWorkflow start Start: Generation of (-)-Methoxamine Waste identify_waste Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify_waste spill Spill Occurs start->spill segregate_waste Segregate Waste into Designated Containers identify_waste->segregate_waste identify_waste->spill label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) segregate_waste->label_container segregate_waste->spill store_waste Store in Secure, Designated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs documentation Complete Required Disposal Documentation contact_ehs->documentation end End: Waste Collected for Proper Disposal (e.g., Incineration) documentation->end contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes collect_spill Collect Spill Residue into Hazardous Waste Container contain_spill->collect_spill collect_spill->label_container

Caption: Logical workflow for the safe disposal of (-)-Methoxamine waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methoxamine, (-)-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Methoxamine, (-)-, a selective alpha-1-adrenergic receptor agonist. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Methoxamine hydrochloride is classified as a hazardous substance and can be harmful if swallowed.[1] It is crucial to avoid all personal contact, including the inhalation of dust.[1] The following personal protective equipment is mandatory when handling Methoxamine:

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered for enhanced protection.[1]
Eye Protection Safety Glasses/GogglesChemical goggles are required. For larger scale operations or where there is a risk of splashing, a full-face shield should be used as supplementary protection.[1]
Respiratory Protection RespiratorA NIOSH/MSHA-approved particulate respirator should be worn, especially when handling the powdered form to avoid dust inhalation.[1]
Body Protection Protective ClothingA lab coat or gown should be worn. For activities with a higher risk of contamination, impervious clothing is recommended.[1][2]
Foot Protection Shoe CoversProtective shoe covers are advised to prevent the spread of contamination.[1]

Operational Plan for Safe Handling

A systematic approach to handling Methoxamine from receipt to disposal is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store Methoxamine in its original, clearly labeled, and securely sealed container.[1] Suitable containers include glass, polyethylene, or polypropylene.[1]

  • Store the compound at room temperature and protect it from light.[3][4]

2. Preparation and Handling:

  • All handling of Methoxamine powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[5]

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid generating dust.[1] If sweeping is necessary, dampen the material with water first.[1] A vacuum cleaner with a HEPA filter is recommended for cleaning up spills.[1]

  • Avoid contact with skin, eyes, and clothing.[6] In case of contact, follow the first aid measures outlined below.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of Methoxamine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Unused or Expired Methoxamine:

  • The preferred method for disposing of unused or expired medication is through a drug take-back program.[7] Check with your institution's environmental health and safety department for available programs.

  • If a take-back program is not available, the following steps can be taken for disposal in the trash:

    • Remove the Methoxamine from its original container.

    • Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[8][9]

    • Place the mixture in a sealed container, such as a resealable plastic bag.[8][9]

    • Dispose of the sealed container in the household trash.[8][9]

    • Scratch out all personal information on the original prescription label to protect privacy before disposing of the empty container.[7][8]

2. Contaminated Materials:

  • All disposable materials that have come into contact with Methoxamine, such as gloves, weighing papers, and pipette tips, should be considered contaminated waste.

  • Place all contaminated materials in a designated, sealed waste container.

  • Dispose of the contaminated waste according to your institution's hazardous waste procedures.

Workflow for Handling and Disposal of Methoxamine

Methoxamine_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_spill Spill & Exposure cluster_disposal Disposal Receive Receive Methoxamine Inspect Inspect Container Receive->Inspect Store Store Securely & in the Dark Inspect->Store Don_PPE Wear Appropriate PPE Store->Don_PPE Prepare_Workstation Prepare in Ventilated Area Don_PPE->Prepare_Workstation Handle Handle with Care (Avoid Dust) Prepare_Workstation->Handle Spill_Exposure Spill or Exposure? Handle->Spill_Exposure Segregate_Waste Segregate Contaminated Waste Handle->Segregate_Waste First_Aid Administer First Aid Spill_Exposure->First_Aid Yes Clean_Up Clean Spill Appropriately Spill_Exposure->Clean_Up Yes Dispose_Chemical Dispose of Unused Chemical Segregate_Waste->Dispose_Chemical Dispose_Waste Dispose of Contaminated Waste Segregate_Waste->Dispose_Waste

References

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Retrosynthesis Analysis

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Methoxamine, (-)-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.